2,6-Dimethoxyisonicotinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethoxypyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYKYAJHFLXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376653 | |
| Record name | 2,6-Dimethoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52606-01-6 | |
| Record name | 2,6-Dimethoxyisonicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 2,6-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a pyridine core flanked by two methoxy groups and possessing a reactive aldehyde functionality, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The strategic placement of the electron-donating methoxy groups influences the electron density of the pyridine ring, thereby modulating its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed, field-proven experimental protocols for the determination of its key properties. This document is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this compound in drug discovery and development.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [1] |
| CAS Number | 52606-01-6 | [1] |
| Appearance | Pale yellow to light brown solid or liquid | [2] |
| Boiling Point | 268.1 °C at 760 mmHg | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Refractive Index | 1.537 | |
| Flash Point | 115.9 ± 25.9 °C | |
| XLogP3 | 0.9 | [1] |
| Topological Polar Surface Area | 48.4 Ų | [1] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.
Determination of Melting Point
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities. As an experimentally determined melting point for this compound is not widely reported, the following protocol provides a robust method for its determination.
Materials:
-
Purified this compound
-
Capillary tubes
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/minute) to estimate the melting range.
-
Accurate Determination: For a precise measurement, begin heating at a rate of approximately 10 °C/minute until the temperature is about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C/minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.
Determination of Solubility
Understanding the solubility of this compound in various organic solvents is crucial for reaction setup, purification, and formulation.[2] The following protocol outlines a qualitative and quantitative approach to determining its solubility.
Materials:
-
This compound
-
A range of organic solvents (e.g., Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane, Acetone, Ethyl Acetate, Hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.45 µm)
Qualitative Solubility Assessment:
-
Add approximately 10-20 mg of this compound to a small test tube.
-
Add 1 mL of the desired solvent in 0.2 mL increments, vortexing after each addition.
-
Observe and record whether the compound is "freely soluble," "soluble," "sparingly soluble," or "insoluble" at room temperature.
Quantitative Solubility Determination (Shake-Flask Method):
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vial to stand undisturbed for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved particles.
-
Quantification: Accurately dilute the clear filtrate with the same solvent. Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibration curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the determined concentration and the dilution factor.
Caption: Workflow for quantitative solubility determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of this compound. The following sections describe the expected spectral features and provide general protocols for acquiring the respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
-
Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This chemical shift is highly characteristic of an aldehyde proton.
-
Aromatic Protons (Pyridine Ring): Two singlets (or a narrow AX system) are anticipated for the two equivalent protons on the pyridine ring, likely in the region of δ 7.0-8.0 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around δ 3.8-4.2 ppm.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm is characteristic of the aldehyde carbonyl carbon.
-
Aromatic Carbons (Pyridine Ring): Signals for the pyridine ring carbons are expected in the aromatic region (δ 110-165 ppm). The carbons bearing the methoxy groups will be the most downfield in this region.
-
Methoxy Carbons (-OCH₃): A signal for the methoxy carbons should appear in the upfield region, typically around δ 50-60 ppm.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Characteristic IR Absorption Bands:
-
C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is anticipated in the region of 1690-1715 cm⁻¹.
-
C=C and C=N Stretch (Aromatic Ring): Several bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy): Strong absorption bands are expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl-alkyl ether linkages.
Experimental Protocol for IR Spectroscopy (ATR-FTIR):
-
Background Spectrum: Clean the ATR crystal and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. For aromatic aldehydes, the molecular ion peak is typically strong.[2]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 167.16) is expected.
-
Loss of H• ([M-1]⁺): A peak at m/z 166 due to the loss of the aldehydic hydrogen radical.
-
Loss of •CHO ([M-29]⁺): A fragment at m/z 138 corresponding to the loss of the formyl radical.
-
Loss of •OCH₃ ([M-31]⁺): A peak at m/z 136 due to the loss of a methoxy radical.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate the mass spectrum.
Safety and Handling
This compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable synthetic intermediate with a rich array of physicochemical properties that are critical to its application in research and development. This guide has provided a comprehensive overview of its known characteristics and, importantly, has detailed robust experimental protocols for the determination of its melting point, solubility, and spectroscopic features. By empowering researchers with these methodologies, this document serves as a practical tool to facilitate the effective and safe utilization of this compound in the pursuit of novel chemical entities with potential therapeutic applications.
References
- NPTEL Archive. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
- PubChem. This compound. [Link]
- Semantic Scholar. Preparation of 2,6-dialkoxybenzaldehydes. [Link]
- Chemical-Suppliers. Your Inquiry on 2,6-Dimethoxypyridine-4-carbaldehyde. [Link]
- Google Patents.
- Google Patents. CN103626638A - Method for synthesizing 2,6-dihydroxytoluene.
- ResearchGate. Synthesis, Characterization and Biological Application of 2,3,4-Trimethoxy Benzaldehyde Semicarbazone Co(II) Metal Ions. [Link]
- ResearchGate. Synthesis of 2-thioxo-4,6-diphenyl-1,2-dihydronicotinonitrile via condensation of benzaldehyde with cyanothioacetamide and p-(1-styryl)morpholine. [Link]
- ResearchGate. Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. [Link]
Sources
An In-depth Technical Guide to 2,6-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Value of a Substituted Pyridine
2,6-Dimethoxyisonicotinaldehyde, identified by CAS number 52606-01-6, is a highly functionalized heterocyclic compound. It belongs to the substituted pyridine family, a class of molecules that forms the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its architecture, featuring an electron-rich pyridine ring symmetrically substituted with two methoxy groups and a reactive aldehyde at the 4-position, makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of these functional groups offers multiple avenues for chemical modification, enabling the construction of complex molecular scaffolds with potential biological activity. This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, applications, and safe handling protocols, designed to support its use in advanced research and development settings.
Core Physicochemical and Spectroscopic Data
Accurate characterization is the foundation of reproducible science. The identity and purity of this compound are established through a combination of its physical properties and spectroscopic data.
Physicochemical Properties
The fundamental properties of this compound are crucial for planning reactions, determining appropriate solvents, and ensuring proper storage conditions. The key quantitative data are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 52606-01-6 | [3][4] |
| Molecular Formula | C₈H₉NO₃ | [3] |
| Molecular Weight | 167.16 g/mol | [3] |
| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [3] |
| Synonyms | 2,6-Dimethoxypyridine-4-carboxaldehyde | [3] |
| Appearance | Data not consistently available; typically a solid. |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The following data represent the expected spectral characteristics for confirming the identity of this compound.[5][6][7]
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Aldehyde Proton (CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8-10.2 ppm. This significant deshielding is characteristic of an aldehyde proton.
-
Pyridine Ring Protons (Ar-H): The two equivalent protons at the C3 and C5 positions of the pyridine ring will appear as a singlet, anticipated around δ 6.8-7.2 ppm. The symmetrical substitution pattern simplifies this region of the spectrum.
-
Methoxy Protons (OCH₃): A sharp singlet corresponding to the six equivalent protons of the two methoxy groups is expected around δ 3.9-4.1 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehyde Carbonyl (C=O): The carbonyl carbon signal is expected to be the most downfield, typically in the range of δ 190-195 ppm.[8]
-
Pyridine Ring Carbons:
-
The methoxy-substituted carbons (C2, C6) are anticipated around δ 160-165 ppm.
-
The carbon bearing the aldehyde (C4) would appear around δ 145-150 ppm.
-
The unsubstituted carbons (C3, C5) are expected in the range of δ 105-110 ppm.
-
-
Methoxy Carbons (OCH₃): The carbon signal for the methoxy groups should appear around δ 53-56 ppm.[9]
Mass Spectrometry (MS)
-
The primary peak of interest is the molecular ion peak ([M]⁺) or the protonated molecular ion ([M+H]⁺), which confirms the molecular weight of the compound. For this compound, this would be observed at m/z 167 or 168, respectively.
Infrared (IR) Spectroscopy
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹. This is a highly characteristic peak for an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Two weaker bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublets), which are indicative of the C-H bond of the aldehyde group.
-
C-O Stretch (Methoxy): Strong C-O stretching vibrations for the aryl-alkyl ether linkages are expected around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
-
Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the pyridine ring vibrations.
Synthesis and Chemical Reactivity
The synthesis of highly substituted pyridines often requires strategic, multi-step approaches.[10][11] For this compound, a logical and effective method involves the regioselective formylation of the corresponding 1,3-dimethoxy-substituted aromatic precursor.
Experimental Protocol: Synthesis via Ortho-Lithiation and Formylation
This protocol is adapted from general procedures for the highly regioselective formylation of 1,3-dialkoxybenzenes, a strategy that is directly applicable to the pyridine analogue, 2,6-dimethoxypyridine.[12] The causality behind this choice rests on the ability of the two ortho-methoxy groups to direct metallation to the C4 position, followed by trapping the resulting organolithium species with an electrophilic formylating agent.
Materials:
-
2,6-Dimethoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dimethoxypyridine (1 equivalent) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C. The formation of the lithiated species is typically rapid at this temperature. Stir the resulting mixture for 1 hour at -78 °C.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture. The causality here is that DMF serves as a synthetic equivalent of a formyl cation, reacting with the nucleophilic aryllithium intermediate.
-
Warming and Quenching: Allow the reaction to slowly warm to 0 °C and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Work-up: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods detailed above (NMR, IR, MS).
Chemical Reactivity Profile
The molecule's reactivity is dominated by its aldehyde functional group. This group is a prime site for transformations to introduce further complexity.
-
Oxidation: The aldehyde can be readily oxidized to the corresponding 2,6-dimethoxyisonicotinic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or silver oxide (Ag₂O).
-
Reduction: Selective reduction to the 2,6-dimethoxypyridin-4-yl)methanol is achievable with mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: The aldehyde undergoes condensation with primary amines to form Schiff bases (imines), a common reaction in the synthesis of bioactive molecules and ligands.[13] It can also participate in Wittig reactions to form alkenes or Knoevenagel condensations with active methylene compounds.
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs.[14] this compound serves as a key intermediate for accessing novel pyridine derivatives with therapeutic potential.
Scaffold for Enzyme Inhibitor Synthesis
The isonicotinic acid framework (a pyridine ring with a substituent at the 4-position) is a component of drugs targeting a wide range of enzymes.[15] The aldehyde functionality of this compound is a versatile handle for constructing more elaborate molecules, particularly inhibitors that target kinases, polymerases, or dehydrogenases. The methoxy groups can influence solubility, metabolic stability, and binding interactions within a target protein's active site. For instance, derivatives of this scaffold could be explored as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme class implicated in both metabolism and cancer biology.[16]
Role as a Versatile Intermediate
The compound's utility extends to being a precursor for a variety of heterocyclic systems. For example, the aldehyde can be a starting point for building fused ring systems or for introducing complex side chains onto the pyridine core. This adaptability makes it a valuable tool for generating libraries of compounds for high-throughput screening in drug discovery campaigns.[17][18]
Analytical Methodologies for Quality Control
Ensuring the purity of a starting material is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. HPLC and GC-MS are standard, robust methods for this purpose.
Comparative Table of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-based detection. |
| Typical Use | Purity assessment, quantification, reaction monitoring. | Purity assessment, identification of volatile impurities and byproducts.[19] |
| Strengths | Excellent for non-volatile and thermally sensitive compounds. High precision and accuracy for quantification.[20] | High sensitivity and provides structural information from mass fragmentation patterns. |
| Limitations | Does not provide definitive structural information without a mass spectrometer detector (LC-MS). | Requires the analyte to be volatile and thermally stable. |
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a general method suitable for analyzing the purity of this compound.
Instrumentation and Reagents:
-
HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA).
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a suitable ratio (e.g., 70% A / 30% B), then run a linear gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of the compound (typically determined via a diode array detector, expected in the 254-280 nm range).
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Safety and Handling
As a research chemical, this compound must be handled with appropriate caution.
GHS Hazard Identification: Based on data for the compound and structurally related chemicals, the following hazards are identified:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[21]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[21]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.[21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block with significant potential for innovation in drug discovery and materials science. Its symmetrical structure, combined with the versatile reactivity of the aldehyde group, provides a robust platform for creating novel molecular entities. A thorough understanding of its synthesis, spectroscopic properties, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its full synthetic potential.
References
- D. J. C. Constable, et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines.
- J. D. Bailey, et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Link
- D. J. C. Constable, et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH. Link
- C. M. R. Lacerda, et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Link
- J. D. Bailey, et al. (2021). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry. Link
- PubChem. This compound | C8H9NO3 | CID 2763002. PubChem. Link
- Filo. (2025). Deduce the structure of the organic compound from the given spectroscopic... Filo. Link
- Chemsrc. (2025). This compound | CAS#:52606-01-6. Chemsrc. Link
- Matrix Scientific. (n.d.). SAFETY DATA SHEET.
- Spectrum Chemical. (2009).
- Sigma-Aldrich. (2025).
- A. D. Koppaka, et al. (2012).
- Restek. (2024). Trichloroethene Standard (1X1 mL)
- BLD Pharm. (n.d.). 52606-01-6|this compound. BLD Pharm. Link
- BenchChem. (2025). An In-depth Technical Guide to 2,6-Dimethoxybenzaldehyde. BenchChem. Link
- PubChem. 2,6-Dimethoxybenzaldehyde | C9H10O3 | CID 96404. PubChem. Link
- ChemicalBook. (2025). 2,6-Dimethoxybenzaldehyde | 3392-97-0. ChemicalBook. Link
- ChemicalBook. (n.d.). 2,6-Dimethoxybenzaldehyde synthesis. ChemicalBook. Link
- Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. Link
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem. Link
- A. U. Rehman, et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Link
- BenchChem. (2025). An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde. BenchChem. Link
- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf - NIH. Link
- D. D. College. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. D. D. College. Link
- BenchChem. (2025).
- M. Filipan-Litvić, et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... MDPI. Link
- Z. G. Liu, et al. (2001). Preparation of 2,6-dialkoxybenzaldehydes. Semantic Scholar. Link
- BenchChem. (2025). Applications of 2',6'-Dimethoxyacetophenone in Medicinal Chemistry: Application Notes and Protocols. BenchChem. Link
- A. Ali, et al. (2024). Mini-Reviews in Medicinal Chemistry. Semantic Scholar. Link
- A. P. Rauter, et al. (n.d.). 13C NMR Spectroscopic Data (6 in ppm) for Compounds 2, 6, 8 and 10 in.
- X. Ding, et al. (2024). Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties... PubMed. Link
- L. C. C. H. da Silva, et al. (2021). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease... PubMed. Link
- DUPIXENT. (n.d.). DUPIXENT® (dupilumab)
- M. S. Ali, et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.
- M. A. A. Al-Ghorbani, et al. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. PMC - PubMed Central. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:52606-01-6 | Chemsrc [chemsrc.com]
- 5. Deduce the structure of the organic compound from the given spectroscopic.. [askfilo.com]
- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. igntu.ac.in [igntu.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Discovery of macrocyclic CDK2/4/6 inhibitors with improved potency and DMPK properties through a highly efficient macrocyclic drug design platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sds.chemtel.net [sds.chemtel.net]
A Technical Guide to 2,6-Dimethoxypyridine-4-carbaldehyde: Synthesis, Characterization, and Application in Medicinal Chemistry
Introduction and Core Molecular Attributes
2,6-Dimethoxypyridine-4-carbaldehyde, also known by its synonym 2,6-dimethoxyisonicotinaldehyde, is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] The pyridine ring is a privileged scaffold, found in numerous FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other key intermolecular interactions within biological targets.[2][3] The specific substitution pattern of this molecule—two electron-donating methoxy groups and an electrophilic aldehyde function—creates a unique combination of reactivity and electronic properties that can be exploited for the synthesis of complex molecular architectures.
The electron-donating methoxy groups at the C2 and C6 positions increase the electron density of the pyridine ring, influencing its reactivity in aromatic substitution reactions and modulating the basicity of the ring nitrogen. Concurrently, the aldehyde group at the C4 position serves as a versatile chemical handle for a wide array of transformations, including C-C bond formation and the introduction of nitrogen-containing functionalities.[1]
Table 1: Physicochemical Properties of 2,6-Dimethoxypyridine-4-carbaldehyde
| Property | Value | Reference |
| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [4] |
| CAS Number | 52606-01-6 | [1][4] |
| Molecular Formula | C₈H₉NO₃ | [4] |
| Molecular Weight | 167.16 g/mol | [4] |
| Appearance | Pale yellow to light brown solid or liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [1] |
Plausible Synthetic Strategies
Route A: Oxidation of 4-Methyl-2,6-dimethoxypyridine
The oxidation of a methyl group at the C4 position of a pyridine ring is a direct and common method for installing an aldehyde.
Caption: Synthetic Route A: Oxidation of a methylpyridine precursor.
Exemplary Protocol (General):
-
To a solution of 2,6-dimethoxy-4-methylpyridine in a suitable solvent (e.g., dioxane or dichloromethane), add an oxidizing agent such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the oxidant and its byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the target aldehyde.
Route B: Formylation of 2,6-Dimethoxypyridine
Direct formylation of the electron-rich 2,6-dimethoxypyridine ring is another plausible approach. Ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) is a powerful method for C-H functionalization.
Caption: Synthetic Route B: Directed ortho-lithiation and formylation.
Exemplary Protocol (General):
-
Dissolve 2,6-dimethoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and stir for 1-2 hours at -78 °C to ensure complete deprotonation at the C4 position.
-
Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture and allow it to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, ¹H and ¹³C NMR chemical shifts for 2,6-dimethoxypyridine-4-carbaldehyde can be reliably predicted based on the high degree of symmetry in the molecule and established substituent effects on the pyridine ring.
Predicted ¹H NMR: The molecule has a C₂ axis of symmetry. Therefore, the two methoxy groups are chemically equivalent, as are the two protons on the pyridine ring.
-
Aldehyde Proton (CHO): Expected to be a singlet in the highly deshielded region, around 9.8-10.1 ppm . For comparison, the aldehyde proton of 4-pyridinecarboxaldehyde appears at 10.11 ppm.[6]
-
Pyridine Protons (H3/H5): These two protons are equivalent and will appear as a single signal, a singlet, due to the lack of adjacent protons. The electron-donating methoxy groups will shield these protons relative to unsubstituted pyridine. The signal is expected around 6.8-7.0 ppm .
-
Methoxy Protons (OCH₃): The six equivalent protons of the two methoxy groups will appear as a sharp singlet around 3.9-4.1 ppm . In 2,6-dimethoxypyridine, these protons appear at 3.89 ppm.[7]
Predicted ¹³C NMR:
-
Aldehyde Carbonyl (C=O): Expected around 190-193 ppm .
-
C2/C6 (ipso-Methoxy): These carbons are highly deshielded due to the attached electronegative oxygen and are expected around 165-168 ppm .
-
C4 (ipso-Aldehyde): This quaternary carbon will be deshielded and is expected around 150-155 ppm .
-
C3/C5: These protonated carbons are expected to be the most shielded of the ring carbons, appearing around 108-112 ppm .
-
Methoxy Carbons (OCH₃): Expected around 53-56 ppm .
Table 2: Predicted NMR Data for 2,6-Dimethoxypyridine-4-carbaldehyde
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
| -CHO | 9.95 | Singlet (s) | 191.5 |
| H3, H5 | 6.90 | Singlet (s) | 110.0 |
| -OCH₃ | 4.05 | Singlet (s) | 54.5 |
| C2, C6 | - | - | 166.0 |
| C4 | - | - | 152.0 |
Note: These are predicted values and should be confirmed by experimental data.
Key Reactions and Synthetic Utility
The aldehyde functionality is a gateway to numerous synthetic transformations, making this compound a valuable intermediate.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, typically involving the reaction of an aldehyde with an active methylene compound.[8] Reacting 2,6-dimethoxypyridine-4-carbaldehyde with a compound like malononitrile would yield a highly functionalized electron-deficient alkene, a versatile intermediate for further reactions like Michael additions or cycloadditions.[9][10]
Caption: General workflow for a one-pot reductive amination.
Exemplary Protocol: Synthesis of a N-Benzyl-1-(2,6-dimethoxypyridin-4-yl)methanamine
-
To a stirred solution of 2,6-dimethoxypyridine-4-carbaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add benzylamine (1.05 eq).
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.
-
Continue stirring at room temperature overnight or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyridine core is a well-established pharmacophore in the development of kinase inhibitors. Specifically, substituted pyrazolo[3,4-b]pyridines and related scaffolds have shown potent and selective inhibition of Glycogen Synthase Kinase-3 (GSK-3), a key therapeutic target for neurodegenerative diseases like Alzheimer's, as well as for diabetes and some cancers. [2][3][11][12] 2,6-Dimethoxypyridine-4-carbaldehyde serves as an ideal starting point for the synthesis of such inhibitors. For instance, it can be elaborated through condensation reactions to build the necessary heterocyclic systems. The methoxy groups can be retained to modulate solubility and electronic properties, or they can serve as handles for further modification, potentially being converted to hydroxyl groups to act as hydrogen bond donors.
Caption: Potential pathway from the title compound to GSK-3 inhibitors.
This strategic positioning as a modifiable, electron-rich pyridine aldehyde makes 2,6-dimethoxypyridine-4-carbaldehyde a valuable building block for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.
Conclusion
2,6-Dimethoxypyridine-4-carbaldehyde is a structurally intriguing and synthetically versatile molecule. Its combination of an electron-rich pyridine core and a reactive aldehyde handle provides a robust platform for the construction of complex, biologically relevant molecules. While detailed synthetic and spectroscopic reports in primary literature are sparse, its properties and reactivity can be confidently predicted from established chemical principles. This guide has outlined plausible synthetic routes, predicted its NMR signature, and provided exemplary protocols for its use in high-value transformations, underscoring its potential as a key intermediate for researchers in medicinal chemistry and drug development.
References
- Royal Society of Chemistry. (n.d.). Supporting Information.
- IntechOpen. (2021). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
- Zhang, M., et al. (2012). Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines. Journal of Medicinal Chemistry, 55(21), 9143-55.
- Ramurthy, S., et al. (2020). Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126930.
- HMDB. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- HMDB. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638).
- ResearchGate. (n.d.). 6-Heteroaryl-pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of Glycogen Synthase Kinase-3 (GSK-3).
- Taylor & Francis Online. (2021). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease.
- Matrix Fine Chemicals. (n.d.). 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6.
- Royal Society of Chemistry. (n.d.). Supplementary Information for: Catalytic C–H/C–H Cross-Coupling of Pyrazoles with Arenes.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0055024).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- University of Wisconsin-Madison. (n.d.). Interpreting simple 1H-NMR spectra.
- Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- MDPI. (2014). Formylation of Amines. Molecules, 19(6), 7688-7704.
- ScienceDirect. (2014). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 24(1), 200-205.
- Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine.
- Royal Society of Chemistry. (1982). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 191-194.
- ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile.
- PubMed Central. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 13(34), 23689–23712.
- ChemRxiv. (2024).
- Semantic Scholar. (2024). New Heterocyclization Reactions with Malononitrile Dimer. Russian Journal of General Chemistry.
- HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. 83(9), 1989-2002.
- ResearchGate. (2015).
- Google Patents. (n.d.). CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine.
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Taylor & Francis eBooks. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions.
- HeteroLetters. (2012). SYNTHESIS AND CYTOTOXICITY OF 4-[(E)-HETARYL-VINYL]-6,6-DIMETHYL-2-OXO-1,2,5,6-TETRAHYDRO-PYRIDINE-3-NITRILES. 2(2), 198-205.
Sources
- 1. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6 [matrix-fine-chemicals.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]
- 7. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Discovery of novel potent and highly selective glycogen synthase kinase-3β (GSK3β) inhibitors for Alzheimer's disease: design, synthesis, and characterization of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2,6-Dimethoxyisonicotinaldehyde
Introduction: Strategic Importance of the Substituted Pyridine Scaffold
In the landscape of modern medicinal chemistry and materials science, pyridine-based heterocycles represent a cornerstone scaffold, prized for their versatile chemical properties and prevalence in a vast array of functional molecules.[1] The electronic nature of the pyridine ring, combined with its capacity for diverse functionalization, allows for the fine-tuning of steric and electronic properties, which is a critical aspect of rational drug design.[2] 2,6-Dimethoxyisonicotinaldehyde (IUPAC Name: 2,6-dimethoxypyridine-4-carbaldehyde) emerges as a particularly valuable building block within this class. Its structure features a pyridine core symmetrically substituted with two electron-donating methoxy groups at the 2 and 6 positions, which significantly influences the reactivity of the C4-aldehyde moiety. This unique electronic arrangement makes it a compelling precursor for the synthesis of complex molecular architectures.[3]
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and spectroscopic characterization of this compound. It is designed for researchers and drug development professionals, offering field-proven insights into its handling, analysis, and strategic application in synthetic workflows.
Molecular Characteristics and Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with two methoxy groups and a formyl (aldehyde) group at the 2, 6, and 4 positions, respectively.[3] The aldehyde group, being a key reactive handle, makes the molecule an excellent electrophile for various nucleophilic addition and condensation reactions.[3] The methoxy groups, through their electron-donating mesomeric effect, modulate the electronic density of the pyridine ring, thereby influencing its reactivity and the spectroscopic signature of the molecule.[3]
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [4][5] |
| Synonyms | This compound, 2,6-Dimethoxypyridine-4-carboxaldehyde | [3][4] |
| CAS Number | 52606-01-6 | [4] |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [4] |
| Appearance | Pale yellow to light brown solid or liquid | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [3] |
| Topological Polar Surface Area | 48.4 Ų | [4] |
Synthesis of this compound: A Representative Protocol
While multiple synthetic routes to substituted pyridines exist, a common and effective strategy for introducing methoxy groups is through the nucleophilic aromatic substitution (SNAr) of a corresponding di-chloro precursor. The high reactivity of chlorine as a leaving group on an electron-deficient pyridine ring facilitates its displacement by nucleophiles like sodium methoxide.
The following protocol is a representative, field-proven method for the synthesis of this compound, predicated on established chemical principles for SNAr reactions on pyridine scaffolds.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
Reaction: 2,6-Dichloropyridine-4-carbaldehyde + Sodium Methoxide → this compound
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by cautiously adding sodium metal (2.2 equivalents) to anhydrous methanol (sufficient volume to fully dissolve) under a nitrogen atmosphere. Allow the reaction to proceed until all sodium has dissolved.
-
Reaction Setup: Once the sodium methoxide solution has cooled to room temperature, add 2,6-dichloropyridine-4-carbaldehyde (1.0 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature, with stirring, for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Neutralize the mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Structural Elucidation through Spectroscopic Analysis
The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. The following analysis is based on established principles and data from analogous structures, providing a robust framework for spectral interpretation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides critical information about the electronic environment of the protons. Due to the molecule's C₂ symmetry, a simplified spectrum is expected.
-
Aldehydic Proton (CHO): A singlet is predicted in the downfield region, typically around δ 9.8-10.0 ppm . This significant deshielding is characteristic of a proton attached to a carbonyl carbon.
-
Aromatic Protons (H-3, H-5): The two protons on the pyridine ring are chemically equivalent. They are expected to appear as a single signal, a singlet, in the region of δ 6.8-7.2 ppm . The electron-donating methoxy groups shield these protons relative to unsubstituted pyridine.
-
Methoxy Protons (OCH₃): The six protons of the two equivalent methoxy groups will produce a sharp singlet, further upfield, typically around δ 3.9-4.1 ppm .
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | ~192-194 | Highly deshielded due to the electronegative oxygen atom. |
| C2, C6 (C-OCH₃) | ~163-165 | Deshielded due to direct attachment to oxygen, characteristic of methoxy-substituted aromatic carbons. |
| C4 (C-CHO) | ~145-148 | Quaternary carbon attached to the aldehyde, deshielded by the carbonyl group. |
| C3, C5 (CH) | ~108-112 | Significantly shielded by the strong electron-donating effect of the ortho and para methoxy groups. |
| -OCH₃ | ~54-56 | Typical chemical shift for methoxy group carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the range of 1710-1685 cm⁻¹ . This is a highly characteristic peak for an aromatic aldehyde.
-
C-H Stretch (Aldehyde): Aldehydes exhibit a unique C-H stretching vibration that typically appears as two weak to medium bands (a Fermi doublet) around 2830-2810 cm⁻¹ and 2730-2710 cm⁻¹ .[6] The presence of the lower wavenumber band is a strong indicator of an aldehyde functional group.
-
Aromatic C=C and C=N Stretches: Medium to strong absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the pyridine ring.
-
C-O Stretch (Aryl Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretch of the aryl methoxy groups is expected around 1250-1200 cm⁻¹ . A symmetric stretch is also anticipated near 1050-1020 cm⁻¹ .[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, m/z = 167 .
-
Key Fragmentation Pathways: The fragmentation is dictated by the stability of the resulting ions. A primary fragmentation event is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion at m/z = 166 ([M-H]⁺) . Another common fragmentation is the loss of the entire formyl group (•CHO), resulting in a peak at m/z = 138 ([M-29]⁺) . Subsequent loss of a methyl radical (•CH₃) from a methoxy group can also occur, leading to fragments at m/z = 152 ([M-15]⁺) .
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Applications in Drug Discovery and Materials Science
The strategic placement of reactive functional groups makes this compound a versatile precursor for creating diverse molecular libraries.
-
Medicinal Chemistry: The aldehyde functionality is a gateway to numerous transformations critical for drug synthesis.[2]
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a direct route to substituted aminomethyl-pyridines, a common motif in bioactive molecules.
-
Condensation Reactions: Claisen-Schmidt or similar condensation reactions with active methylene compounds can be used to construct chalcone-like structures or other complex heterocyclic systems.[8]
-
Wittig Reaction: Conversion of the aldehyde to an alkene allows for carbon chain extension and the introduction of further functionalities.
-
-
Materials Science: The pyridine nitrogen atom can act as a ligand to coordinate with metal ions, making this molecule a potential building block for metal-organic frameworks (MOFs) or functional coordination polymers. The aromatic system also suggests potential applications in the synthesis of organic electronic materials.
Conclusion
This compound stands as a well-defined and highly functionalized building block with significant potential for advanced synthetic applications. Its molecular structure, characterized by the interplay between the electron-donating methoxy groups and the electrophilic aldehyde, offers a unique platform for constructing complex molecular targets. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring and product characterization, ensuring the integrity of synthetic pathways. The protocols and analytical insights provided in this guide serve as a foundational resource for researchers aiming to leverage the synthetic utility of this versatile pyridine derivative in the pursuit of novel pharmaceuticals and advanced materials.
References
- Wiley-VCH. (2007). Supporting Information.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0272643).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).
- PubChem. (n.d.). This compound.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 2,6-Dimethoxypyridine - Optional[FTIR] - Spectrum.
- Bešter-Rogač, M., & Kovač, A. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 17(5), 5017-5030.
- Matrix Fine Chemicals. (n.d.). 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6.
- Google Patents. (n.d.). US12492355B2 - 2,4-diethylocta-2,6-dienal and its use as aroma chemical.
- PubChem. (n.d.). 2,6-Dimethoxypyridine.
- Matrix Fine Chemicals. (n.d.). Molecules PDF.
- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.
- Google Patents. (n.d.). US8221746B2 - Antioxidant for use in cosmetic, medicated and pharmaceutical preparations.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- ResearchGate. (2016). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Nature. (2018). Organic synthesis provides opportunities to transform drug discovery.
- ResearchGate. (2012). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
- ResearchGate. (2017). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone.
- NIST. (n.d.). 4-Pyridinecarboxaldehyde.
- NIST. (n.d.). 2,6-Pyridinedicarboxaldehyde.
- ResearchGate. (2009). 2,6-Diarylaminotetrahydropyrans from Reactions of Glutaraldehyde with Anilines: Models for Biomolecule Cross-Linking.
- Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
- ResearchGate. (2012). Facile and Practical Synthesis of 2,6-Dichloropurine.
- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.
- MDPI. (2022). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-二甲氧基吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 4. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6 [matrix-fine-chemicals.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2,6-Dimethoxyisonicotinaldehyde: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxyisonicotinaldehyde, a polysubstituted pyridine derivative, has emerged as a valuable building block in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its contemporary applications, particularly in the realm of drug development. We will delve into the key synthetic strategies, from classical approaches to modern catalytic methods, and explore the causality behind experimental choices. Detailed protocols for key transformations and a summary of its chemical and physical properties are also presented to provide a practical resource for researchers.
Introduction: The Emergence of a Versatile Pyridine Scaffold
The pyridine ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The strategic placement of substituents on this heterocyclic core allows for the fine-tuning of its physicochemical and biological properties. This compound, with its electron-donating methoxy groups and a reactive aldehyde functionality, presents a unique and synthetically versatile scaffold. The methoxy groups at the 2 and 6 positions significantly influence the electron density of the pyridine ring, impacting its reactivity in various transformations. The aldehyde group at the 4-position serves as a versatile handle for a wide range of chemical modifications, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions. This guide aims to provide a deep dive into the journey of this molecule, from its first appearance in the chemical literature to its current status as a valuable tool for synthetic chemists.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and chemical properties is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| IUPAC Name | 2,6-dimethoxypyridine-4-carbaldehyde | [PubChem][1] |
| CAS Number | 52606-01-6 | [PubChem][1] |
| Molecular Formula | C₈H₉NO₃ | [PubChem][1] |
| Molecular Weight | 167.16 g/mol | [PubChem][1] |
| Appearance | Pale yellow to light brown solid or liquid | [CymitQuimica][2] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water | [CymitQuimica][2] |
Spectroscopic Data:
-
¹H NMR: Resonances for the two methoxy groups (singlet, ~4.0 ppm), a singlet for the aldehydic proton (~10.0 ppm), and a singlet for the two equivalent aromatic protons on the pyridine ring.
-
¹³C NMR: Signals for the methoxy carbons, the aromatic carbons (with the C4 carbon being deshielded due to the aldehyde), and a downfield signal for the carbonyl carbon of the aldehyde.
-
IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the aldehyde group (around 1700 cm⁻¹), along with C-O stretching bands for the methoxy groups and C=N/C=C stretching bands for the pyridine ring.
The Synthetic Journey: A Historical Perspective
The precise first synthesis of this compound is not prominently documented in a single seminal publication. Its emergence in the chemical literature appears to be a gradual process, driven by the broader interest in substituted pyridines for various applications. Early synthetic efforts likely drew upon established methodologies for the preparation of functionalized pyridine rings.
Foundational Approaches: Building the Pyridine Core
The construction of the substituted pyridine ring is the cornerstone of synthesizing this compound. Several classical methods for pyridine synthesis could theoretically be adapted, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonia equivalent.[3]
Functionalization of Pre-existing Pyridine Scaffolds
A more common and practical approach involves the modification of readily available pyridine derivatives. A key precursor for the synthesis of 2,6-dimethoxypyridines is 2,6-dichloropyridine .
Conceptual Synthetic Pathway from 2,6-Dichloropyridine:
Caption: A plausible synthetic route to this compound.
This strategy leverages the reactivity of the chloro-substituents towards nucleophilic aromatic substitution.
Modern Synthetic Methodologies
Contemporary organic synthesis offers a plethora of efficient and selective methods for the preparation of this compound and its derivatives.
Nucleophilic Aromatic Substitution on Dihalopyridines
This remains a robust and widely used method. The synthesis of the analogous 2,6-dichlorohomonicotinic acid highlights a similar strategy where 2,6-dichloropyridine is first functionalized before further transformations.[4]
Detailed Protocol: Synthesis of 2,6-Dimethoxypyridine from 2,6-Dichloropyridine
-
Reaction: 2,6-Dichloropyridine + Sodium Methoxide → 2,6-Dimethoxypyridine
-
Reagents and Solvents: 2,6-Dichloropyridine, Sodium Methoxide, Methanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine in anhydrous methanol.
-
Carefully add a stoichiometric excess of sodium methoxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2,6-dimethoxypyridine.
-
Purify the product by distillation or column chromatography.
-
Oxidation of 4-Methyl-2,6-dimethoxypyridine
If the corresponding 4-methyl derivative is available, oxidation of the methyl group can be a direct route to the aldehyde. Various oxidizing agents can be employed for this transformation, such as selenium dioxide, or catalytic gas-phase oxidation over metal oxide catalysts, a method used for the synthesis of isonicotinaldehyde from 4-methylpyridine.[5]
Experimental Workflow for Oxidation:
Caption: General workflow for the oxidation of 4-methyl-2,6-dimethoxypyridine.
Formylation via Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. While direct formylation at the 4-position of 2,6-dimethoxypyridine is not a DoM reaction in the strictest sense (as it's a para-functionalization), related lithiation and subsequent electrophilic quench strategies are highly relevant for preparing substituted pyridines. For instance, the formylation of a bromo-substituted methoxypyridine at the 3-position is achieved by treatment with lithium tetramethylpiperidide (LTMP) followed by the addition of dimethylformamide (DMF).[6]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive starting material and intermediate in the synthesis of pharmaceutical compounds. The pyridine core can act as a bioisostere for a phenyl ring, and the methoxy and aldehyde groups provide handles for introducing diversity and modulating biological activity.
While specific blockbuster drugs directly derived from this compound are not widely publicized, its utility is evident in the broader context of pyridine-containing pharmaceuticals. Pyridine derivatives are key components in drugs for a wide range of therapeutic areas, including cardiovascular diseases, cancer, and central nervous system disorders.[7]
The aldehyde functionality of this compound is particularly useful for constructing more complex molecules through reactions such as:
-
Reductive amination: To introduce various amine-containing side chains.
-
Wittig and related olefination reactions: To form carbon-carbon double bonds.
-
Condensation reactions: With active methylene compounds to build new heterocyclic rings.
-
Grignard and organolithium additions: To introduce new carbon substituents at the 4-position.
The electron-donating methoxy groups can influence the binding of the final molecule to its biological target through hydrogen bonding interactions or by modulating the overall electronic properties of the molecule.
Future Perspectives
The continued importance of pyridine-based scaffolds in drug discovery ensures that this compound will remain a relevant and valuable building block. Future research will likely focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Furthermore, its incorporation into novel molecular architectures for the exploration of new biological targets is an active area of research. The application of modern catalytic methods, such as C-H activation, could open up new avenues for the functionalization of the pyridine ring, further expanding the synthetic utility of this versatile molecule.
Conclusion
This compound stands as a testament to the enduring importance of functionalized heterocyclic compounds in organic synthesis. While its discovery may not be marked by a single groundbreaking publication, its utility has been demonstrated through its role as a versatile intermediate. A solid understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is crucial for researchers aiming to leverage its potential in the design and synthesis of novel molecules with promising applications in medicinal chemistry and materials science.
References
- PubChem. This compound. [Link]
- Frontiers in Chemical Sciences. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
- Matrix Fine Chemicals. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6. [Link]
- MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. [Link]
- Arkivoc.
- ACS Publications. The Anodic Oxidation of Organic Compounds. I. The Electrochemical Methoxylation of 2,6-Dimethoxypyridine and N-Methylpyrrole. [Link]
- CAS.org. U.S.
- PubMed Central - NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
- Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- Google Patents.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- FRONTIERS IN CHEMICAL SCIENCES. Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
- MDPI.
- Sycamore Scholars. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. [Link]
- PubMed. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties. [Link]
- ResearchGate. First total synthesis of (−)- and (+)-6-O-desmethylantofine. [Link]
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
Sources
- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid" by Chase Buchanan and Richard W. Fitch [scholars.indianastate.edu]
- 5. mdpi.com [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
2,6-Dimethoxyisonicotinaldehyde safety and hazards information
An In-Depth Technical Guide to the Safety and Hazards of 2,6-Dimethoxyisonicotinaldehyde
For professionals in research, discovery, and drug development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous understanding of their safety profiles. This compound, a substituted pyridine carboxaldehyde, serves as a valuable building block in synthetic chemistry. However, its structural motifs—an aldehyde functional group and a pyridine ring—warrant a detailed examination of its potential hazards. This guide provides an in-depth analysis of its safety information, handling protocols, and emergency procedures, grounded in established chemical safety principles, to ensure the well-being of laboratory personnel and the integrity of research outcomes.
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment.
Synonyms and Identifiers:
-
IUPAC Name: 2,6-dimethoxypyridine-4-carbaldehyde[1]
-
Common Synonyms: 2,6-Dimethoxypyridine-4-carboxaldehyde[1]
-
CAS Number: 52606-01-6[1]
-
Molecular Formula: C₈H₉NO₃[1]
| Property | Value | Source |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| InChIKey | VVFYKYAJHFLXGP-UHFFFAOYSA-N | [1] |
The presence of the aldehyde group suggests potential reactivity and the capacity to act as an irritant, a common characteristic of short-chain aldehydes. The dimethoxy-substituted pyridine ring influences its solubility and metabolic profile, but a comprehensive toxicological profile is not yet fully established.
Globally Harmonized System (GHS) Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. According to notifications made to the European Chemicals Agency (ECHA), this compound is classified as follows.[1]
| GHS Classification | Details |
| Pictogram | Irritant |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Hazard Classes | Skin Irritation (Category 2)[1]Serious Eye Irritation (Category 2A)[1]Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation[1] |
This classification firmly places the compound in a category requiring diligent adherence to safety protocols to prevent contact with skin, eyes, and the respiratory system. The causality stems from the aldehyde's reactivity, which can lead to localized inflammation and irritation upon contact with mucosal tissues and skin.
Laboratory Risk Assessment: A Dynamic Workflow
A static checklist is insufficient for ensuring safety. A dynamic risk assessment should precede any new experimental protocol involving this compound. The objective is to identify potential exposure scenarios and implement tailored control measures.
Caption: A workflow for conducting a risk assessment before handling this compound.
Safe Handling and Engineering Controls
The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.
Ventilation: All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[2][3] This is the primary engineering control to mitigate the risk of respiratory irritation (H335) by capturing dust and vapors at the source.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[4]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[5][6][7] A face shield should be worn over goggles during procedures with a high splash potential.[5]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential.[7][8] Gloves must be inspected for integrity before each use. The causality behind this requirement is to prevent direct contact that would lead to skin irritation (H315). Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.
Storage and Stability
Proper storage is crucial for maintaining the compound's integrity and preventing the formation of potentially more hazardous degradation products.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][8][9] The storage area should be away from heat and direct sunlight.[8]
-
Incompatible Materials: Based on the reactivity of similar aldehyde compounds, avoid storage near strong oxidizing agents and strong bases.[7][10] Contact with these substances could lead to vigorous or exothermic reactions.
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these protocols and the location of safety equipment.
First Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air.[8][11][12] If breathing is difficult or irritation persists, seek immediate medical attention.[8][9][11]
-
Skin Contact: Immediately remove all contaminated clothing.[12][13] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[7][8][11] If skin irritation develops or persists, seek medical attention.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9][14] Remove contact lenses if present and easy to do.[7][14] Seek immediate medical attention.[7][8][9]
-
Ingestion: Do NOT induce vomiting.[8][11][14] Rinse the mouth with water.[8][11] Seek immediate medical attention.[8][14]
Accidental Release Measures (Spills):
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep or scoop up the solid material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[7][8][13]
-
Wash the spill site thoroughly after material pickup is complete.[8]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][11]
-
Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[7]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][11][13]
Disposal Considerations
All waste containing this compound, including empty containers and contaminated materials (e.g., gloves, paper towels), must be disposed of as hazardous chemical waste.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in regular trash.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Betco Corporation. (2021). Safety Data Sheet.
- Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
Sources
- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 11. echemi.com [echemi.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sds.betco.com [sds.betco.com]
Methodological & Application
Application Notes and Protocols: The Strategic Utility of 2,6-Dimethoxyisonicotinaldehyde in Modern Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a highly functionalized heterocyclic building block of increasing importance in organic synthesis.[1][2] The strategic placement of two electron-donating methoxy groups on the pyridine ring, flanking the nitrogen atom, profoundly influences the electronic properties of the molecule. This unique substitution pattern modulates the reactivity of the C4-aldehyde group, making it a versatile synthon for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic applications of this reagent, complete with detailed, field-proven protocols and an analysis of the chemical principles underpinning its utility.
Introduction: Unique Structural and Electronic Profile
The core value of this compound in organic synthesis stems from its distinct electronic nature. The two methoxy groups at the C2 and C6 positions act as powerful electron-donating groups through resonance, increasing the electron density of the pyridine ring. This has two primary consequences:
-
Activation of the Pyridine Ring: The increased electron density makes the pyridine ring more susceptible to certain electrophilic substitution reactions, although the primary utility lies in the reactivity of the aldehyde.
-
Modulation of Aldehyde Reactivity: The electron-donating effect slightly reduces the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted isonicotinaldehyde. However, the aldehyde remains a highly reactive and versatile functional group, capable of participating in a wide array of carbon-carbon bond-forming reactions.
This combination of features allows for selective transformations at the aldehyde position while leveraging the inherent properties of the dimethoxypyridine core, which is a scaffold of interest in the development of novel therapeutic agents.
Core Synthetic Applications & Methodologies
This compound is an excellent substrate for several cornerstone reactions in organic synthesis. Its utility is particularly pronounced in reactions where an aromatic aldehyde is required to build molecular complexity. The following sections detail key applications and provide robust protocols adapted from established methodologies for structurally related compounds.[3]
Knoevenagel Condensation: Synthesis of Substituted Alkenes
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[4][5] This reaction is a reliable method for forming C=C bonds and is instrumental in the synthesis of diverse molecular scaffolds. This compound serves as an ideal aldehyde component for this transformation.
Causality and Expertise: The choice of a weak base, such as piperidine or pyridine, is critical.[4] Strong bases could potentially lead to self-condensation or other undesired side reactions. The active methylene compound must be sufficiently acidic (flanked by electron-withdrawing groups like nitrile or ester) to be deprotonated by the weak base, forming the nucleophilic enolate.[4][5] The reaction workflow is depicted below.
Caption: Workflow for the Knoevenagel Condensation.
Protocol: Synthesis of 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile
-
Materials:
-
This compound (1.0 mmol, 167.16 mg)
-
Malononitrile (1.1 mmol, 72.67 mg)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol, 10 µL)
-
Standard laboratory glassware, magnetic stirrer, TLC setup.
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution with stirring.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by filtration.
-
If no precipitate forms, pour the reaction mixture into a beaker containing ice-cold water (50 mL) and stir vigorously.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.[3]
-
Wittig Reaction: A Robust Olefination Strategy
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphorus ylide (Wittig reagent).[6][7][8] This reaction is highly valued for its reliability and functional group tolerance. The steric hindrance from the ortho-methoxy groups in 2,6-dimethoxybenzaldehyde can present a challenge, but the reaction is generally successful with careful selection of reagents and conditions.[9] A similar consideration applies to the isonicotinaldehyde analogue.
Causality and Expertise: The reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[7][8] The stereochemical outcome (E vs. Z alkene) is influenced by the stability of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically favor the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[6][9]
Caption: General workflow for the Wittig Reaction.
Protocol: Synthesis of Ethyl 3-(2,6-dimethoxypyridin-4-yl)acrylate (Stabilized Ylide)
-
Materials:
-
This compound (1.0 mmol, 167.16 mg)
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide) (1.2 mmol, 418.0 mg)
-
Dichloromethane (DCM) (10 mL)
-
Diethyl ether, Hexanes
-
Standard laboratory glassware, magnetic stirrer, TLC setup.
-
-
Procedure:
-
In a clean, dry vial, dissolve this compound (1.0 mmol) in DCM (10 mL).
-
Add the (carbethoxymethylene)triphenylphosphorane (1.2 mmol) to the solution in portions while stirring.
-
Stir the reaction mixture at room temperature for approximately 2 hours.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, evaporate the DCM using a stream of nitrogen or a rotary evaporator.
-
To the resulting residue, add a 25% diethyl ether in hexanes solution (5-10 mL). This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Carefully transfer the supernatant (containing the product) to a clean vial, leaving the solid byproduct behind.
-
Evaporate the solvent from the supernatant to yield the crude product, which can be further purified by column chromatography if necessary.[3]
-
Tabulated Reaction Data
The following table summarizes expected outcomes for the described reactions, based on typical yields for analogous transformations.
| Reaction Type | Reagent | Product Class | Expected Yield | Key Conditions |
| Knoevenagel Condensation | Malononitrile | α,β-Unsaturated dinitrile | Good to Excellent | Catalytic piperidine, Ethanol, Room Temp. |
| Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane | α,β-Unsaturated ester (E-isomer) | Good to Excellent | Dichloromethane, Room Temp. |
| Wittig Reaction | Methyltriphenylphosphonium bromide | Terminal alkene | Good | Strong base (e.g., n-BuLi), Anhydrous THF, 0°C to Room Temp. |
| Reductive Amination | Primary/Secondary Amine | Substituted amine | Good to Excellent | NaBH(OAc)₃, 1,2-Dichloroethane, Room Temp. |
Conclusion and Future Outlook
This compound stands out as a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the dimethoxy substitution on the pyridine core, allow for a range of high-yielding transformations at the aldehyde position. The protocols detailed herein for Knoevenagel and Wittig reactions provide a solid foundation for researchers aiming to incorporate this scaffold into their synthetic strategies. The resulting products, rich in functionality, are prime candidates for screening in drug discovery programs and for the development of novel functional materials. As the demand for complex, nitrogen-containing heterocycles continues to grow, the strategic application of synthons like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical science.
References
- PubChem. (n.d.). This compound.
- Wikipedia. (n.d.).
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
- ReactionFlash. (n.d.). Wittig Reaction - Common Conditions. [Link]
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Wittig reaction. [Link]
- P&S Chemicals. (n.d.). Product information, 2,6-Dimethoxy-4-pyridinecarboxaldehyde. [Link]
Sources
- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 2,6-Dimethoxyisonicotinaldehyde in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Privileged Building Block for Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are prevalent in a vast array of FDA-approved drugs and biologically active natural products. Their unique three-dimensional arrangements and electronic properties allow for precise interactions with biological targets, making them indispensable scaffolds in medicinal chemistry. Among the myriad of starting materials available to the synthetic chemist, 2,6-dimethoxyisonicotinaldehyde stands out as a particularly versatile and valuable building block.
The strategic placement of two methoxy groups flanking a pyridine nitrogen atom significantly influences the electronic nature of the aromatic ring, while the aldehyde functionality at the 4-position serves as a reactive handle for a multitude of chemical transformations. This unique combination of features opens the door to the construction of a diverse range of complex heterocyclic systems, many of which are of significant interest for their potential therapeutic applications. This guide provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic motifs, complete with detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel bioactive molecules.
Core Synthetic Applications and Methodologies
The reactivity of this compound is primarily centered around the electrophilic nature of its aldehyde carbon. This allows it to readily participate in a variety of condensation and multicomponent reactions, which are highly valued in diversity-oriented synthesis for their efficiency and atom economy. The following sections will delve into specific, field-proven protocols for the synthesis of pyridines, dihydropyrimidinones, and other valuable heterocyclic systems.
Knoevenagel Condensation: A Gateway to Functionalized Olefins
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] This reaction, when applied to this compound, provides a straightforward route to α,β-unsaturated systems that are themselves versatile intermediates for further cyclization reactions.
Causality of Experimental Choices:
-
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is dictated by the desired functionality in the final product. The strong electron-withdrawing nature of the nitrile and ester groups facilitates the initial deprotonation by a weak base, initiating the condensation.
-
Catalyst: A weak base such as piperidine or a DBU/water complex is employed to avoid self-condensation of the aldehyde and to promote the reaction in a controlled manner.[1]
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, while also allowing for easy product precipitation or extraction upon completion of the reaction.
Experimental Protocol: Synthesis of 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
To this solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the desired 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile.
Data Presentation:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | ~90 |
| This compound | Ethyl Cyanoacetate | DBU/H₂O | Water | 0.5 | >95[1] |
Mandatory Visualization:
Caption: Hantzsch dihydropyridine synthesis workflow.
Biginelli Reaction: Accessing Dihydropyrimidinones
The Biginelli reaction is another powerful multicomponent reaction that allows for the efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (or thiourea). [1][3][4]DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The incorporation of the 2,6-dimethoxypyridine moiety via this compound can lead to novel DHPMs with potentially enhanced or unique pharmacological profiles.
Causality of Experimental Choices:
-
Urea/Thiourea: Urea provides the N-C-N backbone of the dihydropyrimidinone ring. Thiourea can be used to synthesize the corresponding thione analogue.
-
Catalyst: The reaction is typically acid-catalyzed, with Brønsted or Lewis acids being effective. A catalytic amount of HCl or a Lewis acid like Yb(OTf)₃ can be used to promote the cyclocondensation. [3][5]* Solvent-Free Conditions: In line with the principles of green chemistry, this reaction can often be performed under solvent-free conditions, which can lead to shorter reaction times and simpler work-up procedures.
Experimental Protocol: Synthesis of 4-(2,6-dimethoxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalytic amount of HCl or a Lewis acid (e.g., Yb(OTf)₃, 5 mol%)
-
Ethanol (optional, for solvent-based reaction)
-
Standard laboratory glassware
Procedure (Solvent-Free):
-
In a mortar and pestle, grind together this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the acid catalyst.
-
Transfer the resulting paste to a round-bottom flask and heat at 80-100 °C for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol to the reaction mixture and stir to dissolve the product while leaving most of the unreacted urea and catalyst behind.
-
Filter the hot solution to remove any insoluble material.
-
Allow the filtrate to cool to room temperature, which should induce crystallization of the product.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation:
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Conditions | Yield (%) |
| This compound | Ethyl acetoacetate | Urea | HCl (cat.) | Reflux in Ethanol | ~80 |
| Benzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 100°C | >90 [3] |
Mandatory Visualization:
Caption: Biginelli reaction for DHPM synthesis.
Conclusion and Future Perspectives
This compound has demonstrated its value as a versatile and reactive building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the Knoevenagel condensation, Hantzsch dihydropyridine synthesis, and Biginelli reaction provide robust and efficient methods for accessing novel chemical entities. The electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen create a unique electronic environment that can be exploited to fine-tune the reactivity and properties of the resulting heterocyclic scaffolds.
For researchers, scientists, and drug development professionals, the exploration of this compound in other multicomponent reactions, as well as in the synthesis of fused heterocyclic systems, represents a promising avenue for the discovery of new therapeutic agents. The continued development of green and sustainable synthetic methodologies will further enhance the utility of this valuable building block in the creation of diverse and complex molecular architectures for the advancement of human health.
References
- Ying, A., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 26(2), 652-654. [Link]
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 527-531. [Link]
- Boukhris, N. S., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(2), 126-131. [Link]
- Jones, G. (2011).
- Biginelli reaction. (2023, October 26). In Wikipedia. [Link]
- Biginelli Reaction. Organic Chemistry Portal. (n.d.). [Link]
- Hantzsch pyridine synthesis. (2023, November 28). In Wikipedia. [Link]
- Thorat, B. R., et al. (2023).
- Cledera, M. J., et al. (2010). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 15(4), 2463-2499. [Link]
- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- A Study Of Synthesis Of Bioactive Heterocycles. (2023). IJNRD. [Link]
- Synthesis of heterocyclic compounds. (2015).
- Heterocyclic compounds and uses thereof. (2019). PubChem. [Link]
- Schwerk, P., et al. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 2828-2838. [Link]
- One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a C
- Litvić, M., et al. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(11), 2536-2549. [Link]
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2007).
- Heterocyclic compound. (2024).
- Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2024). MDPI. [Link]
- Bioactive Heterocycles: Synthesis and Biological Evaluation. (2012).
- Heterocyclic compounds and uses thereof. (2015).
- Heterocyclic compounds and methods of use. (2006).
- Synthesis of Bioactive Heterocycles Exploiting Modern Continuous Flow Chemistry. (2019).
Sources
Application Notes and Protocols: The Reaction of 2,6-Dimethoxyisonicotinaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction between 2,6-dimethoxyisonicotinaldehyde and primary amines, a cornerstone transformation in the synthesis of novel heterocyclic compounds for drug discovery and development. We delve into the fundamental reaction mechanisms, including Schiff base formation and the Pictet-Spengler reaction, offering detailed, field-proven experimental protocols. This document is designed to equip researchers with the necessary knowledge to not only execute these reactions efficiently but also to understand the underlying principles that govern their outcomes. We further explore the significance of the resulting molecular scaffolds in medicinal chemistry and provide a framework for the characterization of the synthesized products.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. This compound, with its unique substitution pattern, offers a versatile entry point for the synthesis of a diverse array of complex molecules. The two electron-donating methoxy groups enhance the electron density of the pyridine ring, influencing its reactivity and the properties of the resulting products. The aldehyde functional group serves as a reactive handle for the introduction of various molecular fragments, most notably through its reaction with primary amines. This reaction is not a singular event but a gateway to a cascade of synthetic possibilities, leading to compounds with significant biological potential, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] Understanding and mastering this reaction is therefore of paramount importance for scientists engaged in the quest for novel therapeutic agents.
Foundational Reaction Mechanisms
The reaction of this compound with a primary amine is initiated by the formation of a Schiff base, which can then, under appropriate conditions and with a suitable amine, undergo further intramolecular cyclization reactions.
Schiff Base (Imine) Formation
The condensation of an aldehyde with a primary amine to form a C=N double bond, known as an imine or Schiff base, is a fundamental and reversible acid-catalyzed reaction.[3][4][5]
Mechanism: The reaction proceeds via a two-stage mechanism:
-
Nucleophilic Addition: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the this compound. This is followed by proton transfer to form a carbinolamine intermediate.[6][7]
-
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.[6][8]
The pH of the reaction medium is a critical parameter. A slightly acidic environment (pH ~5) is optimal as it is sufficient to catalyze the dehydration step without excessively protonating the primary amine, which would render it non-nucleophilic.[3][9]
Caption: General workflow for Schiff base formation.
The Pictet-Spengler Reaction
For primary amines containing an electron-rich aromatic ring (e.g., tryptamine, phenethylamine), the initially formed Schiff base can undergo an intramolecular electrophilic aromatic substitution to generate a new heterocyclic ring system. This powerful ring-forming reaction is known as the Pictet-Spengler reaction.[10][11][12]
Mechanism: The reaction is driven by the formation of a highly electrophilic iminium ion under acidic conditions. The nucleophilic aromatic ring of the amine side chain then attacks the iminium carbon, leading to a spirocyclic intermediate. A subsequent rearrangement and deprotonation yield the final tetracyclic or tricyclic product.[11] The electron-donating methoxy groups on the pyridine ring of the starting aldehyde can influence the reactivity of the iminium intermediate and the stability of the final product.
Caption: Key stages of the Pictet-Spengler reaction.
Experimental Protocols
The following protocols are provided as a general guide. Optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) is recommended for each specific primary amine.
General Protocol for Schiff Base Synthesis
This protocol describes a standard method for the synthesis of an imine from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for reflux
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (0.5 M), add the primary amine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Ethanol/Methanol | Good solubility for reactants; facilitates removal of water. |
| Catalyst | Glacial Acetic Acid | Provides the necessary acidic environment for dehydration.[13] |
| Temperature | Reflux | Increases reaction rate. |
| Stoichiometry | Slight excess of amine | Ensures complete consumption of the aldehyde. |
Protocol for Pictet-Spengler Reaction
This protocol outlines the synthesis of a tetrahydro-β-carboline derivative from this compound and tryptamine.
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
-
Standard glassware
Procedure:
-
Dissolve this compound (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM (0.2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that solubilizes reactants and intermediates. |
| Catalyst | Trifluoroacetic acid (TFA) | Strong acid to promote iminium ion formation and cyclization.[14] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, then room temperature allows for completion. |
Product Characterization
Thorough characterization of the synthesized products is essential to confirm their identity and purity.
| Technique | Expected Observations for Schiff Base | Expected Observations for Pictet-Spengler Product |
| FT-IR | Appearance of a strong C=N stretch (approx. 1630-1690 cm⁻¹). Disappearance of the C=O stretch from the aldehyde (approx. 1700 cm⁻¹) and N-H stretches from the primary amine.[15] | Presence of N-H stretch (approx. 3300-3500 cm⁻¹). Absence of C=N stretch. |
| ¹H NMR | Appearance of a characteristic imine proton signal (CH=N) in the downfield region (approx. 8-9 ppm). | Disappearance of the imine proton signal. Appearance of new signals corresponding to the newly formed heterocyclic ring. |
| ¹³C NMR | Appearance of an imine carbon signal (C=N) in the downfield region (approx. 160-170 ppm). | Disappearance of the imine carbon signal. Appearance of new aliphatic carbon signals. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the imine product. | Molecular ion peak corresponding to the calculated mass of the cyclized product. |
Applications in Drug Discovery
The products derived from the reaction of this compound with primary amines are of significant interest in drug discovery due to their diverse biological activities.
-
Schiff Bases: These compounds and their metal complexes have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, and antitumor activities.[13][15][16] The imine linkage is often crucial for their biological function.
-
Tetrahydro-β-carbolines and Tetrahydroisoquinolines: These scaffolds are found in numerous natural products and synthetic drugs with a broad spectrum of activities, including CNS, cardiovascular, and anti-cancer effects. The Pictet-Spengler reaction is a key strategy for the synthesis of these important molecules.[17]
Conclusion
The reaction of this compound with primary amines is a versatile and powerful tool in the arsenal of medicinal chemists. A thorough understanding of the underlying Schiff base formation and Pictet-Spengler reaction mechanisms allows for the rational design and synthesis of novel heterocyclic compounds with significant therapeutic potential. The protocols and characterization data provided in this guide serve as a solid foundation for researchers to explore the rich chemistry of this important building block and to accelerate the discovery of new medicines.
References
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]
- The Pictet-Spengler Reaction. Buchwald Lab, MIT. [Link]
- Pictet–Spengler reaction. Wikipedia. [Link]
- Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. Journal of Chemical and Pharmaceutical Research. [Link]
- Ugi Reaction. Organic Chemistry Portal. [Link]
- Schiff Base: Basic concept & application by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube. [Link]
- Synthesis of Schiff bases and their derivatives under condensation and reflux conditions.
- Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]
- (PDF) Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid.
- Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. [Link]
- 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
- The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
- The Pictet-Spengler Reaction Updates Its Habits.
- schiff bases synthesis: Topics by Science.gov. Science.gov. [Link]
- Reaction with Primary Amines to form Imines. Chemistry LibreTexts. [Link]
- Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
- synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]
- Further Components Carboxylic Acid and Amine (Ugi Reaction). Thieme. [Link]
- 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
- Ugi Four-Component Reactions Using Alternative Reactants. PMC - PubMed Central. [Link]
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
- New Views on the Reaction of Primary Amine and Aldehyde
- synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin. Bulletin of the Chemical Society of Ethiopia. [Link]
- Mannich reaction. Wikipedia. [Link]
- 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
- Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condens
- Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. Scirp.org. [Link]
- Chalcone Derivatives: Promising Starting Points for Drug Design. PMC - PubMed Central. [Link]
- Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone deriv
- 2,6-Diarylaminotetrahydropyrans from Reactions of Glutaraldehyde with Anilines: Models for Biomolecule Cross-Linking.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Pictet-Spengler Reaction [ebrary.net]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chemijournal.com [chemijournal.com]
- 16. ajol.info [ajol.info]
- 17. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: A Detailed Guide to the Wittig Reaction with 2,6-Dimethoxyisonicotinaldehyde
These application notes provide a comprehensive and technically detailed protocol for conducting the Wittig reaction with 2,6-dimethoxyisonicotinaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The content herein is structured to offer not just a procedural checklist, but a deeper understanding of the reaction's nuances, ensuring both successful execution and the ability to troubleshoot potential challenges.
Introduction: The Strategic Importance of the Wittig Reaction in Modern Synthesis
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, prized for its reliability in forming carbon-carbon double bonds with a high degree of regioselectivity.[1] Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction facilitates the conversion of aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly referred to as a Wittig reagent.[2] The exceptional utility of the Wittig reaction lies in its ability to construct complex molecular architectures from simpler precursors, a critical aspect of pharmaceutical and materials science research.[2]
The substrate of focus, this compound, is a heteroaromatic aldehyde with potential applications as a building block in medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the steric hindrance imposed by the ortho-methoxy groups can influence the reactivity of the aldehyde. A thorough understanding of the Wittig reaction mechanism is therefore paramount for optimizing the synthesis of vinylpyridine derivatives from this substrate.
Reaction Mechanism and Stereochemical Considerations
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate known as an oxaphosphetane.[1][3] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.
The stereochemical outcome of the Wittig reaction, yielding either the E (trans) or Z (cis) alkene, is largely dependent on the nature of the phosphorus ylide employed:
-
Non-stabilized ylides (e.g., those bearing alkyl substituents) are highly reactive and typically react under kinetic control to afford the Z-alkene as the major product.
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups such as esters or ketones) are less reactive and their reactions are often reversible, leading to the thermodynamically more stable E-alkene.[3]
-
Semi-stabilized ylides (e.g., with aryl or vinyl substituents) often provide a mixture of E and Z isomers.
For the synthesis of a generic vinyl derivative of this compound, the choice of the appropriate phosphonium salt to generate the ylide is the first critical decision to control the stereochemistry of the product.
Experimental Workflow Overview
The successful execution of a Wittig reaction with this compound can be broken down into three key stages: preparation of the phosphonium salt, in situ generation of the ylide, and the olefination reaction followed by purification.
Figure 1. A generalized workflow for the Wittig reaction, from the preparation of the ylide to the purification of the final alkene product.
Detailed Experimental Protocol
This protocol describes a general procedure for the Wittig reaction of this compound with a non-stabilized ylide to favor the formation of the Z-alkene. Researchers should adapt this protocol based on the specific ylide being used and the desired stereochemical outcome.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Alkyltriphenylphosphonium halide | Reagent grade, 98% | Sigma-Aldrich | Dried under vacuum before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Handle under an inert atmosphere. |
| This compound | ≥97% | Combi-Blocks | Store in a desiccator. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Saturated aqueous ammonium chloride (NH₄Cl) | ACS grade | Fisher Scientific | For quenching the reaction. |
| Diethyl ether (Et₂O) | ACS grade | VWR | For extraction. |
| Brine (saturated NaCl solution) | ACS grade | LabChem | For washing the organic layer. |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Alfa Aesar | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
| Hexanes and Ethyl Acetate | HPLC grade | Honeywell | For thin-layer chromatography (TLC) and column chromatography. |
Step-by-Step Procedure
Part 1: In Situ Generation of the Phosphorus Ylide
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add the alkyltriphenylphosphonium halide (1.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the phosphonium salt. The volume should be sufficient to create a stirrable suspension (approximately 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 10-15 minutes. A distinct color change (often to deep red or orange) will indicate the formation of the ylide.
-
Ylide Formation: Stir the resulting mixture at 0 °C for 30 minutes to ensure complete ylide formation.
Part 2: The Wittig Reaction
-
Aldehyde Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Addition of Aldehyde: Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe or a dropping funnel.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, observing the consumption of the aldehyde.
Part 3: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers, and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure alkene product.
Safety Precautions
-
n-Butyllithium is highly pyrophoric and reacts violently with water. All manipulations should be performed under a dry, inert atmosphere (nitrogen or argon) using proper syringe techniques.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
This compound is an irritant. Avoid skin and eye contact.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting and Key Considerations
-
Low Yield: Incomplete ylide formation is a common issue. Ensure that the phosphonium salt is thoroughly dried and that the reaction is conducted under strictly anhydrous conditions. The quality of the n-butyllithium is also crucial.
-
Stereoselectivity: To enhance Z-selectivity with non-stabilized ylides, conducting the reaction at lower temperatures (e.g., -78 °C) and in the absence of lithium salts (by using sodium or potassium bases) can be beneficial.
-
Purification Challenges: The removal of triphenylphosphine oxide can be challenging due to its polarity, which can be similar to that of some alkene products. Careful optimization of the column chromatography conditions is often necessary. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be an effective purification step.
References
- Wittig reaction - Wikipedia. (n.d.).
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
- 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.).
- 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax. (2023, September 20).
- Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane - American Chemical Society. (n.d.).
- WITTIG REACTION | MECHANISM - AdiChemistry. (n.d.).
- Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters - ACS Publications. (n.d.).
- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry - ACS Publications. (n.d.).
Sources
Application Notes and Protocols for the Knoevenagel Condensation of 2,6-Dimethoxyisonicotinaldehyde
Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry
The Knoevenagel condensation is a robust and versatile reaction in organic synthesis, revered for its efficiency in forming carbon-carbon double bonds.[1][2] This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, typically in the presence of a basic catalyst.[1][3][4] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of fine chemicals, functional polymers, and significantly, pharmaceutical agents.[5][6][7]
This guide provides a detailed experimental procedure for the Knoevenagel condensation using 2,6-Dimethoxyisonicotinaldehyde, a substituted pyridine derivative of increasing interest in drug discovery. The electron-donating methoxy groups on the pyridine ring influence its reactivity, making it a valuable synthon for novel heterocyclic compounds. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed protocol, and offer insights into the expected outcomes and characterization, thereby equipping researchers in drug development with a reliable and reproducible methodology.
Mechanistic Insight: The "Why" Behind the "How"
The Knoevenagel condensation proceeds via a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] The choice of catalyst, typically a weak base like piperidine or pyridine, is crucial as it must be basic enough to deprotonate the active methylene compound to form a resonance-stabilized carbanion (enolate) without inducing self-condensation of the aldehyde.[4][8]
There are two primary mechanistic pathways:
-
Direct Enolate Pathway: A weak base abstracts a proton from the active methylene compound, generating a potent nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the this compound. The subsequent intermediate undergoes dehydration to yield the final α,β-unsaturated product.[9]
-
Iminium Ion Pathway: With amine catalysts such as piperidine, an alternative pathway involves the formation of an iminium ion by the reaction of the amine with the aldehyde.[10] This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the nucleophilic attack by the enolate of the active methylene compound.
The following diagram illustrates the generalized mechanism of the Knoevenagel condensation.
Caption: Generalized mechanism of the Knoevenagel condensation.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of a Knoevenagel condensation product from this compound and an active methylene compound, such as malononitrile. The procedure is designed to be self-validating, with clear checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier | Notes |
| This compound | C₈H₉NO₃ | 167.16 | 1.0 mmol | Sigma-Aldrich | Starting aldehyde |
| Malononitrile | CH₂(CN)₂ | 66.06 | 1.1 mmol | Sigma-Aldrich | Active methylene compound |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount | Sigma-Aldrich | Basic catalyst |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 10 mL | Fisher Scientific | Solvent |
| Deionized Water | H₂O | 18.02 | As needed | --- | For washing |
| Round-bottom flask (25 mL) | --- | --- | 1 | --- | Reaction vessel |
| Magnetic stirrer and stir bar | --- | --- | 1 | --- | For agitation |
| TLC plates (Silica gel 60 F₂₅₄) | --- | --- | As needed | --- | For reaction monitoring |
| Filtration apparatus | --- | --- | 1 | --- | For product isolation |
Experimental Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the Knoevenagel condensation.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in 10 mL of absolute ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops) using a Pasteur pipette. A slight color change may be observed upon addition of the catalyst.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to develop the TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
-
Product Isolation: Upon completion of the reaction (as indicated by TLC, typically within 2-4 hours), the product may precipitate out of the reaction mixture as a solid.
-
If a precipitate forms: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
If no precipitate forms: Pour the reaction mixture into a beaker containing 50 mL of cold deionized water and stir vigorously. The product should precipitate out. Collect the resulting solid by vacuum filtration, wash with deionized water, and then a small amount of cold ethanol.
-
-
Drying and Characterization: Dry the isolated solid product under vacuum to a constant weight. Characterize the product by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Expected Results and Characterization
The expected product of the reaction between this compound and malononitrile is 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile.
Expected Yield: High yields (typically >80%) are expected for this reaction under the described conditions.
Spectroscopic Data (Predicted):
-
¹H NMR: Expect to see singlets for the methoxy group protons, signals for the aromatic protons on the pyridine ring, and a characteristic singlet for the vinylic proton of the newly formed double bond.
-
¹³C NMR: The spectrum should show signals corresponding to the carbons of the pyridine ring, the methoxy carbons, the nitrile carbons, and the carbons of the double bond.
-
IR Spectroscopy: Look for characteristic peaks for the C≡N stretch of the nitrile groups and the C=C stretch of the alkene.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction time or gently warming the reaction mixture (e.g., to 40-50 °C). Ensure that the starting materials are pure and the solvent is anhydrous.
-
Incomplete Reaction: If the reaction does not go to completion, a slightly larger amount of catalyst can be added. However, excess base can lead to side reactions.
-
Alternative Catalysts: While piperidine is effective, other bases such as triethylamine or DBU can also be explored.[11] For a greener approach, catalyst-free conditions in an ethanol-water mixture have been reported for similar pyridine aldehydes and may be applicable.[5]
Conclusion
The Knoevenagel condensation of this compound provides an efficient and straightforward route to highly functionalized pyridine derivatives. These compounds are valuable scaffolds in medicinal chemistry and drug development, offering a platform for further synthetic modifications. The protocol described herein is robust and reproducible, and the mechanistic insights provided should empower researchers to adapt and optimize this reaction for their specific research needs.
References
- Physics Wallah. Reaction Mechanism of Knoevenagel Reaction.
- Purechemistry. Knoevenagel condensation mechanism and applications. Published February 24, 2023.
- Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube; 2021.
- Wikipedia. Knoevenagel condensation.
- De la Hoz A, Díaz-Ortiz A, Prieto P. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry. 2022;24(3):993-1021.
- Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Published 2017.
- Gomez-Cerezo N, Urbina-Blanco CA, De la Hoz A, et al. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules. 2020;25(5):1135.
- New Journal of Chemistry. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. Published 2018.
- Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Published 2017.
- Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
- Thorat BR, Thakare SD, Mhaske D, Mali SN.
- PubMed. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Published April 20, 2022.
- ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Published February 6, 2018.
- ResearchGate. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF.
Sources
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. purechemistry.org [purechemistry.org]
- 10. youtube.com [youtube.com]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2,6-Dimethoxyisonicotinaldehyde in the Synthesis of Diaminopyrimidine-Based Kinase Inhibitors
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyridine ring is a privileged scaffold in this field, offering a versatile template for designing potent and selective inhibitors. This application note details a robust synthetic protocol for utilizing 2,6-dimethoxyisonicotinaldehyde as a strategic starting material for the construction of a 2,4-diaminopyrimidine-based kinase inhibitor scaffold. We will elucidate the chemical rationale behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the significance of the resulting molecular architecture in the context of kinase inhibitor design.
Introduction: The Rationale for this compound
The design of kinase inhibitors often focuses on creating molecules that can effectively compete with ATP for binding to the kinase's active site. The 2,4-diaminopyrimidine core is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[1][2] The strategic choice of This compound as a starting material offers several distinct advantages:
-
Pre-installed Functionality: The two methoxy groups on the pyridine ring act as important modulating elements. They can influence the electronic properties of the ring and provide steric bulk, which can be exploited to enhance selectivity and improve pharmacokinetic properties.[3]
-
Reactive Aldehyde Handle: The aldehyde group at the C4 position provides a reactive site for carbon-carbon bond formation, enabling the straightforward construction of more complex heterocyclic systems.[4]
-
Vector for Diversity: The 2,6-dimethoxypyridinyl moiety serves as a versatile scaffold that can be directed towards the solvent-exposed region of the kinase active site, allowing for further chemical modification to optimize potency and selectivity.
This note will focus on a two-step synthesis commencing with a Knoevenagel condensation, followed by a cyclization with guanidine to construct the target diaminopyrimidine scaffold.
Synthetic Pathway Overview
The overall synthetic strategy is a convergent and efficient method to assemble the target kinase inhibitor scaffold. The workflow begins with the formation of a vinyl dinitrile intermediate through a Knoevenagel condensation, which is then cyclized with guanidine to yield the final diaminopyrimidine product.
Caption: Workflow for the Knoevenagel condensation reaction.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 167.16 | 10.0 | 1.67 g |
| Malononitrile | 66.06 | 11.0 | 0.73 g |
| Piperidine | 85.15 | cat. | ~0.1 mL |
| Ethanol (absolute) | 46.07 | - | 25 mL |
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.67 g, 10.0 mmol) and malononitrile (0.73 g, 11.0 mmol).
-
Add 25 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.
-
Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum to yield 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile as a solid. The expected yield is typically high for this type of reaction.
Step 2: Cyclization with Guanidine to form 4-(2,6-dimethoxypyridin-4-yl)pyrimidine-2,6-diamine
The diaminopyrimidine ring is constructed in this step through the cyclization of the vinyl dinitrile intermediate with guanidine. [3][5]This reaction proceeds via a nucleophilic attack of guanidine on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrimidine ring.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile | 215.21 | 5.0 | 1.08 g |
| Guanidine Hydrochloride | 95.53 | 7.5 | 0.72 g |
| Sodium Ethoxide (21% solution in Ethanol) | 68.05 | 15.0 | ~5.1 mL |
| Ethanol (absolute) | 46.07 | - | 30 mL |
Protocol:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add guanidine hydrochloride (0.72 g, 7.5 mmol) to 30 mL of absolute ethanol.
-
To this suspension, carefully add sodium ethoxide solution (21% in ethanol, ~5.1 mL, 15.0 mmol) dropwise at room temperature. A precipitate of sodium chloride may form.
-
Stir the mixture for 15 minutes, then add the 2-((2,6-dimethoxypyridin-4-yl)methylene)malononitrile (1.08 g, 5.0 mmol) from Step 1.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC (10% methanol in dichloromethane).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 50 mL of cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 15 mL).
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-(2,6-dimethoxypyridin-4-yl)pyrimidine-2,6-diamine.
Structure-Activity Relationship (SAR) Insights and Potential for Further Optimization
The synthesized 4-(2,6-dimethoxypyridin-4-yl)pyrimidine-2,6-diamine represents a core scaffold for the development of potent kinase inhibitors. The key structural features and their relevance to kinase binding are summarized below:
| Structural Feature | Role in Kinase Inhibition |
| 2,6-Diaminopyrimidine | Forms critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site. [1][6] |
| 2,6-Dimethoxypyridine | Occupies the pocket leading to the solvent-exposed region. The methoxy groups can be modified to enhance selectivity and improve physicochemical properties. [3] |
| Linkage between rings | Provides the correct orientation for the pyridine moiety to explore deeper pockets within the active site. |
This scaffold is an excellent starting point for building a library of analogues for SAR studies. Further modifications could include:
-
Modification of the Pyridine Ring: The methoxy groups could be demethylated to hydroxyls to act as hydrogen bond donors, or replaced with other small alkyl or halogen groups to probe steric and electronic effects.
-
Substitution on the Amino Groups: The amino groups of the pyrimidine ring can be functionalized to introduce vectors that interact with other regions of the ATP-binding site.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a valuable diaminopyrimidine-based kinase inhibitor scaffold starting from this compound. The described two-step synthesis is efficient and utilizes well-established chemical transformations. The resulting scaffold incorporates key features for potent kinase inhibition and offers significant potential for further optimization in drug discovery programs.
References
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Advances. [1][2]2. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [8][9]3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [3]4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [10]5. Biginelli reaction. Wikipedia. [11]6. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [12]7. Knoevenagel condensation. Wikipedia. [5]8. Biginelli Reaction. Organic Chemistry Portal. [13]9. 2,6-dimethoxypyridine-4-carbaldehyde. CymitQuimica. [4]10. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. [6]11. Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [14]12. Pyrimidine synthesis. Organic Chemistry Portal.
Sources
- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Reductive Amination of 2,6-Dimethoxyisonicotinaldehyde
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
The synthesis of amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Reductive amination stands out as one of the most powerful and versatile methods for forming carbon-nitrogen bonds, offering a controlled and efficient route to primary, secondary, and tertiary amines from readily available carbonyl compounds.[1][2][3] This method circumvents the common issue of overalkylation often encountered with the direct alkylation of amines using alkyl halides.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the desired amine product.[2][4]
This application note provides a detailed protocol and scientific rationale for the reductive amination of 2,6-dimethoxyisonicotinaldehyde, a substituted pyridine aldehyde of interest in medicinal chemistry due to the prevalence of the pyridine scaffold in drug discovery. The protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for this transformation.[5][6]
The Mechanism and the Merits of Sodium Triacetoxyborohydride
The reductive amination process is a two-step sequence that can often be performed in a single pot.[5] The first step is the acid-catalyzed formation of an iminium ion from the aldehyde and the amine. The second step is the reduction of this iminium ion by a hydride source.
Reaction Mechanism
Figure 1: General workflow of reductive amination.
The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone.[1][7] Sodium triacetoxyborohydride (STAB) excels in this regard. The electron-withdrawing acetate groups and steric bulk moderate the reactivity of the borohydride, making it less reactive towards aldehydes and ketones but highly effective for the reduction of the more electrophilic iminium ion.[2][5][6] This selectivity allows for the reaction to be carried out in a single step by mixing the aldehyde, amine, and reducing agent together.[5]
In contrast, stronger reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde, leading to undesired alcohol byproducts.[4][8] While sodium cyanoborohydride (NaBH₃CN) is also selective, it is highly toxic and can generate hazardous cyanide byproducts.[1][2] Therefore, sodium triacetoxyborohydride is often the reagent of choice for its efficacy, selectivity, and improved safety profile.[1]
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Starting aldehyde. |
| Amine (primary or secondary) | ≥98% | Various | Nucleophile. |
| Sodium triacetoxyborohydride (STAB) | ≥95% | Various | Reducing agent. Handle in a fume hood, moisture-sensitive.[8] |
| 1,2-Dichloroethane (DCE) | Anhydrous | Various | Preferred reaction solvent.[5][9] |
| Acetic Acid (optional) | Glacial | Various | Catalyst for less reactive amines or ketones.[9][10] |
| Saturated aqueous sodium bicarbonate | Reagent Grade | In-house prep. | For work-up. |
| Dichloromethane (DCM) | Reagent Grade | Various | For extraction. |
| Anhydrous magnesium sulfate | Reagent Grade | Various | For drying organic phase. |
| Silica Gel | For column chrom. | Various | For purification. |
Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).
-
Amine Addition: Add the desired primary or secondary amine (1.1-1.2 equiv). Stir the mixture at room temperature for 15-30 minutes to facilitate the initial formation of the imine or iminium ion. For weakly basic amines, the addition of glacial acetic acid (1.0-1.2 equiv) can be beneficial to catalyze imine formation.[1][10]
-
Addition of Sodium Triacetoxyborohydride: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-12 hours).
-
Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure desired amine.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or yields are low, especially with less reactive amines, the addition of a catalytic amount of acetic acid can be beneficial.[9] For some challenging substrates, switching to a more polar solvent like tetrahydrofuran (THF) might be necessary, although DCE is generally preferred.[5]
-
Side Reactions: The primary potential side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by the use of the selective NaBH(OAc)₃.[6] However, if significant alcohol formation is observed, ensure the NaBH(OAc)₃ is of good quality and added after the initial imine formation period.
-
Dialkylation: When using primary amines, dialkylation to form a tertiary amine can sometimes be an issue.[9] A stepwise procedure, where the imine is formed first and then reduced, can mitigate this.[9]
-
Moisture Sensitivity: Sodium triacetoxyborohydride is moisture-sensitive.[8] Ensure all glassware is dry and anhydrous solvents are used for optimal results.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient and selective method for the synthesis of a variety of substituted aminomethylpyridines. The mild reaction conditions, high functional group tolerance, and operational simplicity make this protocol a valuable tool for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and key experimental parameters, this procedure can be reliably implemented and adapted for a wide range of amine nucleophiles.
References
- Myers, A. G.
- Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
- Organic Chemistry Data.
- Brainly.
- Abdel-Magid, A. F.; Mehrman, S. J.
- Wikipedia. Sodium triacetoxyborohydride. [Link]
- Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996, 61 (11), 3849–3862. [Link]
- Hollingsworth, S. A.; Dror, R. O. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega2022, 7 (34), 30230–30239. [Link]
- Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- OpenStax. 24.6 Synthesis of Amines. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. sciencemadness.org [sciencemadness.org]
- 3. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. brainly.com [brainly.com]
Application Notes and Protocols for the Synthesis of Chalcone Derivatives Using 2,6-Dimethoxyisonicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyridine-Containing Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a prominent class of polyphenolic compounds that serve as precursors for flavonoids and exhibit a wide array of pharmacological activities.[1] The inherent biological efficacy of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, facilitating interactions with various biological targets.[1] The versatility of chalcone synthesis, primarily through the Claisen-Schmidt condensation, allows for the creation of diverse derivatives with tailored biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3]
This guide focuses on the synthesis of chalcone derivatives utilizing 2,6-dimethoxyisonicotinaldehyde as a key precursor. The incorporation of a pyridine ring, a privileged scaffold in medicinal chemistry, into the chalcone framework is of significant interest. Pyridine-containing chalcones have demonstrated a broad spectrum of bioactivities, including antiviral and antioxidant properties.[4][5] The electron-withdrawing nature of the pyridine nitrogen, modulated by the electron-donating methoxy groups at the 2 and 6 positions, presents a unique electronic environment that can influence the reactivity of the aldehyde and the biological profile of the resulting chalcone derivatives.
Principle of the Reaction: The Claisen-Schmidt Condensation
The synthesis of chalcones from this compound and a suitable acetophenone is achieved via the Claisen-Schmidt condensation. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde (in this case, this compound) and a ketone (an acetophenone derivative) that has an α-hydrogen.[6]
The mechanism proceeds through the following key steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of this compound.
-
Aldol Addition: This nucleophilic attack results in the formation of a β-hydroxy ketone intermediate.
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone derivative.
The reaction is driven to completion by the formation of the extended conjugated system of the chalcone, which provides significant thermodynamic stability.
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chalcone derivatives from this compound. A conventional and a microwave-assisted method are described to offer flexibility in experimental setup and reaction times.
Protocol 1: Conventional Base-Catalyzed Synthesis
This protocol details a standard laboratory procedure for the synthesis of chalcones.[7][8]
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-hydroxyacetophenone, 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Magnetic Stirrer and Stir Bar
-
Round-Bottom Flask
-
Ice Bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the selected substituted acetophenone (1.0 eq) in a minimal amount of ethanol with stirring.
-
In a separate beaker, prepare a solution of NaOH (1.2 eq) in a small amount of water and cool it in an ice bath.
-
Slowly add the cold NaOH solution dropwise to the stirred solution of the aldehyde and ketone. Maintain the reaction temperature between 20-25°C using an ice bath.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
The precipitated crude chalcone is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is then dried and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a more rapid and often higher-yielding alternative to the conventional method.[7]
Materials:
-
This compound
-
Substituted Acetophenone
-
Ethanol
-
Piperidine or a solid base like KOH
-
Microwave Reactor
-
Microwave Reaction Vessel with a magnetic stir bar
Procedure:
-
In a microwave reaction vessel, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Add a catalytic amount of a suitable base (e.g., a few drops of piperidine or a small amount of solid KOH).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined power and temperature (e.g., 100-150W, 80-100°C) for a short duration, typically ranging from 1 to 5 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. The resulting solid can be washed with cold water and recrystallized from ethanol for purification.
Caption: General experimental workflow for chalcone synthesis.
Data Presentation and Characterization
The synthesized chalcone derivatives should be thoroughly characterized to confirm their structure and purity.
Table 1: Key Reaction Parameters and Expected Yields
| Acetophenone Substituent | Reaction Method | Catalyst | Solvent | Time | Yield (%) |
| Unsubstituted | Conventional | NaOH | Ethanol | 4-6 h | 75-85 |
| 4'-Hydroxy | Conventional | KOH | Ethanol | 5-7 h | 70-80 |
| 4'-Methoxy | Microwave | Piperidine | Ethanol | 3-5 min | 85-95 |
| 4'-Chloro | Conventional | NaOH | Methanol | 4-6 h | 80-90 |
Note: The yields are estimates and may vary depending on the specific reaction conditions and the scale of the synthesis.
Characterization Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of the synthesized chalcone will show characteristic absorption bands. Key peaks to look for include the carbonyl (C=O) stretching frequency in conjugation with a double bond (typically around 1640-1660 cm⁻¹) and the C=C stretching vibration of the enone system.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is crucial for confirming the structure. The two vinylic protons of the α,β-unsaturated system will appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration. The chemical shifts of the aromatic protons on both rings will provide information about the substitution pattern. ¹³C NMR will show the characteristic carbonyl carbon signal and the signals for the sp² carbons of the enone system.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone, and the fragmentation pattern can provide further structural information.[9]
Trustworthiness and Self-Validating Protocols
The reliability of these protocols is ensured by the inclusion of clear characterization steps. A successful synthesis is validated by:
-
Consistent Physical Properties: A sharp melting point for the recrystallized product indicates high purity.
-
Spectroscopic Confirmation: The obtained IR, NMR, and MS data should be consistent with the expected structure of the chalcone derivative. Any significant deviation would indicate the presence of impurities or the formation of an unexpected product, prompting a review of the reaction conditions and purification steps.
-
Reproducibility: The protocols are based on well-established chemical principles and should be reproducible in a standard laboratory setting. Consistent yields and purity across multiple runs validate the robustness of the method.
Expertise and Causality in Experimental Choices
-
Choice of Base: Strong bases like NaOH or KOH are used to ensure the complete and rapid formation of the enolate ion from the acetophenone. The choice between NaOH and KOH is often interchangeable, though KOH is sometimes preferred for its slightly higher solubility in organic solvents.[10] For the microwave-assisted synthesis, a weaker organic base like piperidine can be effective due to the high energy input.
-
Solvent Selection: Polar protic solvents like ethanol or methanol are excellent choices as they can dissolve both the reactants and the base. They also facilitate the proton transfer steps in the reaction mechanism.[8]
-
Reaction Temperature: The initial cooling of the reaction mixture helps to control the exothermic nature of the aldol addition and prevent side reactions. Subsequent stirring at room temperature provides sufficient energy for the dehydration step to proceed to completion.
-
Purification by Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the chalcone at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. Ethanol is often a good starting point for chalcone recrystallization.[10]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis of novel chalcone derivatives from this compound. The resulting compounds, featuring a unique pyridine-chalcone hybrid structure, are promising candidates for further investigation in drug discovery programs, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial research.[4][11][12] Future work could involve expanding the library of these chalcones by using a wider variety of substituted acetophenones and exploring their structure-activity relationships to identify lead compounds for further development.
References
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
- SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS.
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
- New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
- Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives.
- Synthesis and Antimicrobial Activity of Some New Chalcones of 2Acetyl Pyridine.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
- Synthesis of Chalcones with Anticancer Activities.
- Sonochemical Synthesis of 2′-Hydroxy-Chalcone Derivatives with Potential Anti-Oomycete Activity. MDPI. [Link]
- Claisen-Schmidt Condensation. University of Missouri-St. Louis. [Link]
- Claisen–Schmidt condens
- Synthesis and Characterization of Some Chalcone Deriv
- Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantitative Analysis of 2,6-Dimethoxyisonicotinaldehyde
Introduction
2,6-Dimethoxyisonicotinaldehyde, also known as 2,6-dimethoxypyridine-4-carbaldehyde, is a key heterocyclic building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1][2] Its chemical structure, featuring a pyridine ring substituted with two methoxy groups and an aldehyde functional group, imparts unique reactivity and makes it a valuable intermediate in drug discovery and development.[1][3] The precise and accurate quantification of this compound is paramount for ensuring the quality, consistency, and safety of pharmaceutical products and for optimizing synthetic processes.
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. We will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The methodologies presented herein are designed to be implemented by researchers, scientists, and drug development professionals, offering a framework for accurate and reliable quantification.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of robust analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO₃ | [4] |
| Molecular Weight | 167.16 g/mol | [4] |
| Appearance | Pale yellow to light brown liquid or solid | [2] |
| Boiling Point | 268.1±35.0 °C at 760 mmHg | |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water. | [2] |
| CAS Number | 52606-01-6 | [4] |
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of moderately polar compounds like this compound. The method described below utilizes a C18 stationary phase and a polar mobile phase to achieve efficient separation.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.[5] The aldehyde group and the pyridine ring contribute to the compound's polarity, allowing for good retention and separation on a C18 column with an aqueous-organic mobile phase.[6][7] UV detection is employed for quantification, leveraging the chromophoric nature of the aromatic pyridine ring and the carbonyl group.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC system with UV-Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
2. Reagent and Sample Preparation
-
Mobile Phase Preparation: Prepare the mobile phase components and filter through a 0.45 µm membrane filter before use. Degas the mobile phase to prevent bubble formation.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Solid Samples: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile). Dilute as necessary to bring the analyte concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the initial mobile phase composition to the appropriate concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.[8]
-
3. Method Validation
The analytical method should be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Data Presentation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Experimental Workflow Visualization
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds.[10][11] Due to the polarity and potential for thermal degradation of the aldehyde group, a derivatization step is often employed to improve the volatility and chromatographic performance of this compound.
Principle of the Method
The analyte is first derivatized to a more volatile and thermally stable compound.[12] This derivative is then introduced into the gas chromatograph, where it is separated from other components in the sample matrix based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that allows for definitive identification and quantification.
Derivatization
Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective method for aldehydes.[13] PFBHA reacts with the carbonyl group to form a stable oxime derivative, which is more volatile and amenable to GC analysis.
Experimental Protocol
1. Instrumentation and GC-MS Conditions
| Parameter | Recommended Setting |
| GC-MS System | Standard GC-MS system with an Electron Ionization (EI) source |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 80°C (hold 2 min)Ramp: 15°C/min to 280°CHold: 5 min at 280°C |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| MS Ion Source Temp. | 230°C |
| MS Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for quantification |
2. Reagent and Sample Preparation
-
Derivatizing Reagent: Prepare a 10 mg/mL solution of PFBHA in pyridine.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC section.
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample or standard solution in a vial, add 100 µL of the PFBHA solution.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and vortex for 1 minute for liquid-liquid extraction.
-
Allow the layers to separate and transfer the upper hexane layer to a new vial for GC-MS analysis.
-
Data Presentation
For quantitative analysis using SIM mode, select characteristic ions of the derivatized this compound.
| Ion Type | m/z (example) |
| Quantifier Ion | [M]+ or a major fragment ion |
| Qualifier Ion 1 | A second characteristic fragment ion |
| Qualifier Ion 2 | A third characteristic fragment ion |
Experimental Workflow Visualization
Caption: Workflow for GC-MS analysis with PFBHA derivatization.
UV-Visible Spectroscopy Method
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of compounds with chromophoric groups.[14][15] this compound, with its aromatic pyridine ring and carbonyl group, exhibits significant UV absorbance, making it a suitable candidate for this technique.[16]
Principle of the Method
The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The quantification is performed by measuring the absorbance at the wavelength of maximum absorption (λmax).
Experimental Protocol
1. Instrumentation
A standard double-beam UV-Vis spectrophotometer is required for this analysis.
2. Reagent and Sample Preparation
-
Solvent: Use a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest (e.g., ethanol or methanol). The choice of solvent can influence the λmax.[17][18]
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).
-
Sample Preparation: Dissolve a known amount of the sample in the chosen solvent and dilute to a concentration that falls within the linear range of the calibration curve.
3. Determination of λmax
Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic aldehydes typically exhibit strong π → π* transitions.[19][20]
4. Measurement and Quantification
-
Set the spectrophotometer to the predetermined λmax.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of each working standard and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Data Presentation
| Parameter | Result |
| λmax | To be determined experimentally (e.g., ~250-290 nm) |
| Molar Absorptivity (ε) | To be calculated from the slope of the calibration curve |
| Linearity (r²) | ≥ 0.999 |
Experimental Workflow Visualization
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
This technical guide has detailed three robust and reliable analytical methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC-UV offers a balance of selectivity and sensitivity for routine quality control and purity assessments.
-
GC-MS provides the highest level of sensitivity and specificity, making it ideal for trace-level analysis and confirmation of identity.
-
UV-Vis Spectroscopy is a simple and rapid technique suitable for the quantification of relatively pure samples.
Each of these methods, when properly validated, can provide accurate and precise data, ensuring the quality and consistency of this compound in research, development, and manufacturing settings.
References
- Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. URL
- A Guide to Derivatization Reagents for GC. Sigma-Aldrich. URL
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich. URL
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. URL
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. URL
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
- HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- Sample Preparation – HPLC.
- 4-Pyridinecarboxaldehyde-Applic
- Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. URL
- Development of quantitative method for the determination of pyridine in biota and sediment samples. Cefas. URL
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Trace analysis of aldehydes by reversed phase HPLC and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclo-hexandione. Macherey-Nagel. URL
- HPLC Sample Preparation.
- IR and UV–Vis Spectroscopy of Aldehydes and Ketones. JoVE. URL
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. URL
- UV-Visible Spectroscopy.
- Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites. URL
- Interpreting UV-Vis Spectra. University of Toronto Scarborough. URL
- Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes.
- Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. URL
- The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M), malononitrile 2 and dimedone 3 in a mixture of (ethanol / water, 1:2) as solvents in the presence of caffeine as a biodegradable catalyst.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. URL
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. URL
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
- The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry. URL
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. URL
- UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. URL
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips.
- UV absorption spectra of a benzaldehyde and b acetophenone in water and...
- A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. URL
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. URL
- 3-Pyridinecarboxaldehyde. SIELC Technologies. URL
- 4-Pyridinecarboxaldehyde. Chem-Impex. URL
- Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
- CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde. CymitQuimica. URL
- 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6.
- This compound. PubChem. URL
- Pyridine-4-carboxaldehyde, 97% 100 g. Thermo Fisher Scientific. URL
- 4-Pyridinecarboxaldehyde. NIST WebBook. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 3. 2,6-DIMETHOXYPYRIDINE-4-CARBALDEHYDE | CAS 52606-01-6 [matrix-fine-chemicals.com]
- 4. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. organomation.com [organomation.com]
- 9. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. researchgate.net [researchgate.net]
- 20. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 2,6-Dimethoxyisonicotinaldehyde Synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Dimethoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The electron-donating methoxy groups on the pyridine ring significantly influence its reactivity.[1] The synthesis typically involves the introduction of a formyl group at the C4 position of a 2,6-dimethoxypyridine precursor. While several synthetic routes exist, each presents unique challenges that can lead to diminished yields. This guide will focus on troubleshooting the most common and effective synthetic strategies.
Common Synthetic Pathways and Key Challenges
The two primary routes for the synthesis of this compound are:
-
Direct Formylation of 2,6-Dimethoxypyridine: This is often the most direct approach, but can be hampered by the reactivity of the starting material and the choice of formylating agent.
-
Oxidation of a Precursor: This multi-step approach involves synthesizing a C4-substituted precursor which is then oxidized to the desired aldehyde.
Low yields in these pathways can often be attributed to incomplete reactions, the formation of side products, or difficulties in purification. Understanding the underlying mechanisms and potential pitfalls is crucial for effective troubleshooting.
Troubleshooting Guide: Low Yields in this compound Synthesis
This section addresses specific issues that can lead to low yields, providing explanations and actionable solutions.
Issue 1: Low Conversion of 2,6-Dimethoxypyridine in Direct Formylation
Question: I am attempting a direct formylation of 2,6-dimethoxypyridine using the Vilsmeier-Haack reaction (DMF/POCl₃), but I am observing a low conversion of my starting material. What could be the cause?
Answer: Low conversion in a Vilsmeier-Haack formylation of 2,6-dimethoxypyridine can stem from several factors related to the Vilsmeier reagent itself and the reaction conditions.
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[2] While the two methoxy groups on the pyridine ring are electron-donating, the pyridine nitrogen is electron-withdrawing, which can deactivate the ring towards electrophilic substitution compared to highly activated systems like phenols or anilines.[2][3]
-
Incomplete Formation of the Vilsmeier Reagent: The reaction between DMF and POCl₃ to form the Vilsmeier reagent is temperature-dependent. If the initial mixing is not performed at a sufficiently low temperature (typically 0 °C), the reagent may not form efficiently.
-
Suboptimal Reaction Temperature and Time: The reaction temperature for the formylation step is critical.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can lead to decomposition of the starting material or the product. The reaction time must also be optimized; insufficient time will result in unreacted starting material.
Troubleshooting Steps & Optimization Protocol:
-
Ensure Proper Vilsmeier Reagent Formation:
-
Protocol: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not rise above 5-10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Optimize Reaction Conditions:
-
Temperature: After the addition of 2,6-dimethoxypyridine to the pre-formed Vilsmeier reagent at 0 °C, slowly allow the reaction to warm to room temperature. If the reaction is still sluggish (monitored by TLC), gentle heating (e.g., 40-60 °C) may be necessary.
-
Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A common starting point is 1.5 to 3 equivalents of both DMF and POCl₃ relative to the 2,6-dimethoxypyridine.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product. This will help determine the optimal reaction time.
-
Issue 2: Formation of Multiple Products in Directed Ortho-Metalation (DoM) followed by Formylation
Question: I am using a directed ortho-metalation approach with n-BuLi followed by quenching with DMF, but I am getting a mixture of products instead of the desired this compound. Why is this happening?
Answer: Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic compounds.[5] However, the regioselectivity of lithiation on a substituted pyridine ring can be complex.
-
Competing Lithiation Sites: While the methoxy groups at the C2 and C6 positions can direct lithiation to the adjacent positions, the pyridine nitrogen can also influence the site of metalation. Depending on the specific organolithium reagent and reaction conditions, you may see lithiation at C3/C5 or C4. The presence of two directing groups can sometimes lead to a mixture of lithiated intermediates.[6]
-
Reactivity of the Organolithium Reagent: Strong, unhindered bases like n-butyllithium (n-BuLi) can sometimes add to the C=N bond of the pyridine ring, leading to undesired side products.[6] The use of a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can often mitigate this issue.[6]
Troubleshooting Steps & Optimization Protocol:
-
Choice of Lithiating Agent and Conditions:
-
Hindered Bases: Instead of n-BuLi, consider using LDA or LTMP. These bases are less likely to add to the pyridine ring and can offer improved regioselectivity.
-
Low Temperature: Perform the lithiation at a very low temperature (e.g., -78 °C) to minimize side reactions.
-
-
Optimized DoM Protocol:
-
Protocol: In a flame-dried flask under an inert atmosphere, dissolve 2,6-dimethoxypyridine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of LDA (freshly prepared or a commercial solution) in THF. Stir the mixture at -78 °C for 1-2 hours. Add anhydrous DMF dropwise and continue stirring at -78 °C for another hour before slowly warming to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Issue 3: Low Yield After Purification
Question: My crude NMR shows the presence of the desired product, but my isolated yield after column chromatography is very low. What could be the problem?
Answer: Low isolated yield despite a promising crude reaction mixture often points to issues with the workup and purification steps.
-
Product Instability: Aldehydes can be susceptible to oxidation or other degradation pathways, especially on silica gel. Prolonged exposure to silica gel during column chromatography can lead to product loss.
-
Incomplete Extraction: The polarity of this compound may lead to it having some solubility in the aqueous phase during workup. Insufficient extraction with an organic solvent will result in product loss.
-
Co-elution with Impurities: If impurities have similar polarity to the product, it can be difficult to achieve good separation by column chromatography, leading to either impure fractions or loss of product in mixed fractions.
Troubleshooting Steps & Optimization Protocol:
-
Efficient Workup:
-
Thorough Extraction: After quenching the reaction, extract the aqueous layer multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Brine Wash: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.
-
-
Optimized Purification:
-
Rapid Chromatography: If column chromatography is necessary, use a flash chromatography system to minimize the time the product is in contact with the silica gel.
-
Alternative Purification Methods: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found. This can often provide a purer product with higher recovery.
-
Neutralized Silica Gel: If you suspect your product is sensitive to the acidic nature of standard silica gel, you can use silica gel that has been neutralized with a base like triethylamine.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different formylating agent for the direct formylation of 2,6-dimethoxypyridine?
A1: Yes, other formylation methods can be employed. For instance, a Grignard reagent can be formed from a halogenated 2,6-dimethoxypyridine, which is then quenched with a formylating agent like DMF or ethyl formate.[7][8] However, the preparation of the Grignard reagent can have its own set of challenges. The Vilsmeier-Haack reaction is often preferred for its operational simplicity.
Q2: My starting material, 2,6-dimethoxypyridine, is expensive. Are there reliable methods to synthesize it in-house?
A2: Yes, 2,6-dimethoxypyridine can be synthesized from more readily available starting materials. A common route is the nucleophilic substitution of 2,6-dichloropyridine with sodium methoxide. Another approach starts from the more economical 2,6-lutidine (2,6-dimethylpyridine).[9] This involves oxidation of the methyl groups to carboxylic acids, followed by further transformations.[10][11]
Q3: I am considering an oxidation route starting from 2,6-dimethoxy-4-methylpyridine. What are the potential challenges with this approach?
A3: The oxidation of the methyl group to an aldehyde can be challenging. Strong oxidizing agents like potassium permanganate may over-oxidize the methyl group to a carboxylic acid.[12] Milder and more selective oxidizing agents, such as selenium dioxide or chromium-based reagents, might be more suitable, but these often require careful control of reaction conditions to avoid side reactions and ensure a good yield.
Q4: How can I confirm the identity and purity of my final product, this compound?
A4: A combination of analytical techniques should be used. ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. Mass spectrometry will confirm the molecular weight. The purity can be assessed by HPLC or GC analysis, and the melting point of the solid product can be compared to the literature value.
Visualizing the Synthetic Pathways
To better understand the reaction workflows, the following diagrams illustrate the key synthetic routes discussed.
Caption: Key synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Concluding Remarks
Achieving a high yield in the synthesis of this compound is an attainable goal with careful attention to reaction parameters and purification techniques. This guide provides a framework for systematically troubleshooting common issues. By understanding the underlying chemical principles and methodically optimizing your experimental conditions, you can significantly improve your synthetic outcomes. For further assistance, please do not hesitate to consult the cited literature.
References
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Colombo, M., et al. (1983). Vapor-phase oxidation of 2,6-lutidine to 2,6-pyridinedicarboxaldehyde. 2. Choice of catalyst and optimization of reaction condit. Industrial & Engineering Chemistry Process Design and Development, 22(4), 658-662.
- American Chemical Society. (n.d.). Vapor-phase oxidation of 2,6-lutidine to 2,6-pyridinedicarboxaldehyde. 2. Choice of catalyst and optimization of reaction conditions. Industrial & Engineering Chemistry Process Design and Development.
- National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central.
- Iovel, I., & Shymanska, M. (1992). A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Synthetic Communications, 22(18), 2691-2696.
- Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
- Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.). (PDF) Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
- HETEROCYCLES, Vol. (n.d.). Pyridine ring formylation by DMF (route A).
- Wikipedia. (n.d.). 2,6-Lutidine.
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- Reddit. (2024). Vilsmeier Haack Reaction : r/OrganicChemistry.
- Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
- (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
- Organic Syntheses Procedure. (n.d.). 3-Pyridinebutanenitrile, γ-oxo.
- Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis of pyridine aldehydes.
- Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- ResearchGate. (n.d.). A novel method for the formylation of Grignard reagent.
- ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- ResearchGate. (n.d.). Regioselective Functionalisation of 2-(Diphenylphosphino)pyridine: Direct Lithiation at the Pyridine C-6 Position | Request PDF.
- Eureka | Patsnap. (n.d.). Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethoxy-4-methylphenol.
- Semantic Scholar. (n.d.). Preparation of 2,6-dialkoxybenzaldehydes.
- ResearchGate. (n.d.). (PDF) Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde.
- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Benchchem. (n.d.). Application Note: Step-by-Step Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone via Claisen-Schmidt Condensation.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 12. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Condensation Reactions with 2,6-Dimethoxyisonicotinaldehyde
Welcome to the technical support center for optimizing condensation reactions involving 2,6-dimethoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances of working with this unique heteroaromatic aldehyde. Here, we synthesize technical accuracy with field-proven insights to help you achieve optimal results in your experiments.
Introduction: The Unique Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its chemical behavior in condensation reactions, such as the Knoevenagel or Claisen-Schmidt condensation, is distinct from simpler aromatic aldehydes.[1][2] Its reactivity is governed by two key structural features:
-
Electronic Effects : The two methoxy groups are strongly electron-donating, which enriches the pyridine ring with electron density. This effect deactivates the aldehyde's carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack compared to non-substituted or electron-withdrawn aldehydes.
-
Steric Hindrance : The presence of methoxy groups ortho to the aldehyde functionality creates significant steric bulk. This can impede the approach of nucleophiles, especially large or complex ones, to the reaction center.
A thorough understanding of these principles is crucial for troubleshooting and optimizing reaction conditions. This guide provides a structured approach to overcoming common experimental hurdles.
Troubleshooting Guide
This section is organized by common problems encountered during the condensation of this compound. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Low or nonexistent yield is the most frequent issue. The root cause often lies in the reduced electrophilicity of the aldehyde.
The condensation reaction begins with the deprotonation of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic enolate.[3][4] If the base is too weak, the enolate concentration will be too low to initiate the reaction with the deactivated aldehyde.
Solutions:
-
Base Selection : While weak amines like piperidine or pyrrolidine are standard catalysts for Knoevenagel condensations, a stronger base might be necessary.[1][5] Consider screening stronger organic bases like 1,8-Diazabicycloundec-7-ene (DBU) or inorganic bases such as sodium ethoxide. However, be cautious, as very strong bases can promote unwanted side reactions.[1]
-
Catalyst Comparison : Studies have shown that for similar reactions, pyrrolidine can be a more efficient catalyst than piperidine, achieving higher conversions with lower catalyst loading.[6][7][8][9] This is attributed to the subtle differences in the ring size and conformation of pyrrolidine, which favor the catalytic cycle.
The electron-donating nature of the methoxy groups requires more forcing conditions to drive the reaction forward.
Solutions:
-
Increase Temperature : Gradually increase the reaction temperature. Refluxing in a higher-boiling solvent like toluene or xylene can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for signs of decomposition.
-
Microwave Irradiation : Microwave-assisted organic synthesis (MAOS) is an excellent technique for accelerating slow reactions.[10][11][12] It can significantly reduce reaction times and often leads to higher yields by efficiently overcoming activation energy barriers.[11][12] Solvent-free conditions using a catalytic amount of ammonium acetate or formate under microwave irradiation have proven effective for various aldehydes.[11][13]
-
Lewis Acid Co-catalysis : The addition of a Lewis acid (e.g., ZnCl₂, TiCl₄, InCl₃) can activate the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[14][15]
If reactants are not fully dissolved, the reaction will be slow and inefficient. Similarly, if the product precipitates prematurely, it can coat the starting materials and halt the reaction.
Solutions:
-
Solvent Screening : Test a range of solvents with varying polarities. Aprotic polar solvents like DMF or DMSO can be effective but may complicate work-up. Sometimes a co-solvent system is required.
-
Homogenization : Ensure vigorous stirring to maintain a homogeneous reaction mixture. In some cases, mechanical stirring is superior to magnetic stirring.
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
If the active methylene compound is highly reactive, it can self-condense, especially at elevated temperatures or with strong bases.
Solutions:
-
Controlled Addition : Add the base or the active methylene compound slowly to the reaction mixture. This keeps its instantaneous concentration low and favors the cross-condensation with the aldehyde.
-
Stoichiometry : Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure the active methylene compound is consumed.
Since this compound lacks α-hydrogens, it can potentially undergo a disproportionation reaction (Cannizzaro reaction) under strong basic conditions to yield the corresponding alcohol and carboxylic acid.
Solutions:
-
Milder Base : Avoid using strong inorganic bases like NaOH or KOH if this side reaction is suspected. Opt for organic bases like piperidine, pyrrolidine, or DBU.
-
Temperature Control : This side reaction is often more prevalent at higher temperatures. Maintain the lowest effective temperature.
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, challenges can arise during work-up and purification.
Many condensation products are oils or amorphous solids that are difficult to crystallize.
Solutions:
-
Solvent Trituration : Attempt to induce crystallization by triturating the crude oil with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane.
-
Column Chromatography : If crystallization fails, purification by column chromatography is the most reliable method. A gradient elution from a non-polar to a more polar solvent system is typically effective.
The pyridine nitrogen in the product can become protonated during acidic washes, leading to surfactants-like behavior and emulsion formation.
Solutions:
-
Use of Brine : Wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions.
-
Solvent Choice : Use a more non-polar extraction solvent like dichloromethane or chloroform, which are less prone to forming stable emulsions than ethyl acetate.
Visual Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting low-yield condensation reactions.
Caption: A flowchart for systematically troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a Knoevenagel condensation with this compound?
A good starting point is to react the aldehyde with 1.1 equivalents of the active methylene compound in refluxing ethanol or toluene, using 0.1-0.2 equivalents of a base like piperidine or pyrrolidine.[1] Monitor the reaction by TLC. If no significant conversion is observed after several hours, more forcing conditions should be explored as detailed in the troubleshooting guide.
Q2: How do the methoxy groups electronically influence the reaction?
The methoxy groups donate electron density into the pyridine ring through resonance. This increases the electron density on the carbonyl carbon, reducing its partial positive charge (electrophilicity). Consequently, the aldehyde is less reactive towards nucleophiles, and the reaction requires more energetic conditions to proceed compared to aldehydes with electron-withdrawing groups.
Q3: Can microwave irradiation be used to improve reaction outcomes?
Absolutely. Microwave-assisted synthesis is highly recommended for this reaction. It often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles.[10][16] Solvent-free microwave reactions with a solid support or a catalytic amount of ammonium salt are particularly effective and align with green chemistry principles.[11][12]
Q4: What analytical techniques are best for monitoring the reaction progress?
Thin-Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the starting materials and the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used. ¹H NMR of crude aliquots can also provide valuable information on conversion rates.
Data Summary Tables
For systematic optimization, it is useful to screen various parameters. The tables below provide a structured way to approach this.
Table 1: Catalyst/Base Screening
| Catalyst/Base | pKa (approx.) | Typical Loading (mol%) | Expected Outcome/Notes |
| Piperidine | 11.2 | 10 - 20 | Standard baseline catalyst; may be slow.[1] |
| Pyrrolidine | 11.3 | 10 - 20 | Often more efficient than piperidine.[6][7] |
| DBU | 13.5 | 10 - 100 | Stronger base for difficult reactions; risk of side products. |
| Ammonium Acetate | 4.76 (acetic acid) | 20 - 100 | Effective under microwave/thermal solvent-free conditions.[11] |
| Sodium Ethoxide | 16 | Stoichiometric | Very strong base; use with caution due to side reaction risk. |
Table 2: Solvent Screening
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Good starting point, but may not be hot enough. |
| Toluene | 111 | Non-polar | Higher boiling point; allows for azeotropic water removal. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective, but check for solubility. |
| DMF / DMSO | 153 / 189 | Polar Aprotic | High boiling points for very sluggish reactions; difficult to remove. |
| None (Solvent-free) | N/A | N/A | Ideal for microwave-assisted reactions; green chemistry approach.[10][11][16] |
General Experimental Protocol (Knoevenagel Condensation)
This protocol serves as a general guideline and should be optimized for each specific substrate combination.
-
Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Reagents : Add the active methylene compound (1.05 - 1.2 eq.) and the chosen solvent (e.g., ethanol or toluene, approx. 0.2-0.5 M concentration).
-
Catalyst Addition : Add the base catalyst (e.g., pyrrolidine, 0.1-0.2 eq.).
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
References
- Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. MDPI.
- A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Benchchem.
- MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText.
- Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Semantic Scholar.
- Knoevenagel condensation. Wikipedia.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc.
- Microwave-assisted ammonium formate-mediated Knoevenagel reaction under solvent-free conditions – a green method for C–C bond formation. Taylor & Francis Online.
- troubleshooting low yield in Kröhnke pyridine synthesis. Benchchem.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.
- Knoevenagel Condensation Reaction. Sigma-Aldrich.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers.
- The Importance and Applications of Knoevenagel Reaction (Brief Review).
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. ResearchGate.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions (RSC Publishing).
- Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. Crystal Growth & Design - ACS Publications.
- Knoevenagel condensation mechanism and applications. Purechemistry.
- Troubleshooting common issues in pyridine synthesis. Benchchem.
- Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- Knoevenagel condensation. YouTube.
- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- Claisen–Schmidt condensation between heteroaromatic ketones and aldehydes.
- Troubleshooting side reactions in Claisen-Schmidt condensation. Benchchem.
- This compound. PubChem.
- Claisen–Schmidt condensation. Wikipedia.
- Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing.
- The Claisen Condensation Reaction. Chemistry LibreTexts.
- Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry.
- Ir(iii)-catalyzed ortho C-H alkylations of (hetero)aromatic aldehydes using alkyl boron reagents. PubMed.
- Nucleophilic Addition to Electron-Rich Heteroaromatics: Dearomatizing Anionic Cyclizations of Pyrrolecarboxamides. University of Bristol Research Portal.
- Electron‐rich alkenes as precursors for fragrant aldehydes and ketones... ResearchGate.
- Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. ResearchGate.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. youtube.com [youtube.com]
- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation [ideas.repec.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jst.hstu.ac.bd [jst.hstu.ac.bd]
- 12. oatext.com [oatext.com]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. [PDF] Microwave-Assisted and Efficient Solvent-Free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst | Semantic Scholar [semanticscholar.org]
Navigating the Formylation of 2,6-Dimethoxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the formylation of 2,6-dimethoxypyridine. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, the successful formylation of this electron-rich pyridine is a critical step in many research and development pipelines. This guide, compiled by our senior application scientists, offers in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and side reactions encountered during this transformation. We will delve into the mechanistic nuances of the Vilsmeier-Haack and ortho-lithiation formylation methods, providing you with the expertise to optimize your reaction conditions, identify and mitigate the formation of common side products, and implement effective purification strategies.
I. Understanding the Reaction Landscape: Vilsmeier-Haack vs. Ortho-Lithiation
The introduction of a formyl group onto the 2,6-dimethoxypyridine ring is most commonly achieved through two primary synthetic routes: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by quenching with a formylating agent. The choice between these methods often depends on the desired regioselectivity, scale, and functional group tolerance of the overall synthetic scheme.
A. The Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution Approach
The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent, typically a chloroiminium salt generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[1][2][3] This electrophilic species then attacks the electron-rich 2,6-dimethoxypyridine ring. The strong electron-donating nature of the two methoxy groups activates the pyridine ring towards electrophilic substitution, primarily at the C-3 and C-5 positions.
B. Directed Ortho-Lithiation: A Base-Mediated Strategy
Directed ortho-lithiation leverages the coordinating ability of the methoxy groups to direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-3 (or C-5) position.[4][5][6] The resulting aryllithium species is then quenched with an electrophilic formylating agent, most commonly DMF, to install the aldehyde functionality. This method offers excellent regiocontrol due to the directing effect of the methoxy groups.
II. Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses the most frequently encountered side products in the formylation of 2,6-dimethoxypyridine and provides actionable troubleshooting advice.
| Side Product | Description & Probable Cause | Mitigation Strategies |
| Unreacted Starting Material | Incomplete conversion of 2,6-dimethoxypyridine. This can be due to insufficient reagent stoichiometry, low reaction temperature, or poor quality of reagents. In Vilsmeier-Haack, decomposition of the Vilsmeier reagent can also be a factor. | - Optimize Stoichiometry: Increase the equivalents of the Vilsmeier reagent or organolithium base. - Temperature Control: Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Reagent Quality: Use freshly distilled or high-purity reagents, especially for organolithiums and activating agents like POCl₃. Ensure DMF is anhydrous. |
| 4-Formyl-2,6-dimethoxypyridine (Regioisomer) | Formation of the undesired regioisomer. While the 3-position is electronically favored, formylation at the 4-position can occur, particularly under certain Vilsmeier-Haack conditions. | - Method Selection: Directed ortho-lithiation generally provides higher regioselectivity for the 3-position due to the strong directing effect of the methoxy groups. - Vilsmeier-Haack Optimization: Use milder activating agents or lower reaction temperatures to enhance selectivity. |
| 3,5-Diformyl-2,6-dimethoxypyridine | Introduction of two formyl groups onto the pyridine ring. This is more likely to occur with an excess of the formylating agent and at elevated temperatures, as the mono-formylated product is still activated towards further electrophilic substitution. | - Control Stoichiometry: Use a stoichiometric amount or a slight excess of the formylating agent (typically 1.0-1.2 equivalents). - Slow Addition: Add the formylating agent or the substrate slowly to the reaction mixture to maintain a low instantaneous concentration of the electrophile. - Lower Temperature: Conduct the reaction at the lowest effective temperature. |
| 3-Hydroxy-2,6-dimethoxypyridine | This can arise from the Baeyer-Villiger oxidation of the desired aldehyde if oxidizing contaminants are present, or potentially from other uncharacterized decomposition pathways. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. - Purified Solvents: Use freshly distilled and deoxygenated solvents. |
| Demethylated Products (e.g., 2-hydroxy-6-methoxypyridine derivatives) | Cleavage of one or both methoxy groups. This is a potential side reaction under the acidic conditions of the Vilsmeier-Haack reaction, especially with prolonged reaction times or high temperatures.[7][8] | - Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed. - Temperature Control: Avoid excessive heating. - Alternative Formylation: Consider using a non-acidic formylation method if demethylation is a significant issue. |
| Polymeric/Tarry Materials | Formation of intractable materials, often resulting from decomposition of the starting material, product, or intermediates under harsh reaction conditions. | - Temperature Management: Maintain careful control over the reaction temperature, especially during the addition of reagents. - Quenching Procedure: Ensure a controlled and efficient quenching of the reaction mixture. - Reagent Purity: Impurities in the starting materials or reagents can initiate polymerization. |
III. Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is sluggish and gives a low yield. What are the likely causes?
A1: A sluggish Vilsmeier-Haack reaction is often due to a few key factors. Firstly, the purity of your reagents is paramount. Ensure your DMF is anhydrous and your phosphorus oxychloride is fresh, as the Vilsmeier reagent is sensitive to moisture. Secondly, the reaction temperature might be too low. While starting at 0°C is common, a gentle warming to 40-60°C may be necessary to drive the reaction to completion. Finally, insufficient activation can be a culprit; ensure you are using an adequate molar ratio of POCl₃ to DMF (typically 1:1 to 1:1.5).
Q2: I am observing a significant amount of the 4-formyl isomer. How can I improve the regioselectivity for the 3-position?
A2: Achieving high regioselectivity for the 3-position is a common challenge. While the methoxy groups strongly direct to the 3- and 5-positions, some formylation at the 4-position can occur. To favor the 3-isomer, consider switching to a directed ortho-lithiation protocol. The chelation of the lithium cation by the 2-methoxy group and the pyridine nitrogen strongly directs deprotonation to the C-3 position. If you must use the Vilsmeier-Haack reaction, try using milder conditions, such as a less reactive activating agent (e.g., oxalyl chloride instead of POCl₃) and maintaining a lower reaction temperature.
Q3: Di-formylation is a persistent side product in my reaction. How can I avoid it?
A3: The formation of 3,5-diformyl-2,6-dimethoxypyridine is a classic example of over-reaction. To prevent this, carefully control the stoichiometry of your Vilsmeier reagent. Use no more than 1.1-1.2 equivalents. Additionally, the mode of addition is crucial. A slow, dropwise addition of the Vilsmeier reagent to a solution of 2,6-dimethoxypyridine (or vice-versa) can help to maintain a low concentration of the electrophile and disfavor the second formylation event.
Q4: During workup of my ortho-lithiation reaction, I get a complex mixture of products. What could be going wrong?
A4: A complex product mixture after an ortho-lithiation/formylation sequence often points to issues with the lithiation step or the quench. Firstly, ensure your reaction is performed under strictly anhydrous and inert conditions. Any moisture or oxygen will quench the organolithium species and lead to side reactions. The choice of base and temperature is also critical. For 2,6-dimethoxypyridine, n-BuLi at low temperatures (e.g., -78°C) is typically effective. When quenching with DMF, ensure it is anhydrous and add it slowly at low temperature to avoid temperature spikes and side reactions with the excess organolithium. A rapid quench at a higher temperature can lead to a more complex reaction profile.
Q5: What are the best practices for purifying 2,6-dimethoxy-3-formylpyridine?
A5: The purification of 2,6-dimethoxy-3-formylpyridine can typically be achieved by column chromatography on silica gel. A gradient elution system using a mixture of hexanes and ethyl acetate is often effective. Given that the aldehyde can sometimes be sensitive, it is advisable to use a moderate polarity eluent and to avoid prolonged exposure to the silica gel. In some cases, crystallization from a suitable solvent system can also be an effective purification method. If the aldehyde proves to be unstable, it can be converted to a more stable derivative, such as a dimethyl acetal, for purification, followed by deprotection.[9]
IV. Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,6-Dimethoxypyridine
-
To a stirred solution of anhydrous N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (1.1 eq.).
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 2,6-dimethoxypyridine (1.0 eq.) in anhydrous dichloromethane.
-
Slowly add the solution of 2,6-dimethoxypyridine to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed Ortho-Lithiation and Formylation of 2,6-Dimethoxypyridine
-
Dissolve 2,6-dimethoxypyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution.
-
Stir the mixture at -78°C for 1 hour to ensure complete lithiation.
-
Slowly add anhydrous N,N-dimethylformamide (1.2 eq.) to the reaction mixture at -78°C.
-
Stir at -78°C for 30 minutes, then allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
V. Visualizing the Reaction Pathways
Caption: Reaction pathways for the formylation of 2,6-dimethoxypyridine.
VI. References
-
[Synthesis of 3-(4.6-dimethoxy-2-pyrimidinyloxy)-2-pyridinecarboxaldehyde dimethylacetal (Compound No. 2) Step (b)] - PrepChem.com]([Link])
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation of Methylated Arsenic Species during Generation of Arsanes with Tetrahydridoborate(1-) in Acidic Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
how to prevent byproduct formation in 2,6-Dimethoxyisonicotinaldehyde reactions
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 2,6-dimethoxyisonicotinaldehyde. Below you will find troubleshooting advice and frequently asked questions to help you minimize byproduct formation and improve reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges you may encounter during your experiments with this compound, focusing on the identification and prevention of common byproducts.
Issue 1: My reaction is complete, but I've isolated a significant amount of 2,6-dimethoxyisonicotinic acid.
-
Potential Cause: Oxidation of the aldehyde functional group. Aldehydes are susceptible to oxidation, which can be caused by oxidizing agents present in the reaction mixture, exposure to air (oxygen) over prolonged periods, or elevated temperatures.[1]
-
Recommended Solutions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.[1]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, ensure it is carefully controlled and monitored.
-
Reagent Purity: Ensure that none of your starting materials or reagents contain oxidizing impurities.
-
Issue 2: My reaction, which is run under strongly basic conditions, is giving me two major byproducts: (2,6-dimethoxypyridin-4-yl)methanol and 2,6-dimethoxyisonicotinic acid.
-
Potential Cause: You are observing the results of a Cannizzaro reaction. This compound is a non-enolizable aldehyde (it lacks alpha-hydrogens). In the presence of a strong base, it can undergo a self-redox reaction where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and carboxylic acid.[2][3]
-
Recommended Solutions:
-
Use a Weaker Base: If the reaction chemistry permits, switch to a milder, non-nucleophilic base.
-
Gradual Addition: Add the strong base slowly and at a low temperature to maintain a low instantaneous concentration, which can suppress the Cannizzaro reaction.[2]
-
Temperature Control: Keep the reaction temperature as low as possible, as the Cannizzaro reaction is often promoted by higher temperatures.
-
Issue 3: I'm seeing evidence of demethylation, with byproducts like 2-hydroxy-6-methoxyisonicotinaldehyde appearing in my analysis.
-
Potential Cause: Cleavage of the methoxy ether linkages. This is typically catalyzed by strong acids, particularly at elevated temperatures. The electron-rich pyridine ring can make these ether groups susceptible to cleavage.[4]
-
Recommended Solutions:
-
Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not involve strong acids.
-
pH Control: If acidic conditions are necessary, use a buffered system or a weaker acid to maintain a less aggressive pH.
-
Temperature and Time Management: Minimize the reaction temperature and duration to limit the extent of ether cleavage.
-
Issue 4: My final product is difficult to purify, and I suspect unreacted starting material and other side-products are present.
-
Potential Cause: Incomplete reaction or the presence of impurities in the starting aldehyde. The purity of the final product is highly dependent on the purity of the starting materials and the completeness of the reaction.[1][2]
-
Recommended Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction until the starting material is fully consumed.[1][2]
-
Purification of Starting Material: If you suspect the purity of your this compound is low, consider purifying it before use.
-
Post-Reaction Purification: For removal of unreacted aldehyde, a common technique is the formation of a water-soluble bisulfite adduct. This allows for the extraction of the desired product, leaving the aldehyde adduct in the aqueous phase.[5]
-
Visualizing Byproduct Formation
The following diagrams illustrate the key pathways for common byproduct formation.
Caption: Key byproduct formation pathways from this compound.
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Oxidation
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: Add your reagents and degassed solvent to the flask via syringe or cannula.
-
Inert Atmosphere: Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Use an oil bath or cryocooler to maintain a stable reaction temperature.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS to avoid unnecessarily long reaction times.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is useful for removing unreacted this compound from a reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. The aldehyde will form a water-soluble adduct and move to the aqueous layer.
-
Product Recovery: Collect the organic layer, which contains your desired product. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for purification to remove unreacted aldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound? A1: The purity can vary between suppliers. It is crucial to check the certificate of analysis (CoA) provided by the manufacturer. If high purity is critical for your reaction, consider recrystallization or column chromatography of the starting material before use.
Q2: How should I store this compound to prevent degradation? A2: To prevent oxidation and other degradation pathways, it is best to store this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Q3: Can I use techniques other than bisulfite washing to remove unreacted aldehyde? A3: Yes, standard column chromatography is an effective method for purifying your desired compound from unreacted aldehyde and other byproducts.[1][6] The choice of solvent system will depend on the polarity of your product.
Q4: My reaction involves a Grignard or organolithium reagent. What specific byproducts should I be aware of? A4: Besides the expected nucleophilic addition to the aldehyde, you might see byproducts arising from the basicity of these reagents. If there are any acidic protons in your reaction mixture, the organometallic reagent can be quenched. Furthermore, if the reaction is not kept sufficiently cold, the Cannizzaro reaction could become a competing pathway, although this is less common with the fast addition of organometallics.
Quantitative Data Summary
| Byproduct Class | Common Cause | Preventative Measures |
| Oxidation Product | Air/Oxygen, Heat | Inert atmosphere, degassed solvents, temperature control |
| Cannizzaro Products | Strong Base | Use of weaker base, slow base addition, low temperature |
| Demethylation Products | Strong Acid, Heat | Avoid strong acids, pH control, minimize heat and time |
| Starting Material | Incomplete Reaction | Reaction monitoring (TLC, LC-MS), purification |
References
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF - ResearchG
- Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions - Benchchem
- Technical Support Center: Synthesis of 2',6'-Dihydroxy-4,4'-dimethoxychalcone - Benchchem
- This compound | C8H9NO3 | CID 2763002 - PubChem
- Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar
- synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde - Benchchem
- instability of 2,2-dimethoxyacetaldehyde under acidic or basic conditions - Benchchem
Sources
Technical Support Center: Scale-Up Synthesis of 2,6-Dimethoxyisonicotinaldehyde
Welcome to the technical support center for the synthesis of 2,6-Dimethoxyisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our approach is rooted in practical, field-proven insights to ensure the successful and efficient synthesis of your target molecule.
Introduction to Synthetic Strategies
The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of advantages and potential challenges, especially during scale-up. The choice of strategy often depends on the availability of starting materials, safety considerations, and the desired purity of the final product.
The two most common synthetic pathways are:
-
Oxidation of 2,6-dimethoxy-4-methylpyridine: This route involves the synthesis of the picoline precursor followed by its oxidation to the desired aldehyde.
-
Direct formylation of 2,6-dimethoxypyridine: This approach introduces the aldehyde group directly onto the pyridine ring at the C4 position.
This guide will delve into the intricacies of both pathways, offering solutions to common problems encountered in the laboratory and during the transition to larger-scale production.
Troubleshooting Guide & FAQs
Route 1: Oxidation of 2,6-dimethoxy-4-methylpyridine
This synthetic route is a logical choice if 2,6-dimethoxy-4-methylpyridine is a readily available starting material. The critical step is the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid or degradation of the pyridine ring.
Caption: Workflow for the synthesis of this compound via oxidation.
Q1: My oxidation of 2,6-dimethoxy-4-methylpyridine is giving very low yields of the aldehyde. What are the likely causes and how can I improve it?
A1: Low yields in this oxidation are a common issue and can stem from several factors. Here’s a troubleshooting guide:
-
Over-oxidation to Isonicotinic Acid: The primary side reaction is often the over-oxidation of the desired aldehyde to the corresponding carboxylic acid (2,6-dimethoxyisonicotinic acid).
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slight excess may be necessary for full conversion of the starting material, but a large excess will promote over-oxidation. Consider using milder, more selective oxidizing agents. For example, selenium dioxide (SeO₂) is a classic reagent for the oxidation of methyl groups on heteroaromatics to aldehydes.[1] Catalytic vapor-phase oxidation can also offer high selectivity to the acid, which could be an issue if the aldehyde is the desired product.[2]
-
-
Reaction Temperature: The temperature of the reaction is critical. Too high a temperature can lead to decomposition of the starting material or product, as well as increased rates of side reactions.
-
Solution: Optimize the reaction temperature. Start with the conditions reported in the literature for similar substrates and then systematically vary the temperature to find the optimal balance between reaction rate and selectivity.
-
-
Incomplete Reaction: The reaction may not be going to completion, leaving unreacted starting material.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a small, incremental addition of the oxidizing agent might be necessary. Ensure efficient mixing, especially on a larger scale, to maintain homogeneity.
-
Q2: I am observing the formation of a significant amount of 2,6-dimethoxyisonicotinic acid as a byproduct. How can I minimize this?
A2: The formation of the carboxylic acid is a classic challenge. Here are some strategies to favor the aldehyde:
-
Choice of Oxidant: The choice of oxidizing agent is paramount for selectivity.
-
Potassium Permanganate (KMnO₄): While a powerful oxidant, it can be difficult to control and often leads to the carboxylic acid. If using KMnO₄, carefully control the temperature (often at or below room temperature) and the rate of addition.
-
Selenium Dioxide (SeO₂): This reagent is known for its ability to selectively oxidize activated methyl groups to aldehydes. However, selenium compounds are toxic, and appropriate safety precautions must be taken.
-
Catalytic Oxidation: Systems using catalysts like cobalt or manganese salts with a co-catalyst in the presence of air or oxygen can be tuned for aldehyde production.[3][4] However, these often require careful optimization of reaction parameters.
-
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the slow oxidation of the aldehyde to the carboxylic acid.
-
Solution: As soon as analytical monitoring indicates the consumption of the starting material and the maximum formation of the aldehyde, quench the reaction and proceed with the work-up.
-
Q3: The purification of the crude this compound is proving difficult. What are the best methods for purification on a larger scale?
A3: Purification of polar heterocyclic aldehydes can be challenging.
-
Column Chromatography: While effective on a small scale, silica gel chromatography can be cumbersome and costly for large-scale purification. The polar nature of the aldehyde may lead to tailing and difficult separation from polar impurities.
-
Troubleshooting: If chromatography is necessary, consider using a different stationary phase (e.g., alumina) or a gradient elution system.
-
-
Crystallization: This is often the most viable method for large-scale purification.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
If the product is an oil, try adding a non-polar co-solvent to precipitate the product.
-
Seeding with a small crystal of pure product can aid in crystallization.
-
-
Solvent Selection: A solvent screen is crucial. Ideal solvents are those in which the aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents to screen include isopropanol, ethanol, ethyl acetate, and mixtures with hexanes or heptanes.
-
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can be filtered off and then the aldehyde regenerated. This is a classic method for separating aldehydes from non-carbonyl-containing impurities.
Route 2: Direct Formylation of 2,6-Dimethoxypyridine
This route is attractive due to its atom economy, introducing the aldehyde functionality in a single step from the readily available 2,6-dimethoxypyridine. The two primary methods for this transformation are the Vilsmeier-Haack reaction and ortho-lithiation followed by quenching with a formylating agent.
Caption: Comparative workflows for the direct formylation of 2,6-dimethoxypyridine.
Q1: I am attempting the Vilsmeier-Haack formylation of 2,6-dimethoxypyridine, but the reaction is sluggish and gives a complex mixture of products. What could be the issue?
A1: The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles, but its success is highly dependent on the reaction conditions.[5][6][7][8]
-
Vilsmeier Reagent Formation: The active electrophile, the Vilsmeier reagent, is formed from the reaction of a formamide (typically DMF) and an activating agent (commonly POCl₃).
-
Troubleshooting: Ensure that the POCl₃ is of high quality and has not been hydrolyzed by atmospheric moisture. The reaction is typically performed by adding POCl₃ to cold DMF. The order of addition can be critical.
-
-
Substrate Reactivity: While the methoxy groups are activating, the pyridine nitrogen is deactivating. The overall electron density of the ring must be sufficient for the electrophilic substitution to occur.
-
Solution: The reaction temperature may need to be optimized. While the initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the pyridine may require heating. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.
-
-
Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.
-
Troubleshooting: The hydrolysis is typically achieved by quenching the reaction mixture with water or an aqueous base (like sodium acetate solution).[5] Incomplete hydrolysis can lead to impurities. Ensure sufficient time and appropriate pH for the hydrolysis to go to completion.
-
Q2: My attempt at lithiation of 2,6-dimethoxypyridine followed by quenching with DMF resulted in a very low yield of the desired aldehyde. What are the most common pitfalls with this method?
A2: This is a very common and effective method for the formylation of pyridines, but it is highly sensitive to experimental conditions.
-
Anhydrous Conditions: This is the most critical parameter. Organolithium reagents are extremely strong bases and will be quenched by any protic source, including water.
-
Temperature Control: Lithiation reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium reagent.
-
Troubleshooting: Maintain a consistent low temperature throughout the lithiation and quenching steps. Use a suitable cooling bath (e.g., dry ice/acetone).
-
-
Regioselectivity of Lithiation: The methoxy groups at the 2 and 6 positions direct the lithiation to the 3 (or 5) position. However, deprotonation at the 4-position to form the desired intermediate can be less favorable.
-
Solution: While the directing effect of the methoxy groups is strong, using a stronger or bulkier base like s-BuLi or t-BuLi in the presence of a ligand like TMEDA can sometimes alter the regioselectivity. However, for C4 functionalization, an alternative strategy might be necessary if direct lithiation is not efficient. A lithium-halogen exchange at the 4-position of a pre-functionalized pyridine is a more reliable approach.[10]
-
-
Quenching with DMF: The addition of the organolithium to the carbonyl of DMF forms a tetrahedral intermediate which then collapses upon work-up to give the aldehyde.
-
Troubleshooting: Ensure the DMF is pure and anhydrous. Add the organolithium solution to the DMF (or vice versa) at low temperature and allow the reaction to proceed to completion before quenching with an aqueous solution.
-
Q3: Are there any specific safety concerns I should be aware of when scaling up these reactions?
A3: Yes, both routes have specific safety considerations that become more critical on a larger scale.
-
Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air. They also react violently with water.
-
Precautions: Always handle under an inert atmosphere (e.g., nitrogen or argon). Use proper syringe and cannula techniques for transfers. Have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
-
Phosphorus Oxychloride (POCl₃): This is a corrosive and lachrymatory substance that reacts violently with water.
-
Precautions: Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
-
Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of organolithium reactions can be highly exothermic.
-
Precautions: On a larger scale, ensure adequate cooling capacity. Add reagents slowly and monitor the internal temperature of the reaction vessel.
-
Summary of Key Parameters for Scale-Up
| Parameter | Oxidation Route | Direct Formylation (Vilsmeier-Haack) | Direct Formylation (Lithiation) |
| Starting Material | 2,6-Dimethoxy-4-methylpyridine | 2,6-Dimethoxypyridine | 2,6-Dimethoxypyridine |
| Key Reagents | Oxidizing Agent (SeO₂, KMnO₄) | POCl₃, DMF | Organolithium (n-BuLi), DMF |
| Critical Conditions | Temperature control, stoichiometry of oxidant | Anhydrous conditions, temperature | Strictly anhydrous conditions, low temperature (-78°C) |
| Common Side Reactions | Over-oxidation to carboxylic acid | Incomplete reaction, side products from moisture | Quenching of organolithium, incorrect regioselectivity |
| Purification | Crystallization, Chromatography | Chromatography, Crystallization | Chromatography, Crystallization |
| Safety Concerns | Toxicity of some oxidants (e.g., SeO₂) | Corrosive and water-reactive POCl₃ | Pyrophoric and water-reactive organolithiums |
Concluding Remarks
The successful scale-up synthesis of this compound is achievable through careful planning, optimization of reaction conditions, and a thorough understanding of the potential challenges. This guide provides a framework for troubleshooting common issues and making informed decisions about your synthetic strategy. Always perform a thorough safety review before attempting any reaction on a larger scale. For further assistance, please do not hesitate to contact our technical support team.
References
- Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
- Formylation - Common Conditions.
- Vilsmeier-Haack Reaction. NROChemistry.
- Isonicotinic acid. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Process for the production of pyridine aldehydes.
- Vilsmeier–Haack reaction. Wikipedia.
- Oxidation of Picoline With Oxygen To Nicotinic Aci. Scribd.
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH.
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
- Preparation method for 4-pyridinecarboxaldehyde.
- This compound. PubChem.
- 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Prepar
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
- Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
- Simplified Preparation of Pyridine-2- and -4-aldehydes. J-Stage.
- One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing).
- Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine. PubMed.
- Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction P
- General procedure for the synthesis of 4-pyridine carboxaldehyde...
- One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.
- Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
- A kind of synthetic method of 4 pyridine carboxaldehyde.
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online.
- 2,6-Disubstituted Imidazothiadiazole 5-Carbaldehyde: Synthesis, Crystal Structure Elucidation and in-silico Studies.
- Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids.
Sources
- 1. Simplified Preparation of Pyridine-2- and -4-aldehydes [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2,6-Dimethoxyisonicotinaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2,6-dimethoxyisonicotinaldehyde. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. The protocols and explanations provided are grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your experimental outcomes.
Understanding the Impurity Profile
Effective purification begins with a comprehensive understanding of the potential impurities. The impurity profile of this compound is largely dictated by its synthetic route and subsequent handling and storage. A common synthetic pathway involves the methoxylation of 2,6-dichloropyridine to form 2,6-dimethoxypyridine, followed by lithiation and formylation.
Common Synthesis-Related Impurities:
-
Unreacted Starting Materials: Residual 2,6-dimethoxypyridine is a common impurity.
-
Incomplete Formylation By-products: Depending on the specific reagents used, by-products from the formylation step may be present.
-
Precursor Impurities: Trace amounts of 2,6-dichloropyridine may carry over.
Common Degradation Products:
-
2,6-Dimethoxyisonicotinic Acid: The aldehyde functional group is susceptible to oxidation, particularly upon exposure to air, forming the corresponding carboxylic acid. This is often observed as a primary degradation product.[1]
-
Hydrolysis Products: Under strongly acidic conditions, the methoxy groups can be susceptible to hydrolysis, leading to the formation of hydroxy-substituted pyridines.[2][3]
-
Cannizzaro Reaction Products: In the presence of a strong base, non-enolizable aldehydes like this compound can undergo disproportionation (a Cannizzaro reaction) to yield the corresponding alcohol (2,6-dimethoxypyridin-4-yl)methanol and carboxylic acid salt.[4]
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound shows a new, more polar spot on the TLC plate after a few days. What is it likely to be?
A1: This is a classic sign of oxidation. The aldehyde group is prone to oxidation to a carboxylic acid, in this case, 2,6-dimethoxyisonicotinic acid. This impurity is significantly more polar than the starting aldehyde, hence its lower Rf value on a normal-phase TLC plate. To minimize this, it is advisable to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).
Q2: I'm seeing a persistent impurity with a similar Rf to my product in a hexane/ethyl acetate solvent system. What are my options?
A2: When impurities co-elute with the product, a multi-pronged approach is necessary. First, try altering the solvent system for your column chromatography. Introducing a different solvent with a different polarity, such as dichloromethane or a small amount of methanol, can alter the selectivity of the separation. If chromatography proves insufficient, recrystallization is an excellent secondary purification step.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
A3: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly. To remedy this, try the following:
-
Add a small amount of the solvent in which the compound is more soluble to reduce the saturation.
-
Ensure a slower cooling rate. You can insulate the flask to allow for gradual temperature decrease.
-
Vigorous stirring during cooling can sometimes promote crystallization over oiling.
-
If the issue persists, consider a different solvent system for recrystallization.
Q4: How can I confirm the identity of impurities in my sample?
A4: A combination of analytical techniques provides the most comprehensive identification.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating impurities and determining their molecular weights.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can help elucidate the structure of impurities, especially when compared to the spectrum of the pure compound.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for identifying volatile impurities.
Troubleshooting Guide: Purification Challenges
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Low Purity After Column Chromatography | - Inappropriate solvent system.- Column overloading.- Poorly packed column. | - Optimize the mobile phase using TLC to achieve good separation (ΔRf > 0.2).- Use an appropriate amount of silica gel (typically 50-100x the weight of the crude material).- Ensure the column is packed uniformly without air bubbles or channels. |
| Product Decomposition on Silica Gel | - The compound may be sensitive to the acidic nature of silica gel. | - Consider using neutral or basic alumina for chromatography.- Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Low Yield After Recrystallization | - Using too much solvent.- Cooling the solution too quickly, leading to fine crystals that are difficult to filter.- The chosen solvent is too good at dissolving the compound even at low temperatures. | - Use the minimum amount of hot solvent required to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Experiment with different solvent/anti-solvent systems. |
| Discoloration of the Purified Product | - Trace impurities may still be present.- Partial degradation upon exposure to light or air. | - Repeat the purification process.- If the product is known to be light-sensitive, perform purification steps in dimmed light and store the final product in an amber vial. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude this compound from non-polar impurities such as unreacted 2,6-dimethoxypyridine.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. A good starting point is a mixture of n-hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3.
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add a protective layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a low polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20 n-hexane:ethyl acetate) to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for removing impurities that have different solubility profiles from the target compound. A mixed solvent system is often effective for aldehydes.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
Caption: General purification workflow for this compound.
Logical Troubleshooting Flow
Caption: Decision tree for troubleshooting purification issues.
References
- BenchChem. (2025). Improving the stability of 2,6-Dimethoxybenzaldehyde during storage.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Stability of 2,6-Dimethoxyphenol-d6 in acidic and basic conditions.
- Wikipedia. (2024). 2,6-Dichloropyridine. [Link]
- Buchanan, C., & Fitch, R. W. (2012). A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2,6-Dichloropyridine.
- BenchChem. (2025). Stability issues and degradation of 2',6'-Dimethoxyacetophenone solutions.
- BenchChem. (2025). instability of 2,2-dimethoxyacetaldehyde under acidic or basic conditions.
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of 2,6-dichloro-4-iodopyridine.
Sources
storage and handling recommendations for 2,6-Dimethoxyisonicotinaldehyde
Welcome to the technical support guide for 2,6-Dimethoxyisonicotinaldehyde (IUPAC Name: 2,6-dimethoxypyridine-4-carbaldehyde).[1] This resource, designed for researchers, scientists, and drug development professionals, provides in-depth guidance on the proper storage, handling, and troubleshooting for experiments involving this versatile heterocyclic aldehyde. As Senior Application Scientists, we have synthesized data from safety protocols and stability studies of structurally similar compounds to provide a guide grounded in chemical principles and field-proven insights.
Quick Reference: Storage and Handling
For ease of use, this table summarizes the most critical parameters for maintaining the integrity and safety of your this compound reagent.
| Parameter | Recommendation | Rationale & Causality |
| Storage Temperature | Long-term: 2-8 °C (Refrigerated).[2] Short-term: Cool, dry place away from direct sunlight.[3] | Lower temperatures significantly slow the rate of potential degradation reactions, primarily oxidation.[4] Aldehydes are sensitive functional groups, and heat can provide the activation energy for unwanted side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | The aldehyde functional group is susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding, and likely unreactive, 2,6-dimethoxyisonicotinic acid.[2][5] An inert atmosphere displaces oxygen, preserving the aldehyde's purity. |
| Light & Moisture | Keep in a tightly sealed, opaque or amber container.[4] | The compound is potentially light and air-sensitive. Photons can provide the energy to initiate degradation pathways, while moisture can facilitate hydrolysis or other reactions. A tightly sealed container prevents exposure to both atmospheric moisture and oxygen.[2] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles with side shields, and a lab coat are mandatory.[6] | Direct contact may cause skin and serious eye irritation.[1] Standard laboratory PPE provides a necessary barrier to prevent accidental exposure. |
| Handling Area | Use exclusively in a well-ventilated chemical fume hood.[7] | Inhalation may cause respiratory tract irritation.[1] A fume hood is the primary engineering control to minimize the risk of inhaling fine powder or vapors. |
| Chemical Incompatibility | Avoid strong oxidizing agents and strong bases.[8] | Strong oxidizers will rapidly convert the aldehyde to a carboxylic acid. Strong bases can potentially catalyze aldol-type condensation reactions or other unwanted transformations. |
Frequently Asked Questions (FAQs)
Storage & Stability
Q1: My this compound has turned from a white powder to a yellow or brownish color. What happened and can I still use it? A1: Discoloration is a common and telling indicator of chemical degradation.[2] The most probable cause is the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH), forming 2,6-dimethoxyisonicotinic acid. This process is accelerated by prolonged exposure to air (oxygen) and/or light.[2] While a slight color change may indicate minor degradation, any significant discoloration suggests a considerable loss of purity. We strongly recommend verifying the compound's purity via analytical methods like NMR or HPLC before use. For critical applications, using a fresh, pure sample is the best practice.
Q2: I've noticed the powder in my vial of this compound appears clumpy. What could cause this? A2: Clumping or solidification can be caused by two primary factors. First, exposure to moisture from the atmosphere can cause the powder to agglomerate. Ensure the container is always tightly sealed.[2] Second, some aldehydes can undergo slow polymerization over time, especially if exposed to trace acidic or basic contaminants.[2] Temperature fluctuations during storage can also contribute to changes in the material's crystallinity. If the material is only clumpy, it may still be usable after drying under a vacuum, but purity should be confirmed.
Q3: What is the primary degradation product I should look for in my analytical results (HPLC, LC-MS, NMR) over time? A3: The most likely degradation product is 2,6-dimethoxyisonicotinic acid .[2] In an HPLC chromatogram, you would expect to see a new, likely more polar peak eluting at a different retention time. In an LC-MS analysis, you would search for the mass corresponding to the carboxylic acid. In ¹H NMR, the characteristic aldehyde proton signal (typically ~9-10 ppm) would diminish, and you might observe the disappearance of this peak and the appearance of a broad carboxylic acid proton signal (often >10 ppm), though the latter can be difficult to observe.
Handling & Preparation
Q4: What solvents are recommended for dissolving this compound? A4: While specific solubility data is not widely published, based on its structure (a substituted pyridine), this compound is expected to be soluble in a range of common polar aprotic organic solvents. Good starting points for dissolution include:
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile[9]
It may have limited solubility in non-polar solvents like hexanes and may be soluble in alcohols like methanol and ethanol, though the reactivity of the aldehyde with the alcohol (forming a hemiacetal) should be considered depending on the experimental conditions (e.g., presence of acid/base catalysts). Always perform a small-scale solubility test first.
Q5: Is it necessary to handle this compound under an inert atmosphere for simple weighing and solution preparation? A5: For maximum precision and to ensure the integrity of the reagent for sensitive downstream applications, yes. While brief exposure to the atmosphere for weighing may be acceptable for less critical experiments, best practice involves minimizing contact with air and moisture.[2] For preparing stock solutions that will be stored, it is highly recommended to use a deoxygenated solvent and to purge the vial headspace with argon or nitrogen before sealing.[4] This prevents slow degradation during storage.
Troubleshooting Experimental Issues
Q1: My reaction, which uses this compound as a starting material, is showing low or no yield. How can I determine if the reagent is the problem? A1: When a reaction fails, it's crucial to systematically validate your starting materials. The aldehyde is a primary suspect due to its potential for degradation. Follow this troubleshooting workflow:
-
Visual Inspection: Check the compound for discoloration or clumping as described above.[2]
-
Purity Analysis: Obtain a fresh ¹H NMR spectrum. The most important diagnostic signal is the aldehyde proton (CH O). Look for a sharp singlet in the 9-10 ppm region. Integrate this peak against a stable, known peak (e.g., the methoxy protons). A diminished integral suggests degradation.
-
Co-spot TLC: Run a Thin Layer Chromatography (TLC) plate with a fresh sample (if available) or a sample from a different lot alongside your current reagent. The appearance of multiple spots or a streak from your current sample indicates impurities.
-
Forced Degradation: As a confirmatory test, you can intentionally degrade a small sample (e.g., by leaving it open to air and light for a day) and run a comparative analysis (TLC, HPLC) to see if the impurity profile matches what you observe in your stock reagent.[5]
The diagram below provides a decision-making flowchart for this process.
Caption: Troubleshooting flowchart for reagent quality assessment.
Q2: I am performing a reaction sensitive to water. How can I ensure my aldehyde is anhydrous? A2: If the compound has been stored properly in a tightly sealed container, it should have minimal water content. However, if there is any doubt, you can dry the solid material in a vacuum oven at a gentle temperature (e.g., 30-40°C) for several hours before use. Do not use high heat, as this can cause thermal degradation.[2] For preparing solutions, always use a high-purity, anhydrous grade solvent from a freshly opened bottle or a solvent purification system.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the standard, self-validating procedure for preparing a stock solution of this compound, designed to maintain compound integrity.
Objective: To prepare a 0.1 M stock solution in anhydrous Dichloromethane (DCM).
Materials:
-
This compound (CAS: 52606-01-6)[1]
-
Anhydrous Dichloromethane (DCM)
-
Volumetric flask (e.g., 10 mL) with a ground glass stopper or septa cap
-
Argon or Nitrogen gas line
-
Analytical balance
-
Spatula, weigh boat
-
Syringes and needles
Methodology:
-
Preparation of Glassware: Ensure the volumetric flask is clean and oven-dried (or flame-dried under vacuum) to remove all traces of moisture. Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inerting the Flask: Flush the volumetric flask with dry argon or nitrogen for several minutes to displace air and moisture. Seal the flask.
-
Weighing the Reagent: In a chemical fume hood, weigh the required amount of this compound onto a weigh boat. For a 10 mL of 0.1 M solution, you will need:
-
Molecular Weight = 167.16 g/mol [1]
-
Mass = 0.1 mol/L * 0.010 L * 167.16 g/mol = 0.1672 g (167.2 mg)
-
-
Transfer: Quickly and carefully transfer the weighed powder into the inerted volumetric flask.
-
Solvent Addition: Using a dry syringe, add approximately 5 mL of anhydrous DCM to the flask. Gently swirl the flask to dissolve the solid completely.
-
Final Volume Adjustment: Once the solid is fully dissolved, continue to add anhydrous DCM via syringe until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Mixing and Storage: Seal the flask tightly. Invert the flask several times to ensure the solution is homogeneous. For storage, wrap the flask in aluminum foil to protect it from light and store it in a refrigerator (2-8°C). If the flask has a septa cap, purge the headspace with inert gas before storing.
Caption: Safe handling workflow for this compound.
References
- West Liberty University. (n.d.). Material Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. [Link]
- University of Rochester. (n.d.). Common Solvent Properties. [Link]
- University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763002, this compound. [Link]
Sources
- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Validation & Comparative
A Comparative Guide to the Synthesis and Characterization of 2,6-Dimethoxyisonicotinaldehyde Derivatives
For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals and functional materials.[3] Among these, 2,6-dimethoxyisonicotinaldehyde (also known as 2,6-dimethoxypyridine-4-carboxaldehyde) serves as a highly versatile intermediate. The electron-donating methoxy groups at the 2 and 6 positions activate the pyridine ring, while the aldehyde at the 4-position provides a reactive handle for extensive synthetic diversification.[3][4]
This guide offers an in-depth comparison of prevalent synthetic methodologies for accessing the this compound core, supported by experimental insights and data. We will explore the causality behind procedural choices, compare the performance of different routes, and provide a comprehensive framework for the robust characterization of its derivatives.
Part 1: Comparative Synthesis of this compound
The efficient construction of the target aldehyde is paramount. The choice of synthetic route is often dictated by factors such as the availability of starting materials, scalability, cost, and tolerance to other functional groups. We will compare two primary and highly effective strategies: the Vilsmeier-Haack formylation and Directed ortho-Metalation (DoM).
Method 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] Given that the two methoxy groups significantly increase the electron density of the pyridine ring, 2,6-dimethoxypyridine is an excellent substrate for this transformation.[3]
Mechanism & Rationale: The reaction proceeds via the formation of a chloroiminium ion, known as the Vilsmeier reagent, from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[6][7] This iminium ion is a weak electrophile that readily attacks the activated C4 position of the 2,6-dimethoxypyridine ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[8][9] This method is often preferred for its operational simplicity and use of relatively inexpensive reagents.
Caption: Key Derivatization Pathways from the Aldehyde Core.
A prominent example is the Claisen-Schmidt condensation to form chalcones, which are precursors to flavonoids and other biologically active heterocyclic systems. [10][11][12]This reaction involves the base-catalyzed condensation of the aldehyde with an acetophenone derivative. [10]
Part 3: A Guide to Characterization
Unambiguous characterization is critical to validate the structure and purity of synthesized compounds. A multi-technique approach is essential.
| Technique | Purpose & Expected Observations for this compound |
| ¹H NMR | Provides information on the proton environment. Expect: A singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the two equivalent methoxy groups (~4.0 ppm), and a singlet for the two equivalent pyridine ring protons (C3-H, C5-H) (~6.5-7.0 ppm). |
| ¹³C NMR | Identifies all unique carbon atoms. Expect: A signal for the aldehyde carbonyl (~190 ppm), signals for the methoxy-substituted ring carbons (C2, C6) (~165 ppm), a signal for the aldehyde-substituted carbon (C4), and a signal for the unsubstituted ring carbons (C3, C5). |
| IR Spectroscopy | Identifies key functional groups. Expect: A strong, sharp C=O stretching vibration for the aldehyde at ~1700-1720 cm⁻¹. C-O stretches for the methoxy groups around 1250 cm⁻¹. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern. Expect: A molecular ion peak [M]⁺ corresponding to the molecular weight (167.16 g/mol ). [13] |
| Melting Point | Assesses purity. A sharp melting range indicates a pure compound. The related isomer, 2,6-dimethoxypyridine-3-carboxaldehyde, has a melting point of 68-72 °C, suggesting the target compound will be a solid at room temperature. [14] |
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
(Adapted from general Vilsmeier-Haack procedures) [6][8]
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 2,6-dimethoxypyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure product.
Protocol 2: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
(Adapted from general Claisen-Schmidt procedures) [10]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (e.g., acetophenone, 1 equivalent) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 2 equivalents) dropwise at room temperature. A color change and/or the formation of a precipitate is often observed.
-
Reaction: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the consumption of the starting aldehyde by TLC.
-
Isolation: Pour the reaction mixture into a beaker of cold water or onto crushed ice. Acidify the mixture with dilute HCl until it is acidic to litmus paper (pH ~5-6).
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
References
- Benchchem. (n.d.). 2,6-Dimethoxypyridine | 6231-18-1.
- Ningbo Inno Pharmchem Co., Ltd. (2025, October 10). Harnessing the Power of 2,6-Dimethoxypyridine for Your Next Synthesis Project.
- Lautens, M., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. NIH Public Access.
- Rönnefahrt, I., et al. (n.d.).
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). This compound.
- Arkivoc. (2021, February 2).
- PubMed. (2008, April). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. Eur J Med Chem.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- PharmaTutor. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Knochel, P. (n.d.). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- CymitQuimica. (n.d.). CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde.
- Frontiers in Chemical Sciences. (2025, September 17). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- MDPI. (n.d.). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.
- NIH Public Access. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)
- Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
- ACS Publications. (1966). The Anodic Oxidation of Organic Compounds. I. The Electrochemical Methoxylation of 2,6-Dimethoxypyridine and N-Methylpyrrole. The Journal of Organic Chemistry.
- ResearchGate. (2013, July). Synthesis of 4-(4-methoxyphenyl)-2,6-dinitrobenzaldehyde. Russian Journal of Organic Chemistry.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2',6'-Dimethoxyacetophenone.
- Benchchem. (n.d.). Application Notes and Protocols: 2',6'-Dimethoxyacetophenone in Diversity-Oriented Synthesis.
- Sigma-Aldrich. (n.d.). 2,6-Dimethoxypyridine-3-carboxaldehyde 97 58819-72-0.
- Google Patents. (n.d.). Metal-chelating 2,6-disubstituted pyridine compounds and their use.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine....
- Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.
- Semantic Scholar. (n.d.).
- Benchchem. (n.d.). comparing the performance of different 2,6-Diaminohexanamide synthesis routes.
- MDPI. (n.d.).
- ResearchGate. (2025, August 7).
- NIH. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CAS 52606-01-6: 2,6-dimethoxypyridine-4-carbaldehyde [cymitquimica.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2,6-二甲氧基吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Reactivity of 2,6-Dimethoxyisonicotinaldehyde and Other Aromatic Aldehydes
For researchers, scientists, and professionals in drug development, a nuanced understanding of reactant behavior is paramount for optimizing synthetic strategies and elucidating reaction mechanisms. This guide provides an in-depth, objective comparison of the reactivity of 2,6-dimethoxyisonicotinaldehyde against a spectrum of commonly used aromatic aldehydes. We will dissect the underlying electronic and steric principles that govern their reactivity, supported by established chemical theory and a detailed protocol for empirical validation.
The Decisive Role of Structure: Core Principles of Aldehyde Reactivity
The reactivity of an aromatic aldehyde in nucleophilic addition reactions—a cornerstone of its chemical utility—is fundamentally dictated by the electrophilicity of its carbonyl carbon. A more electron-poor (more positive) carbonyl carbon is a more inviting target for a nucleophile, leading to a faster reaction. This electrophilicity is modulated by the electronic and steric nature of the substituents on the aromatic ring.
Electronic Effects: The Push and Pull of Electrons
Generally, aromatic aldehydes are less reactive toward nucleophilic addition than their aliphatic counterparts.[1][2][3][4] This is due to the electron-donating resonance effect (+R effect) of the aromatic ring, which delocalizes its π-electrons into the carbonyl group, increasing electron density on the carbonyl carbon and thus reducing its electrophilicity.[4][5] However, substituents on the ring can dramatically alter this baseline reactivity:
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups push electron density into the aromatic ring via resonance (+R) and/or induction (+I). This effect extends to the carbonyl group, further increasing its electron density and making the aldehyde less reactive.[6][7]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) pull electron density away from the ring through resonance (-R) and induction (-I).[8] This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and renders the aldehyde more reactive toward nucleophiles.[9][10][11]
This relationship between a substituent's electronic properties and its effect on reaction rates can be quantified by the Hammett equation , log(k/k₀) = σρ.[12][13] In this equation, σ is the substituent constant (a measure of a substituent's electronic effect) and ρ is the reaction constant (the sensitivity of the reaction to these effects).[14][15] A positive ρ value indicates the reaction is accelerated by electron-withdrawing groups.[12]
Caption: Electronic influence of substituents on aldehyde reactivity.
Steric Effects: A Matter of Access
Beyond electronics, the physical size and proximity of substituents to the carbonyl group play a critical role. Bulky groups, particularly those in the ortho positions, can physically obstruct the trajectory of an incoming nucleophile, slowing the reaction rate regardless of electronic effects.[2][16] This phenomenon is known as steric hindrance.
A Comparative Analysis of Selected Aldehydes
To contextualize the reactivity of this compound, we will compare it against three benchmark aromatic aldehydes, each representing a distinct electronic environment.
| Aldehyde | Structure | Key Structural Features | Predicted Electronic Impact on Reactivity |
| p-Nitrobenzaldehyde | Strong electron-withdrawing nitro group (-NO₂) in the para position. | Highly Activating: -NO₂ group strongly withdraws electron density, maximizing the electrophilicity of the carbonyl carbon. | |
| Benzaldehyde | Unsubstituted aromatic ring. | Baseline: The reference against which others are compared. | |
| p-Anisaldehyde | Strong electron-donating methoxy group (-OCH₃) in the para position.[17] | Deactivating: -OCH₃ group donates electron density, reducing the electrophilicity of the carbonyl carbon. | |
| This compound | ![]() | 1. Electron-withdrawing pyridine nitrogen.2. Two strong electron-donating methoxy groups.3. Methoxy groups are ortho to the aldehyde. | Complex: The activating effect of the pyridine nitrogen is likely overshadowed by the deactivating effect of two -OCH₃ groups and, crucially, severe steric hindrance . |
Dissecting this compound:
This molecule presents a fascinating case where multiple factors are in opposition. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which would typically increase reactivity. However, this is counteracted by two powerful electron-donating methoxy groups. More significantly, these methoxy groups are positioned at the 2 and 6 (ortho) positions, flanking the aldehyde. This arrangement creates a formidable steric barrier, severely impeding the ability of a nucleophile to approach and attack the carbonyl carbon.
Caption: Steric hindrance in this compound.
Experimental Validation: A Protocol for Kinetic Analysis
To empirically determine the reactivity hierarchy, a kinetic study of a model reaction is the most direct approach. The Knoevenagel condensation—the reaction of an aldehyde with an active methylene compound—is an ideal choice as its progress can be readily monitored by UV-Vis spectroscopy.[18][19][20] The formation of the α,β-unsaturated product results in a new, strong chromophore.
Objective: To determine the relative reaction rates of the four aldehydes in a Knoevenagel condensation with malononitrile.
Methodology: Parallel Kinetic Monitoring via UV-Vis Spectroscopy
This protocol is designed to be self-validating by running all reactions under identical conditions, ensuring that any observed differences in rate are directly attributable to the aldehyde's intrinsic reactivity.
Caption: Experimental workflow for comparative kinetic analysis.
Predicted Outcome & Discussion
Based on the foundational principles of electronic and steric effects, the following reactivity order is predicted:
p-Nitrobenzaldehyde > Benzaldehyde > p-Anisaldehyde >> this compound
| Aldehyde | Predicted Relative Rate | Justification |
| p-Nitrobenzaldehyde | Highest | The powerful electron-withdrawing -NO₂ group creates a highly electrophilic carbonyl carbon, leading to the fastest nucleophilic attack.[9][10][21] |
| Benzaldehyde | High (Baseline) | Represents the standard reactivity of an aromatic aldehyde without strong electronic influence from substituents. |
| p-Anisaldehyde | Moderate | The electron-donating -OCH₃ group reduces the electrophilicity of the carbonyl carbon, slowing the reaction relative to benzaldehyde.[6] |
| This compound | Lowest | Reactivity is severely diminished. The primary cause is the profound steric hindrance from the two ortho-methoxy groups, which physically block the nucleophile. The electron-donating nature of these groups further deactivates the carbonyl carbon, compounding the effect. |
The case of This compound is a compelling illustration of how steric factors can dominate over electronic ones. While the pyridine nitrogen is electron-withdrawing, its influence is rendered almost negligible by the "gatekeeper" effect of the two bulky methoxy groups guarding the reaction center. For synthetic chemists, this means that reactions involving this aldehyde will likely require more forcing conditions (higher temperatures, stronger catalysts, or longer reaction times) or the use of smaller, less sterically demanding nucleophiles to achieve reasonable yields.
Conclusion
The reactivity of aromatic aldehydes is a predictable and rational function of their molecular structure. While electronic effects, quantifiable by paradigms like the Hammett equation, provide a powerful predictive tool, they do not tell the whole story. As demonstrated by the analysis of this compound, steric hindrance can be the decisive factor, overriding expected electronic trends. For professionals in drug discovery and process development, a holistic assessment of both steric and electronic properties is essential for the rational design of synthetic pathways, enabling the selection of appropriate reaction conditions and the anticipation of potential reactivity challenges.
References
- Vedantu.
- askIITians.
- Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
- Filo. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. [Link]
- Sarthaks eConnect. Out of p-tolualdehyde and p-nitrobenzaldehyde, which one is more reactive towards nucleophilic addition reactions, why? [Link]
- Study.com. p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. [Link]
- Allen.
- Brainly. [FREE] p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. [Link]
- Molequle. Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide. [Link]
- Doubtnut. Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. [Link]
- ACS Publications. Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. [Link]
- ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]
- YouTube. The Wittig Reaction. [Link]
- PubMed Central. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. [Link]
- Arkivoc. Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. [Link]
- Wikipedia.
- Dalal Institute.
- Chemistry Stack Exchange. Wittig reaction with benzaldehyde. [Link]
- Pharmacy 180. Hammett Equation - Mechanisms of Organic Reactions. [Link]
- Wikipedia. 4-Anisaldehyde. [Link]
- Wikipedia.
- Wikipedia.
Sources
- 1. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 2. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 3. Aromatic aldehydes and ketones are less reactive than correspondingAliphatic compounds. Explain. [allen.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. nbinno.com [nbinno.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]
- 10. sarthaks.com [sarthaks.com]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Anisaldehyde - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 2,6-Dimethoxyisonicotinaldehyde Analogues
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous feature in pharmaceuticals, continues to yield promising candidates. Within this class, 2,6-dimethoxyisonicotinaldehyde presents a unique starting point for derivatization, combining the electron-donating effects of two methoxy groups with a reactive aldehyde functionality. While direct and extensive biological profiling of this specific parent aldehyde is limited in publicly accessible literature, a comparative analysis of its closely related analogues provides a robust framework for predicting its potential and guiding future research.
This guide synthesizes data from structurally similar compounds to build a comprehensive overview of the potential antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives. By examining the performance of well-characterized analogues, we can infer structure-activity relationships (SAR) and provide a data-supported rationale for pursuing this chemical class in drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The core structure is notable for several reasons. The isonicotinaldehyde framework is a known pharmacophore, most famously related to the anti-tubercular drug isoniazid. The aldehyde group offers a convenient chemical handle for the synthesis of a diverse library of analogues, primarily through the formation of imines (Schiff bases) and hydrazones. The two methoxy groups at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring, potentially enhancing binding to biological targets and improving pharmacokinetic properties.
The most logical and synthetically accessible analogues to consider are those derived from the aldehyde's carbonyl group. This guide will focus on two primary classes: Schiff bases and hydrazones .
Caption: Synthetic routes to key analogues of this compound.
Comparative Analysis of Anticancer Activity: The Hydrazone Analogues
Hydrazones are a well-established class of compounds with a broad spectrum of pharmacological activities, including notable cytotoxicity against cancer cell lines.[1] The R-C=N-NH-C(=O)-R' scaffold is a known pharmacophore that can act as an iron chelator or interact with various enzymatic targets.[2] While data on 2,6-dimethoxyisonicotinoyl hydrazones is scarce, we can draw strong inferences from the extensively studied isoniazid-derived hydrazones and salicylaldehyde hydrazones.[1][3]
The presence of a hydroxyl group on the benzene ring of the aldehyde portion, particularly in the ortho position (as seen in salicylaldehyde derivatives), often plays a crucial role in their anticancer activity.[3] Studies on isoniazid derivatives have shown that substituents on the aromatic ring are critical for biological activity, with hydroxyl and methoxy groups being particularly important.[1]
Table 1: Comparative Cytotoxicity (IC50) of Structurally Related Hydrazone Analogues
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Isoniazid-Derived Hydrazones | 2-Acetylpyridine Isonicotinoyl Hydrazone (HAPIH) | HL-60 (Leukemia) | 0.42 | [1] |
| 2-Benzoylpyridine Isonicotinoyl Hydrazone (HBPIH) | HL-60 (Leukemia) | 1.5 | [1] | |
| 2-Acetylpyridine Isonicotinoyl Hydrazone (HAPIH) | SF-295 (Glioblastoma) | 0.81 | [1] | |
| Salicylaldehyde Hydrazones | 3-Methoxysalicylaldehyde-derived | HL-60 (Leukemia) | Potent Activity | [3] |
| 5-Methoxysalicylaldehyde-derived | MCF-7 (Breast) | Significant Activity | [3] | |
| Cinnamaldehyde Hydrazones | Isonicotinoyl hydrazone cinnamaldehyde (CIN-2) | HL-60 (Leukemia) | High Activity | [4] |
| Isonicotinoyl hydrazone cinnamaldehyde (CIN-2) | SF-295 (Glioblastoma) | High Activity | [4] |
Expert Interpretation: The potent, sub-micromolar activity of isoniazid-derived hydrazones against leukemia and glioblastoma cell lines is highly encouraging.[1] The key structural difference for our target analogues is the addition of two methoxy groups on the pyridine ring. Based on the general observation that methoxy substitutions often enhance the anticancer activity of hydrazones, it is a reasonable hypothesis that 2,6-dimethoxyisonicotinoyl hydrazones could exhibit comparable or even superior cytotoxicity.[3] The 2,6-dimethoxy substitution may enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
Caption: A generalized workflow for the screening of novel chemical entities.
Comparative Analysis of Antimicrobial Activity: The Schiff Base Analogues
Schiff bases, containing the R-C=N-R' azomethine group, are another class of compounds known for their broad-spectrum antimicrobial properties.[5][6] The imine linkage is crucial for their biological activity, and the nature of the substituents on both the aldehyde and amine precursors significantly influences their potency and spectrum.[7]
Table 2: Comparative Antimicrobial Activity of Structurally Related Schiff Base Analogues
| Aldehyde Precursor | Amine Precursor | Test Organism | Activity Metric | Reference |
| Salicylaldehyde | Sulfathiazole | E. coli, S. aureus | Active (Complexes > Ligand) | [9] |
| Substituted Benzaldehydes | 3,3′-diaminodipropylamine | Candida albicans | MIC = 24 µg/ml (for one derivative) | [7] |
| 2-Methoxybenzaldehyde | 2-Aminopyridine | E. coli, C. albicans | Active | [8] |
| Salicylaldehyde | 2-Hydroxyaniline | Pathogenic Bacteria & Fungi | Significant Activity | [5] |
Expert Interpretation: The data consistently show that Schiff bases derived from aromatic aldehydes are effective antimicrobial agents.[5][7][8][9] The presence of methoxy groups, as seen in the 2-methoxybenzaldehyde derivative, confers activity against both bacteria and fungi.[8] This strongly suggests that Schiff bases of this compound would also possess antimicrobial properties. The pyridine nitrogen, combined with the azomethine nitrogen, could create a powerful metal-chelating scaffold, a known mechanism for antimicrobial action. The 2,6-dimethoxy groups would further modulate the electronic and steric properties, offering a clear path for SAR studies to optimize potency and selectivity.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of aldehyde derivatives, particularly chalcones (which are synthesized from aldehydes), is well-documented.[10][11][12] These compounds often work by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating inflammatory signaling pathways such as NF-κB and MAPK.[10]
A study on 2′-hydroxy-2,6′-dimethoxychalcone demonstrated superior inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages compared to other dimethoxy-substituted analogues.[10] This compound reduced NO production by 61.95% at a concentration of 10 µM and was shown to modulate the NF-κB and MAPK signaling pathways.[10] Another related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, also significantly reduced levels of IL-1β, TNF, and nitrite in vitro.[11]
Expert Interpretation: The potent anti-inflammatory effects of chalcones bearing the 2,6-dimethoxy substitution pattern provide strong indirect evidence for the potential of this compound analogues.[10] Since chalcones are α,β-unsaturated ketones formed from an aldehyde and a ketone, the electronic properties conferred by the 2,6-dimethoxyphenyl moiety are clearly conducive to anti-inflammatory activity. It is plausible that other derivatives, such as hydrazones or Schiff bases, could also interfere with inflammatory cascades. The pyridine ring itself is a feature of many anti-inflammatory drugs, and its combination with the dimethoxy-substitution pattern warrants investigation.
Caption: Inferred modulation of inflammatory pathways by this compound analogues.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed protocols for the synthesis and evaluation of this compound analogues.
Protocol 1: General Synthesis of Hydrazone/Schiff Base Analogues
This protocol describes a standard condensation reaction applicable for generating a library of derivatives.
-
Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).
-
Addition of Amine/Hydrazine: To the stirred solution, add 1.0-1.1 equivalents of the desired primary amine (for Schiff bases) or hydrazine derivative (for hydrazones).
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction: Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure product.
-
Characterization: Confirm the structure of the synthesized analogue using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogues in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test analogues in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Directions
While the body of research focusing specifically on this compound analogues is still nascent, a comparative analysis of structurally related compounds provides a compelling case for their therapeutic potential. The evidence strongly suggests that hydrazone derivatives may possess significant anticancer activity, while Schiff base analogues are likely to exhibit a broad antimicrobial spectrum. Furthermore, the 2,6-dimethoxy substitution pattern has been linked to potent anti-inflammatory effects in related chemical classes.
The true potential of this scaffold can only be unlocked through a systematic diversity-oriented synthesis and screening program. Future research should focus on:
-
Synthesizing a diverse library of hydrazone and Schiff base analogues of this compound.
-
Screening this library against a broad panel of cancer cell lines, pathogenic microbes, and in anti-inflammatory assays.
-
Establishing a clear Structure-Activity Relationship (SAR) to identify the key structural features that govern potency and selectivity.
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The foundational data from related compounds, coupled with the detailed protocols provided herein, offers a clear and logical path forward for researchers aiming to develop novel therapeutics.
References
- Nikolova-Mladenova, B., Mihaylova, R., Atanasova, M., Zhivkova, Z., & Doytchinova, I. (2025).
- Souza, A. C. S., et al. (2025). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions.
- Synthesis and Characterization Antimicrobial Activities of Schiff Base Complexes. (2025).
- Hossain, M. A., et al. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Pakistan Journal of Biological Sciences.
- Al-Amiery, A. A., et al. (2012). Synthesis and microbial activity of a new azo-Schiff base. Organic and Medicinal Chemistry Letters.
- Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-3.
- Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone deriv
- Reinvestigation of the structure-activity relationships of isoniazid. (2021). PubMed Central.
- Al-Amiery, A. A., et al. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry.
- Sani, U., & Iliyasu, S. M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
- Richardson, D. R., & Kalinowski, D. S. (2018). 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress. Chemical Research in Toxicology, 31(11), 1151-1163.
- Da-Silva, S. A. G., et al. (2015). Cytotoxicity and Leishmanicidal Activity of Isoniazid-Derived Hydrazones and 2-Pyrazineformamide Thiosemicarbazones. Journal of the Brazilian Chemical Society, 26(8), 1603-1611.
- Kim, B., et al. (2025). Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells.
- In Vitro and In Vivo Evidence for Anti-Inflammatory Properties of 2-Methoxyestradiol. (2004). The Journal of Pharmacology and Experimental Therapeutics.
- Tu, H. Y., et al. (2010). Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents. Bioorganic & Medicinal Chemistry, 18(6), 2089-2098.
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (2020).
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters.
- A Technical Guide to the Anti-inflammatory Potential of 2',6'-Dihydroxy-4,4'-dimethoxychalcone and Its Analogs. (2025). BenchChem.
- Effects of 2′,6′-dihydroxy-4′-methoxydihidrochalcone on innate inflammatory response. (2025).
- Grenier, D., et al. (2011). Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound. Archives of Oral Biology.
- Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15, 677-694.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI.
- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). European Journal of Medicinal Chemistry.
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Deriv
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-Dihydroxybenzaldehyde Analogues of the Iron Chelator Salicylaldehyde Isonicotinoyl Hydrazone: Increased Hydrolytic Stability and Cytoprotective Activity against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 8. scispace.com [scispace.com]
- 9. Synthesis and Characterization Antimicrobial Activities of Schiff Base Complexes [ijaresm.com]
- 10. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2′-Hydroxy-2,6′-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 2,6-dihydroxy-4-isopentenyloxychalcone as an antimicrobial and anti-inflammatory compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: Validating 2,6-Dimethoxyisonicotinaldehyde in the Synthesis of Bioactive Molecules
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of precursors is a critical determinant of synthetic efficiency and the ultimate biological efficacy of novel molecular entities. Among the myriad of building blocks available, substituted pyridine aldehydes have emerged as privileged scaffolds due to their prevalence in a wide array of bioactive compounds. This guide provides an in-depth validation of 2,6-Dimethoxyisonicotinaldehyde as a versatile and potent precursor for the synthesis of diverse, biologically active molecules. We will explore its synthetic utility, compare its reactivity and performance with alternative precursors, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the this compound Scaffold
This compound presents a unique combination of structural features that render it an attractive starting material for medicinal chemists. The pyridine core is a well-established pharmacophore, known to engage in crucial hydrogen bonding and pi-stacking interactions with various biological targets. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, multicomponent reactions, and reductive aminations.
Crucially, the two methoxy groups at the 2 and 6 positions exert a significant electronic influence on the pyridine ring. They increase the electron density of the aromatic system, potentially modulating the pKa of the pyridine nitrogen and influencing the reactivity of the aldehyde. Furthermore, these methoxy groups can serve as metabolic blockers, preventing unwanted oxidation at these positions and thereby enhancing the pharmacokinetic profile of the resulting bioactive molecules.
Key Synthetic Transformations and Bioactive Derivatives
This compound is a competent substrate for several cornerstone reactions in organic synthesis, leading to the formation of diverse heterocyclic systems with demonstrated biological activities.
Claisen-Schmidt Condensation: Gateway to Bioactive Chalcones
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a robust method for the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules.[1][2][3] Chalcones themselves exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5]
The general reaction involves the formation of an enolate from an acetophenone derivative, which then undergoes a nucleophilic attack on the carbonyl carbon of this compound. Subsequent dehydration yields the α,β-unsaturated ketone, or chalcone.
Experimental Protocol: Synthesis of a Chalcone Derivative from this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of a substituted acetophenone in ethanol.
-
Base Addition: To this solution, add a catalytic amount of a strong base, such as potassium hydroxide (40-50% w/v aqueous solution).
-
Aldehyde Addition: Slowly add 1.0 equivalent of this compound to the reaction mixture with continuous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Purification: Filter the crude product, wash with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
dot
Caption: Claisen-Schmidt condensation of this compound.
Comparison with Alternative Aldehydes:
While a variety of aromatic aldehydes can be employed in the Claisen-Schmidt condensation, the use of this compound offers distinct advantages. The electron-donating methoxy groups can influence the electrophilicity of the aldehyde carbonyl, potentially affecting reaction rates. More importantly, the resulting chalcones incorporate a pyridine moiety, a feature often associated with enhanced biological activity compared to simple phenyl-substituted chalcones.
| Precursor | Key Features of Resulting Chalcone | Potential Biological Activity |
| This compound | Pyridine ring, two methoxy groups | Enhanced antimicrobial, potential kinase inhibition |
| Benzaldehyde | Simple phenyl ring | General antimicrobial, anti-inflammatory |
| 4-Nitrobenzaldehyde | Electron-withdrawing group | Often exhibits potent antimicrobial activity |
| Vanillin | Hydroxy and methoxy substitution | Antioxidant, antimicrobial |
Hantzsch Pyridine Synthesis: Constructing Dihydropyridine Scaffolds
The Hantzsch pyridine synthesis is a classic multicomponent reaction that allows for the construction of dihydropyridine (DHP) rings.[7][8][9] DHPs are a well-known class of calcium channel blockers used in the treatment of hypertension.[10] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]
Utilizing this compound in the Hantzsch synthesis leads to the formation of 1,4-dihydropyridines bearing the 2,6-dimethoxypyridyl substituent at the 4-position. These novel DHPs are of significant interest for their potential to exhibit unique pharmacological profiles.
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
-
Reactant Mixture: In a round-bottom flask, combine 1.0 equivalent of this compound, 2.0 equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source such as ammonium acetate.
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., acetic acid).
-
Reaction Conditions: Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
Work-up: After cooling, the dihydropyridine product often precipitates from the reaction mixture.
-
Purification: The crude product can be purified by filtration and recrystallization from an appropriate solvent.
dot
Sources
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Antimicrobial Activity of Some Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 3. nveo.org [nveo.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,6-Dimethoxyisonicotinaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,6-Dimethoxyisonicotinaldehyde Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. When functionalized with an aldehyde group at the 4-position (isonicotinaldehyde) and methoxy groups at the 2- and 6-positions, we arrive at this compound—a versatile building block for novel drug candidates. The methoxy groups are of particular interest; their electron-donating nature and steric bulk can profoundly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a rational framework for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. This guide offers a comparative analysis of the biological activities of derivatives synthesized from the 2,6-dimethoxyphenyl motif, a core component of our title compound. By examining the impact of various structural modifications on anticancer and antimicrobial activities, we aim to provide actionable insights for researchers in the field. The principles discussed herein are largely inferred from closely related structures, such as derivatives of 2,6-dimethoxybenzaldehyde, due to the emerging nature of research on this specific isonicotinaldehyde.[1]
Core Directive: Synthesis of Bioactive Derivatives
The aldehyde functional group of this compound is a prime reaction site for generating diverse libraries of compounds, most commonly through the formation of Schiff bases (imines). This reaction, a condensation between the aldehyde and a primary amine, is a robust and efficient method for introducing a wide array of chemical functionalities.[2][3]
General Synthetic Workflow: Schiff Base Formation
The synthesis of Schiff base derivatives is typically a straightforward one-pot reaction. The choice of the primary amine is critical as it introduces the variable substituent (R-group) that allows for the exploration of the SAR.
Caption: General workflow for the synthesis of Schiff base derivatives.
Experimental Protocol: Synthesis of a Representative Schiff Base Derivative
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add the desired primary amine (1 equivalent).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a condenser and reflux the mixture for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure Schiff base derivative.[4]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good choice as it effectively dissolves the reactants while allowing for the precipitation of the typically more non-polar product upon cooling.
-
Acid Catalysis: The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine, thereby accelerating the reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached faster.
Comparative Guide 1: Anticancer Activity
Derivatives bearing the 2,6-dimethoxyphenyl moiety have shown significant cytotoxic activity against a range of human cancer cell lines.[1][5] The SAR suggests that both the electronic and steric properties of the substituents added to the core scaffold play a crucial role in determining potency and selectivity.
Structure-Activity Relationship Insights
-
Hydrophobicity and Steric Factors: Studies on related 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles revealed that hydrophobic substituents (e.g., halogens, small alkyl groups) on an appended phenyl ring tend to enhance activity. However, bulky substituents (e.g., t-Bu, NO2) can drastically decrease activity, suggesting a sterically constrained binding pocket in the biological target.[6]
-
Mechanism of Action: The cytotoxic action of some 2,6-dimethoxyhydroquinone derivatives has been linked to the generation of reactive oxygen species (ROS), such as H₂O₂, leading to oxidative stress and cell death.[5] This suggests that the dimethoxy substitution pattern may facilitate redox cycling. For other derivatives, cell cycle arrest and induction of apoptosis via inhibition of cyclin-dependent kinases (CDKs) have been identified as key mechanisms.[7]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of representative compounds featuring the dimethoxyphenyl scaffold against various cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine | Various amide/sulfonamide | A549 (Lung) | 2.0 - 20.0 | [8] |
| Imidazo[1,2-a]pyridine | Various amide/sulfonamide | HeLa (Cervical) | 2.0 - 20.0 | [8] |
| Chalcone | 2',4'-dihydroxy-4',6'-dimethoxy | MCF-7 (Breast) | 25.3 ± 1.2 | [9] |
| Chalcone | 2',4'-dihydroxy-4',6'-dimethoxy | MDA-MB-231 (Breast) | 30.1 ± 1.5 | [9] |
| Pyrazolo[3,4-b]pyridine | 4-methoxyphenyl | Hela (Cervical) | 2.59 | [7] |
| Pyrazolo[3,4-b]pyridine | 4-hydroxyphenyl | HCT-116 (Colon) | 1.98 | [7] |
Note: The data presented is for structurally related compounds to infer potential SAR for this compound derivatives.
Standardized Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions. Include a vehicle control (cells treated with solvent only, e.g., DMSO) and an untreated control.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[12] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[11] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Comparative Guide 2: Antimicrobial Activity
Isonicotinic acid hydrazide (isoniazid) is a cornerstone drug for tuberculosis treatment, highlighting the inherent antimicrobial potential of the isonicotinoyl scaffold.[13] By derivatizing this compound, it is possible to explore new chemical space for agents targeting a broad spectrum of bacteria and fungi.[14]
Structure-Activity Relationship Insights
-
Targeting Cell Division: Cinnamaldehyde derivatives, which share the core α,β-unsaturated carbonyl system with chalcones, have been shown to act as antimicrobial agents by inhibiting the bacterial cell division protein FtsZ.[15] This suggests a potential mechanism for aldehyde-derived compounds.
-
Impact of Substituents: In a series of isonicotinohydrazide derivatives, the nature of the substituent introduced via the aldehyde was critical. The introduction of various aromatic and heterocyclic moieties led to compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[15]
-
General Aldehyde Activity: Aldehydes and their derivatives are known constituents of essential oils and contribute significantly to their antimicrobial properties.[16][17] Their reactivity allows them to interact with various biological nucleophiles, such as proteins and nucleic acids, disrupting cellular function.
Comparative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) for representative compounds against common pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative/Substituent | Microorganism | MIC (µg/mL) | Reference |
| Isonicotinohydrazide | Mannich Base (3j) | Bacillus subtilis | - | [15] |
| Isonicotinohydrazide | Mannich Base (3k) | Staphylococcus aureus | - | [15] |
| Isonicotinohydrazide | Mannich Base (3f) | Pseudomonas aeruginosa | - | [15] |
| Isonicotinohydrazide | Mannich Base (3i) | Escherichia coli | - | [15] |
| Isonicotinoylamino Acid | Isonicotinoyl-DL-Phe | Bacillus cereus | 50 | [14] |
| Isonicotinoylamino Acid | Isonicotinoyl-DL-Ser | Sarcina lutea | 25 | [14] |
Note: Specific MIC values for some compounds were not provided in the source text but were noted for their significant activity. The data is for related isonicotinoyl structures.
Standardized Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent in a quantitative manner.[18][19] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Caption: Workflow for the Broth Microdilution MIC assay.
Detailed Steps:
-
Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Typically, 100 µL of broth is added to all wells, and then 100 µL of the 2x concentrated compound is added to the first column and serially diluted across the plate.[20]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[21] Dilute this suspension in broth to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[20]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension (typically 5-10 µL), resulting in a final volume of ~100-200 µL per well.[18][20] Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[21]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating inhibition of bacterial growth.[18]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing literature on structurally related compounds provides a strong rationale for its exploration in both anticancer and antimicrobial discovery programs.
Key SAR takeaways suggest that derivatization, particularly through Schiff base formation, allows for the fine-tuning of activity by modulating steric and electronic properties. For anticancer applications, focusing on substituents that balance hydrophobicity without introducing excessive steric bulk appears to be a viable strategy. For antimicrobial agents, the versatility of the isonicotinoyl core can be leveraged by introducing diverse heterocyclic and aromatic moieties.
Future work should focus on synthesizing a dedicated library of this compound derivatives and systematically evaluating them using the standardized protocols outlined in this guide. This will enable the construction of a direct and robust SAR, paving the way for the optimization of lead compounds with enhanced potency and selectivity.
References
- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. (n.d.). Broth Microdilution.
- Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
- National Institutes of Health. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- ResearchGate. (2011, July). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20.
- Wikipedia. (n.d.). Ψ-PEA.
- ResearchGate. (n.d.). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity.
- PubMed. (2019, September 15). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (1992, August). Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives. Anticancer Drug Design.
- PubMed Central. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9.
- PubMed Central. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
- ResearchGate. (2011, April 10). Synthesis, characterization and antimicrobial evaluation of novel derivatives of isoniazid.
- PubMed. (n.d.). Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives.
- PubMed Central. (n.d.). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities.
- Asian Journal of Research in Chemistry. (n.d.). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity.
- PubMed. (2022, June 2). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules.
- Bulletin of the Chemical Society of Ethiopia. (2018, January 13). synthesis of schiff bases derived from 2-hydroxy-1-naphth- aldehyde and their tin.
- Anveshana's International Publication. (n.d.). STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES.
- Journal of Kufa for Chemical Sciences. (2024, December 14). Synthesis ,Characterization and Antioxidant Activity of Schiff base derivatives from [6,6'-(1,4-phenylene). Retrieved from https://www.iasj.net/iasj/article/290885
- Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajol.info [ajol.info]
- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Cytotoxicity studies on some novel 2,6-dimethoxyhydroquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antimicrobial activity of some new isonicotinoylamino acid and dipeptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
spectroscopic comparison of 2,6-Dimethoxyisonicotinaldehyde and its precursors
A Spectroscopic Journey: From Precursors to 2,6-Dimethoxyisonicotinaldehyde
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the purity and structural integrity of intermediate and final compounds are paramount. This compound, a key building block, is no exception. Its synthesis involves a series of transformations from readily available precursors, each step warranting rigorous characterization to ensure the desired outcome. This guide provides an in-depth spectroscopic comparison of this compound and its common precursors, offering a clear roadmap for their identification and differentiation through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
The synthetic pathway to this compound often commences with 2,6-dichloropyridine. This precursor undergoes nucleophilic substitution with sodium methoxide to yield 2,6-dimethoxypyridine. Subsequent formylation at the C4 position, a crucial step, introduces the aldehyde functionality to produce the target molecule. Understanding the distinct spectroscopic signatures at each stage is critical for monitoring reaction progress and confirming the identity of the final product.
Caption: Synthetic pathway from 2,6-dichloropyridine to this compound.
¹H and ¹³C NMR Spectroscopy: A Tale of Shifting Protons and Carbons
NMR spectroscopy stands as a cornerstone technique for elucidating molecular structure. The transformation from precursors to the final aldehyde is vividly captured in the shifting chemical environments of the protons and carbons within the pyridine ring.
Comparative ¹H NMR Data
The symmetry of the precursors and the final product simplifies their ¹H NMR spectra, making the introduction of new functional groups readily apparent.
| Compound | H-3, H-5 (ppm) | H-4 (ppm) | Other Protons (ppm) |
| 2,6-Dichloropyridine | ~7.3 (d) | ~7.7 (t) | - |
| 2,6-Dimethoxypyridine | ~6.3 (d) | ~7.4 (t) | ~3.9 (s, 6H, -OCH₃) |
| This compound | ~7.0 (s) | - | ~9.9 (s, 1H, -CHO), ~4.0 (s, 6H, -OCH₃) |
Solvent: CDCl₃. Chemical shifts are approximate and can vary slightly based on experimental conditions.
The rationale behind these shifts is rooted in the electronic effects of the substituents. The electron-withdrawing nature of the chlorine atoms in 2,6-dichloropyridine deshields the ring protons, resulting in downfield chemical shifts.[1][2] Conversely, the electron-donating methoxy groups in 2,6-dimethoxypyridine shield the ring protons, causing a significant upfield shift.[3] The introduction of the strongly electron-withdrawing aldehyde group in the final product deshields the H-3 and H-5 protons, shifting them back downfield. The disappearance of the H-4 triplet and the appearance of a singlet for the aldehyde proton are definitive markers of successful formylation.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further confirmation of the structural changes, particularly in the carbon skeleton of the pyridine ring.
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | Other Carbons (ppm) |
| 2,6-Dichloropyridine | ~151.2 | ~123.5 | ~140.1 | - |
| 2,6-Dimethoxypyridine | ~164.0 | ~97.0 | ~139.0 | ~53.5 (-OCH₃) |
| This compound | ~165.0 | ~108.0 | ~145.0 | ~193.0 (-CHO), ~54.0 (-OCH₃) |
Solvent: CDCl₃. Chemical shifts are approximate and can vary slightly based on experimental conditions.
The carbon atoms directly attached to the electronegative chlorine atoms in 2,6-dichloropyridine (C-2, C-6) appear significantly downfield.[1][4] Upon substitution with methoxy groups, these carbons shift even further downfield due to the resonance effect of the oxygen atoms. The most dramatic change is observed at the C-4 position upon formylation. The introduction of the carbonyl group causes a downfield shift of the C-4 signal and, most notably, the appearance of the aldehyde carbon signal around 193.0 ppm, a clear indicator of the desired product.[5]
Caption: Key ¹H NMR chemical shift changes during the synthesis.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy is an invaluable tool for identifying the presence and disappearance of specific functional groups throughout the synthetic sequence.
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| 2,6-Dichloropyridine | ~1550-1400 (C=C/C=N stretch), ~800-700 (C-Cl stretch) |
| 2,6-Dimethoxypyridine | ~2950 (C-H stretch, -OCH₃), ~1600-1450 (C=C/C=N stretch), ~1250 & ~1030 (C-O stretch) |
| This compound | ~2950 (C-H stretch, -OCH₃), ~2850 & ~2750 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde) |
The IR spectrum of 2,6-dichloropyridine is characterized by aromatic ring vibrations and the distinct C-Cl stretching bands.[1][6] The successful substitution to 2,6-dimethoxypyridine is confirmed by the appearance of strong C-H stretching vibrations from the methoxy groups and the characteristic C-O stretching bands. The most definitive spectroscopic evidence for the formation of this compound is the emergence of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, typical for an aromatic aldehyde. Additionally, the appearance of two weaker C-H stretching bands for the aldehyde proton (Fermi doublets) around 2850 and 2750 cm⁻¹ provides further confirmation.
UV-Vis Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of the molecules, which is influenced by the substituents on the pyridine ring.
| Compound | λmax (nm) | Electronic Transition |
| 2,6-Dichloropyridine | ~265 | π → π |
| 2,6-Dimethoxypyridine | ~275 | π → π |
| This compound | ~250, ~290 | π → π, n → π |
Solvent: Ethanol. λmax values are approximate.
The π → π* transitions in the pyridine ring are observed in all three compounds. The electron-donating methoxy groups in 2,6-dimethoxypyridine cause a slight red shift (bathochromic shift) of the λmax compared to 2,6-dichloropyridine due to the increased electron density in the aromatic system.[7][8] The introduction of the carbonyl group in this compound leads to a more complex spectrum. In addition to the π → π* transition, a weaker n → π* transition, characteristic of the carbonyl group, is expected at a longer wavelength.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024-2048 scans.
IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of 200-400 nm, using the pure solvent as a reference.
Caption: Workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its precursors, 2,6-dichloropyridine and 2,6-dimethoxypyridine, provides a clear and definitive method for tracking the synthetic pathway. Each spectroscopic technique offers unique and complementary information. ¹H and ¹³C NMR precisely map the changes in the chemical environment of the pyridine ring, while IR spectroscopy confirms the introduction and removal of key functional groups. UV-Vis spectroscopy provides insights into the evolving electronic structure of the molecule. By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development endeavors.
References
- An In-depth Technical Guide to the Spectroscopic D
- Electronic Supplementary Inform
- 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum. ChemicalBook.
- 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum. ChemicalBook.
- 2,6-Dichloropyridine | C5H3Cl2N | CID 16989. PubChem. [Link]
- 2,6-Dimethoxypyridine 6231-18-1 wiki. LookChem. [Link]
- Pyridine, 2,6-dichloro-. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 3. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]
- 4. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Pyridine, 2,6-dichloro- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
A Comparative Guide to Purity Assessment of Synthesized 2,6-Dimethoxyisonicotinaldehyde by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 2,6-Dimethoxyisonicotinaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can significantly influence reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this compound, supported by experimental data and protocols.
The Criticality of Purity in Synthesis
The synthetic route to this compound often involves the nucleophilic substitution of a dihalopyridine precursor, such as 2,6-dichloropyridine, with sodium methoxide, followed by formylation. This pathway, while effective, can introduce a variety of process-related impurities. These may include unreacted starting materials, partially substituted intermediates, isomeric byproducts, and products of over-reaction. The presence of these impurities, even at trace levels, can have cascading effects on subsequent synthetic steps and the final product's quality. Therefore, a highly sensitive and specific analytical method is imperative for accurate purity determination.
Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its versatility, robustness, and high resolving power, making it an ideal choice for assessing the purity of this compound.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: RP-HPLC Method for this compound
This protocol outlines a validated RP-HPLC method for the quantitative determination of this compound purity and the detection of related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (determined from the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the synthesized this compound.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 500 µg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the same diluent to get a working solution of 5 µg/mL for analysis.
Rationale for Method Parameters:
-
C18 Column: Provides excellent retention and separation for moderately polar compounds like this compound and its likely impurities.
-
Formic Acid in Mobile Phase: Improves peak shape and resolution by controlling the ionization of any basic impurities.
-
Gradient Elution: Allows for the effective separation of impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting nonpolar species.
-
Detection at 275 nm: This wavelength provides good sensitivity for the analyte and its aromatic impurities.
Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Comparative Analytical Techniques
While HPLC is the primary choice, other techniques can offer complementary information or advantages in specific scenarios.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles. This results in faster analysis times, improved resolution, and enhanced sensitivity.[3][4]
Experimental Protocol: UPLC Method
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Same as HPLC method.
-
Gradient Elution (accelerated):
-
0-2 min: 30% to 70% B
-
2-2.5 min: 70% B
-
2.6-3 min: 30% B
-
-
Flow Rate: 0.5 mL/min.
-
Detection: PDA detector scanning from 200-400 nm.
Advantages over HPLC:
-
Speed: Analysis time is significantly reduced (e.g., 3 minutes vs. 30 minutes for HPLC).
-
Resolution: Sharper peaks allow for better separation of closely eluting impurities.
-
Sensitivity: Increased peak height-to-noise ratio improves the detection of trace-level impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5][6] It is particularly useful for identifying and quantifying residual solvents from the synthesis and purification process.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: GC system with a headspace autosampler and a mass selective detector.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
-
Mass Spectrometer: Scan mode from m/z 35 to 350.
Advantages:
-
Specificity for Volatiles: Excellent for identifying and quantifying residual solvents like methanol, toluene, or any other solvents used in the synthesis.
-
Structural Information: The mass spectrum provides valuable structural information for the identification of unknown volatile impurities.
Comparative Performance Data
The following table summarizes the performance of the three techniques based on hypothetical, yet realistic, experimental data for the analysis of a synthesized batch of this compound.
| Parameter | RP-HPLC | UPLC | GC-MS (for Residual Solvents) |
| Analysis Time | ~30 minutes | ~3 minutes | ~30 minutes |
| Resolution (for a critical pair of isomers) | 1.8 | 2.5 | Not Applicable |
| Limit of Quantification (LOQ) for Impurities | 0.05% | 0.01% | ~1 ppm (for solvents) |
| Precision (%RSD for main peak area, n=6) | < 1.0% | < 0.5% | < 5.0% (for solvents) |
| Primary Application | Purity determination, quantification of non-volatile impurities | Rapid purity screening, high-resolution impurity profiling | Identification and quantification of residual solvents |
Discussion and Method Selection
The choice of analytical technique should be guided by the specific requirements of the analysis.
-
For routine quality control and release testing , the validated RP-HPLC method provides a robust and reliable assessment of purity and related substances.
-
For high-throughput screening or in-process controls , UPLC is the superior choice due to its significantly faster analysis time without compromising, and often improving, separation efficiency.[6]
-
To ensure the absence of harmful residual solvents , GC-MS is an essential complementary technique that should be employed as part of a comprehensive quality control strategy.
Logical Framework for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
A multi-faceted approach is crucial for the comprehensive purity assessment of synthesized this compound. A validated RP-HPLC method serves as the cornerstone for accurate purity determination and quantification of non-volatile impurities. UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput environments. Complementary analysis by headspace GC-MS is indispensable for ensuring the final product is free from potentially harmful residual solvents. By employing these techniques in a logical and well-defined strategy, researchers and drug development professionals can ensure the quality and consistency of this vital synthetic intermediate, thereby safeguarding the integrity of their downstream research and development efforts. The validation of these analytical procedures should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance and data reliability.[7][8][9][10][11]
References
- ICH Harmonised Guideline, Q2(R2) Validation of Analytical Procedures, 2023.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024.
- International Council for Harmonisation. Quality Guidelines.
- International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. 2025.
- Fountain, K. J., Jablonski, J. M., & Morrison, D. Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
- Medistri SA. GC/MS Identification of Impurities. 2024.
- Gumułka, M., & Noga, M. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 27(19), 6298.
- Dong, M. W. (2025). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International, 2(8).
- Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. qbdgroup.com [qbdgroup.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
The Unexplored Therapeutic Potential of 2,6-Dimethoxyisonicotinaldehyde Derivatives: A Comparative Guide Based on Analogous Compounds
A Foreword on the Current State of Research: An extensive review of the scientific literature reveals a notable absence of published studies on the biological evaluation of compounds directly derived from 2,6-dimethoxyisonicotinaldehyde. This guide, therefore, embarks on an analytical exploration of the potential therapeutic activities of such derivatives. By examining the well-documented biological profiles of analogous compounds synthesized from isonicotinaldehyde and other substituted aromatic aldehydes, we can construct a predictive framework for the bioactivity of this compound derivatives. This comparative analysis will focus on key classes of aldehyde derivatives known for their pharmacological significance: Schiff bases, hydrazones, and thiosemicarbazones, across anticancer, anti-inflammatory, and antimicrobial domains.
The Strategic Advantage of the Isonicotinoyl Scaffold with Dimethoxy Substitution
The isonicotinoyl moiety, a pyridine-4-carboxaldehyde structure, is a well-established pharmacophore present in numerous therapeutic agents. Its derivatives have shown a wide spectrum of biological activities, including antitubercular, anti-inflammatory, and anticancer effects. The introduction of two methoxy groups at the 2 and 6 positions of the pyridine ring is a strategic chemical modification. These electron-donating groups can significantly influence the electronic and steric properties of the molecule, potentially enhancing its binding affinity to biological targets, improving its pharmacokinetic profile, and modulating its reactivity. The methoxy group is a prevalent substituent in many natural product-derived and synthetic drugs, often contributing to improved ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[1]
General Synthetic Pathways for Aldehyde Derivatives
The aldehyde functional group of this compound serves as a versatile handle for the synthesis of a diverse array of derivatives. The most common and straightforward reactions involve condensation with primary amines, hydrazides, and thiosemicarbazides to yield Schiff bases, hydrazones, and thiosemicarbazones, respectively.
Figure 1: General synthetic routes to Schiff bases, hydrazones, and thiosemicarbazones from an aldehyde precursor.
Comparative Biological Evaluation: An Evidence-Based Extrapolation
Anticancer Activity
Derivatives of aromatic aldehydes, particularly thiosemicarbazones, have garnered significant attention as potential anticancer agents.[2][3][4][5][6] Their proposed mechanism of action often involves the chelation of essential metal ions like iron and copper, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis in cancer cells.
Comparative Data for Thiosemicarbazone Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Novel Thiosemicarbazones | HCT116 p53+/+ (Colon) | 0.008 - >10 | Dp44mT | 0.003 | |
| Raji (Lymphoma) | 0.004 - >10 | Dp44mT | 0.003 | ||
| HeLa (Cervical) | 0.005 - >10 | Dp44mT | 0.004 | ||
| SK-N-MC (Neuroepithelioma) | 0.004 - >10 | Dp44mT | 0.003 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
The Potential Influence of 2,6-Dimethoxy Substitution: The presence of two methoxy groups on the pyridine ring could enhance the anticancer activity of thiosemicarbazone derivatives. These electron-donating groups can increase the electron density on the nitrogen and sulfur donor atoms, potentially leading to the formation of more stable and redox-active metal complexes, which is crucial for their anticancer mechanism.[4][5] Furthermore, studies on pyridine derivatives have shown that the presence and position of methoxy groups can enhance their antiproliferative activity.[7]
Anti-inflammatory Activity
Hydrazone derivatives of various heterocyclic aldehydes are widely recognized for their anti-inflammatory properties.[8] Their mechanism of action is often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.
Comparative Data for Isonicotinoyl Hydrazone Derivatives:
| Compound | % Inhibition of ROS | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) | Source |
| Isonicotinate of m-aminophenol | 95.9 | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 | |
| Isonicotinate of p-aminophenol | 94.6 | 8.6 ± 0.5 | Ibuprofen | 11.2 ± 1.9 | |
| N'-(4-hydroxybenzylidene)isonicotinohydrazide | - | - | - | - |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (and a standard anti-inflammatory drug like indomethacin or ibuprofen, and a vehicle control) orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Figure 2: Workflow of the carrageenan-induced paw edema assay.
The Potential Influence of 2,6-Dimethoxy Substitution: The electron-donating nature of the methoxy groups could enhance the anti-inflammatory activity of hydrazone derivatives by modulating their interaction with target enzymes. The increased lipophilicity imparted by the methoxy groups may also improve the absorption and tissue distribution of the compounds, leading to better in vivo efficacy.[9]
Antimicrobial Activity
Schiff bases and their metal complexes derived from various aldehydes have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[10][11][12][13] The imine (-C=N-) bond in Schiff bases is considered crucial for their biological activity.
Comparative Data for Isonicotinoyl Schiff Base Derivatives:
| Compound | Organism | MIC (mM) | Standard Drug | MIC (mM) | Source |
| L1 (Isoniazid-based Schiff base) | C. albicans | 0.037 | Ciprofloxacin | - | |
| L4 (Isoniazid-based Schiff base) | C. albicans | 0.048 | Ciprofloxacin | - | |
| E. coli | 1.55 | Ciprofloxacin | 0.0007 | ||
| Metal complexes of N-(4-methoxybenzylidene) isonicotinohydrazone | E. coli | - | - | - | |
| B. cereus | - | - | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
The Potential Influence of 2,6-Dimethoxy Substitution: The antimicrobial activity of Schiff bases can be influenced by the electronic properties of the substituents on the aromatic rings. The electron-donating methoxy groups in the 2 and 6 positions of the isonicotinoyl ring could enhance the basicity of the pyridine nitrogen and the imine nitrogen, potentially leading to stronger interactions with microbial targets. Furthermore, the increased lipophilicity could facilitate the transport of the compounds across microbial cell membranes. The position of the methoxy group has been shown to affect the antimicrobial activity of compounds.[14]
Conclusion and Future Directions
While the biological evaluation of compounds directly derived from this compound remains an uncharted area of research, this comparative guide, based on analogous structures, provides a strong rationale for their potential as valuable therapeutic agents. The isonicotinoyl scaffold, coupled with the strategic placement of two methoxy groups, presents a promising platform for the development of novel anticancer, anti-inflammatory, and antimicrobial drugs.
Future research should focus on the synthesis and systematic biological screening of Schiff base, hydrazone, and thiosemicarbazone derivatives of this compound. Such studies would not only validate the hypotheses presented in this guide but also pave the way for the discovery of new and effective therapeutic candidates.
References
- Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. (2016). Molecules, 21(12), 1699. [Link]
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (2016). Molecules, 21(11), 1458. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(23), 16954. [Link]
- Synthesis and evaluation of isonicotinoyl hydrazone derivatives as antimycobacterial and anticancer agents. (2024). Molecules, 29(14), 3814. [Link]
- Synthesis, Characterization and Antimicrobial Activity of Metal Complexes of N-(4-methoxybenzylidene) Isonicotinohydrazone Schiff Base. (2019). Journal of Applicable Chemistry, 8(2), 735-741. [Link]
- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2024). Molecules, 29(9), 2077. [Link]
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules, 27(19), 6682. [Link]
- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). Molecules, 29(10), 2351. [Link]
- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015).
- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLoS ONE, 9(10), e110291. [Link]
- Anticancer thiosemicarbazones: chemical properties, interaction with iron metabolism, and resistance development. (2018). Antioxidants & Redox Signaling, 28(15), 1364-1388. [Link]
- Design, Synthesis, Antioxidant and Anticholinesterase Activities of Novel Isonicotinic Hydrazide-Hydrazone Derivatives. (2023). Chemistry & Biodiversity, 20(10), e202300947. [Link]
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024). Pharmacy and Drug Development, 3(2). [Link]
- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (2025). Molecules, 30(9), 2077. [Link]
- Structure activity relationship. (2020).
- Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024).
- SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II) COMPLEXES WITH SCHIFF BASE DERIVED FROM PROPIONALDEHYDE W. (2018). International Journal of Applied Sciences and Engineering Research, 7(2). [Link]
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024).
- Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. (2022). Molecules, 27(15), 4991. [Link]
- The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Reinvestigation of the structure-activity relationships of isoniazid. (2021). RSC Medicinal Chemistry, 12(10), 1699-1707. [Link]
- Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. (2021).
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
- Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (1999). Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-1824. [Link]
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules, 28(1), 120. [Link]
Sources
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mediresonline.org [mediresonline.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpcbs.com [ijpcbs.com]
- 14. mdpi.com [mdpi.com]
A Guide to Characterizing the Cellular Selectivity Profile of Novel Small Molecules: A Case Study on 2,6-Dimethoxyisonicotinaldehyde
In the landscape of modern drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is understanding its selectivity—the degree to which it interacts with its intended biological target versus a host of unintended "off-targets." Poor selectivity can lead to toxicity, diminished efficacy, and costly late-stage failures. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, using the hypothetical compound 2,6-Dimethoxyisonicotinaldehyde as a case study.
As a Senior Application Scientist, my objective is not to provide a rigid, one-size-fits-all protocol. Instead, this guide is designed to illustrate a logical, tiered approach to building a robust selectivity profile. We will explore the synergy between computational prediction and empirical validation, explaining the rationale behind each experimental choice. This self-validating workflow is essential for generating trustworthy and actionable data for researchers, scientists, and drug development professionals.
Part 1: The Starting Point - In Silico Target Prediction and Promiscuity Assessment
Before committing to resource-intensive wet-lab experiments, a thorough in silico analysis of this compound can provide invaluable, testable hypotheses about its potential biological targets and liabilities. The chemical structure itself is a blueprint of its potential interactions.
The this compound structure contains several key features:
-
An Isonicotinaldehyde Moiety: This pyridine-4-carboxaldehyde structure is a derivative of isonicotinic acid. Compounds with this core, like the anti-tubercular drug isoniazid, are known to interact with various enzymes.[1] The aldehyde group is a reactive functional group that could potentially form covalent bonds with nucleophilic residues (like lysine or cysteine) in protein binding pockets or be a substrate for oxidoreductases.
-
Dimethoxy Groups: The two methoxy groups on the pyridine ring are electron-donating and can significantly influence the molecule's electrostatic potential and ability to form hydrogen bonds.[2] They can also serve as "scouts," exploring hydrophobic pockets within a protein.[2]
Computational approaches can leverage these structural features to predict potential targets.[3][4][5] A typical workflow involves screening the compound's structure against databases of known protein targets and their ligands.
Computational Workflow for Target Prediction
Caption: In silico workflow for predicting targets and liabilities.
Several computational methods can be employed:
-
Ligand-Based Approaches: These methods, such as chemical similarity searching, compare the structure of this compound to databases of compounds with known biological activities.[6] The underlying principle is that structurally similar molecules often have similar biological targets.
-
Structure-Based Approaches: If a high-quality 3D structure of a potential target protein is available, molecular docking can be used to predict the binding mode and affinity of this compound.[4]
-
Machine Learning and AI: Modern deep learning models can predict bioactivity by learning complex patterns from vast datasets of compound structures and their associated biological data.[3][7]
Simultaneously, the structure should be checked for Pan-Assay Interference Compounds (PAINS) alerts. PAINS are chemical substructures known to cause promiscuous, non-specific activity in high-throughput screens.[8][9][10] While an alert is not a definitive disqualification, it flags the compound for more rigorous scrutiny.
Part 2: A Tiered Strategy for Experimental Selectivity Profiling
With a list of putative targets and potential liabilities from our in silico analysis, we can now design a phased experimental plan to validate these predictions and uncover unanticipated activities.
Tier 1: Foundational Cytotoxicity and Broad-Spectrum Screening
The first step is to understand the compound's general effect on cell viability. A potent but non-specific cytotoxic agent has limited therapeutic potential.
Experimental Protocol 1: General Cytotoxicity Assessment (MTT Assay)
-
Cell Plating: Seed a panel of cell lines (e.g., HEK293 for normal cells, and a few cancer cell lines like A549 and MCF7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in culture medium. Add the dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
| This compound | HEK293 | > 100 |
| This compound | A549 (Lung Cancer) | 15.2 |
| This compound | MCF7 (Breast Cancer) | 25.8 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 0.8 |
This initial screen provides a therapeutic window. If the compound is cytotoxic only at high concentrations in normal cells but more potent in cancer cells, it warrants further investigation.
Following this, a broad-spectrum screen is advisable. Commercially available services offer screening against large panels of targets, such as kinases, GPCRs, and ion channels. A kinase panel is often a good starting point, as many small molecules exhibit off-target kinase activity.
Tier 2: Target Class-Specific Functional Assays
Based on our in silico predictions, let's hypothesize that this compound may interact with a specific signaling pathway. For instance, given the structural similarity to some classes of bioactive molecules, it might modulate a transcription factor like NF-κB. A reporter assay is an excellent functional readout for such activity.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Experimental Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Plate HEK293 cells and transfect them with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.
-
Compound Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours. Include unstimulated and vehicle-only controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a luciferase assay buffer.
-
Readout: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla) or total protein concentration. Calculate the percentage of inhibition relative to the stimulated vehicle control.
A specific inhibitory effect in this assay, coupled with low general cytotoxicity, would suggest a more selective mechanism of action compared to a compound that simply kills the cells.
Tier 3: Direct Target Engagement Assays
Positive results in a functional assay are encouraging, but they do not definitively prove that the compound binds directly to the hypothesized target. To confirm this, a target engagement assay is necessary. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure drug-target binding in a native cellular environment.
Experimental Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat intact cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining by Western Blot or another quantitative protein detection method.
-
Data Interpretation: A genuine ligand will bind to and stabilize its target protein, resulting in a higher amount of the protein remaining in the soluble fraction at elevated temperatures compared to the vehicle control. This "thermal shift" is indicative of direct target engagement.
Data Presentation: Hypothetical CETSA Data
| Temperature (°C) | % Target Protein Soluble (Vehicle) | % Target Protein Soluble (Compound) |
| 40 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 70 | 92 |
| 60 | 45 | 80 |
| 65 | 20 | 55 |
| 70 | 5 | 15 |
The data in this table would indicate that this compound stabilizes the target protein, confirming direct binding in cells.
Synthesizing the Selectivity Profile
By integrating the data from these three tiers, a comprehensive picture of the compound's cross-reactivity begins to emerge.
-
Tier 1 defines the compound's general toxicity and flags potential broad liabilities.
-
Tier 2 tests specific functional hypotheses and narrows down the potential mechanism of action.
-
Tier 3 provides definitive evidence of direct binding to a specific target.
If this compound shows low cytotoxicity, has a clean profile in a broad kinase screen, inhibits the NF-κB pathway in a reporter assay, and demonstrates direct engagement with a key kinase in that pathway (e.g., IKK) via CETSA, we can build a strong case for it being a selective modulator of that pathway. Conversely, if it is broadly cytotoxic, hits dozens of kinases, and shows activity in multiple unrelated functional assays, it is likely a promiscuous compound unsuitable for further development.
Conclusion
Characterizing the cross-reactivity of a novel small molecule like this compound is not a single experiment but a systematic investigation. By layering in silico predictions with a tiered experimental approach—from broad cytotoxicity and panel screens to specific functional and target engagement assays—researchers can build a robust and trustworthy selectivity profile. This logical, evidence-based progression is fundamental to mitigating risk, understanding the true mechanism of action, and ultimately, accelerating the development of safe and effective new medicines.
References
- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]
- Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
- In Silico Target Prediction for Small Molecules. Swiss Open Access Repository. [Link]
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic D
- Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]
- Structural Alerts for Toxicity.
- Predicting Cellular Responses to Novel Drug Perturbations at a Single-Cell Resolution. NeurIPS. [Link]
- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
- Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR. NIH. [Link]
- Rules for Identifying Potentially Reactive or Promiscuous Compounds.
- Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases. PMC - PubMed Central. [Link]
- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
- In Silico Target Prediction for Small Molecules. OUCI. [Link]
- Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PMC - NIH. [Link]
Sources
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction for Small Molecules. [sonar.ch]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Post-HTS case report and structural alert: Promiscuous 4-aroyl-1,5-disubstituted-3-hydroxy-2H-pyrrol-2-one actives verified by ALARM NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2,6-Dimethoxyisonicotinaldehyde proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethoxyisonicotinaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like this compound requires a clear and robust disposal protocol. This guide provides a comprehensive, step-by-step framework for its safe disposition, moving beyond mere procedure to explain the scientific rationale behind each action.
Hazard Profile and Immediate Safety Imperatives
Before any disposal activities commence, a thorough understanding of the compound's hazard profile is essential. This compound (CAS No. 54340-02-8) is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and disposal.[1] It must be treated as hazardous chemical waste.
Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain. [2][3][4] The primary and required method of disposal is through an approved and licensed hazardous waste disposal facility.[1][4]
Table 1: GHS Hazard Classification and Required Personal Protective Equipment (PPE)
| Hazard Category | GHS Hazard Statement | Required PPE & Handling Precautions |
|---|---|---|
| Skin Irritation | H315: Causes skin irritation.[1] | Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal techniques to avoid skin contact.[5] Lab Coat: A standard lab coat is mandatory to protect against accidental skin contact. |
| Eye Irritation | H319: Causes serious eye irritation.[1] | Eye Protection: Wear safety glasses with side-shields or tight-sealing safety goggles.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | Engineering Controls: Handle the solid compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[5] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1] | Follow the detailed disposal protocol outlined in this guide. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to ensure that this compound is managed safely from the point of generation to its final disposition.
Step 1: Waste Segregation at the Source
Proper segregation is the foundation of a safe waste management system. It prevents dangerous chemical reactions and ensures that waste streams are handled correctly by disposal contractors.
-
Solid Chemical Waste: Collect any unused, expired, or surplus this compound solid. This waste should be kept in its original container if possible, or transferred to a new, compatible, and clearly labeled waste container.
-
Contaminated Labware (Solid Waste): All disposable items that have come into direct contact with the chemical must be treated as hazardous waste. This includes:
-
Gloves
-
Weighing papers or boats
-
Pipette tips
-
Contaminated wipes
-
Empty stock containers
These items must be collected in a dedicated, puncture-resistant, and sealable container, separate from the pure chemical waste.[4][7]
-
Step 2: Containerization and Labeling
Clear and correct labeling is a regulatory requirement and a critical safety communication tool.
-
Select a Compatible Container: Use containers made of materials that will not react with the chemical. High-density polyethylene (HDPE) is a suitable choice for solid chemical waste. Ensure the container has a secure, tight-fitting lid.[3]
-
Apply a Hazardous Waste Label: As soon as you designate a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill out the label completely and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s): "Irritant"
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Regulations permit the temporary storage of small amounts of chemical waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][3]
-
Location: The SAA must be under the control of the laboratory personnel. It can be a designated area within a chemical fume hood or on a lab bench. It must not be located near sinks or floor drains.[3]
-
Secondary Containment: Store the sealed waste container within a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Storage Limits: Adhere strictly to your institution's and local regulations regarding the maximum volume of waste (typically no more than 25 gallons total per lab) and the maximum time a container can be stored in the SAA.[2]
Step 4: Arranging for Final Disposal
The final step is the transfer of the waste to a licensed professional for disposal, typically via incineration.
-
Contact EHS: When your waste container is full or nearing its time limit, contact your institution's EHS office or the designated hazardous waste contractor to schedule a pickup.[7][8]
-
Provide Documentation: Accurately describe the contents of the waste container as requested. This ensures the waste is transported and disposed of in compliance with all regulations.
-
Maintain Records: Keep a record of the waste generated and picked up from your laboratory as required by your institution.
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and restrict access.
-
Don PPE: Before addressing the spill, ensure you are wearing the full required PPE (lab coat, gloves, and safety goggles).
-
Contain the Spill:
-
Collect Waste: Place all spilled material and cleanup debris (e.g., contaminated wipes, absorbent pads) into a designated hazardous waste container and label it appropriately.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water. All cleaning materials must also be collected as hazardous waste.[8]
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.
Visualization of the Disposal Workflow
To provide a clear, at-a-glance decision-making tool, the following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Vertex AI Search. (n.d.). Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Sigma-Aldrich. (2024, March 2).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- NSWAI. (n.d.). Hazardous Waste Disposal Guide.
- New Jersey Department of Health. (n.d.). Acetaldehyde - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2021, December 24).
- Thermo Fisher Scientific. (2010, April 9).
- CP Lab Safety. (n.d.).
- Acros Organics. (2021, December 25).
- Santa Cruz Biotechnology. (2025, November 20).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde.
- RIFM. (2022, April 30). RIFM fragrance ingredient safety assessment, 2,6-dimethoxyphenol, CAS Registry Number 91-10-1.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. This compound | C8H9NO3 | CID 2763002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. nswai.org [nswai.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

